molecular formula C26H31NO4 B613572 Fmoc-(R)-2-(7-octenyl)Ala-OH CAS No. 945212-26-0

Fmoc-(R)-2-(7-octenyl)Ala-OH

Cat. No.: B613572
CAS No.: 945212-26-0
M. Wt: 421.5 g/mol
InChI Key: MADFVGMQNXRFAF-AREMUKBSSA-N
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Description

Fmoc-(R)-2-(7-octenyl)Ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H31NO4 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADFVGMQNXRFAF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670479
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945212-26-0
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945212-26-0
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Foundational & Exploratory

An In-depth Technical Guide to Fmoc-(R)-2-(7-octenyl)Ala-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(7-octenyl)Ala-OH is a non-natural amino acid derivative that plays a crucial role in modern peptide chemistry, particularly in the synthesis of "stapled peptides."[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in developing novel therapeutics that target critical signaling pathways.

Core Chemical Properties

PropertyValueReference(s)
CAS Number 945212-26-0
Molecular Formula C₂₆H₃₁NO₄
Molecular Weight 421.53 g/mol
Physical Form Solid
Storage Temperature -20°C

Solubility:

While detailed quantitative solubility data is limited, Fmoc-protected amino acids are generally soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). The related compound Fmoc-Ala-OH is slightly soluble in DMSO and methanol, and sparingly soluble in DMF.[2] It is also reported to be soluble in water.[2] For practical applications in peptide synthesis, it is typically dissolved in DMF or NMP.

Spectroscopic Data

Specific spectral data for this compound is not widely published. However, the expected characteristic peaks in ¹H NMR and ¹³C NMR spectra can be inferred from the structure and data for similar compounds like Fmoc-Ala-OH.

  • ¹H NMR: Expected signals would include those from the fluorenyl group (aromatic protons), the methylene (B1212753) and methine protons of the Fmoc protecting group, the protons of the octenyl side chain (including the terminal vinyl protons), the methyl group, and the alpha-proton of the alanine (B10760859) backbone.

  • ¹³C NMR: Characteristic peaks would correspond to the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the alanine backbone and the octenyl side chain.

  • Mass Spectrometry: The expected molecular ion peak would correspond to the molecular weight of the compound (421.53 g/mol ).

Experimental Protocols

Synthesis of this compound

General Fmoc-Protection Protocol:

  • Dissolve the amino acid in a 1:1 mixture of water and a suitable organic solvent (e.g., acetone (B3395972) or dioxane).

  • Add a base, such as sodium bicarbonate or sodium carbonate, to the solution.

  • Slowly add a solution of Fmoc-OSu (typically 1.1-1.5 equivalents) in the same organic solvent.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Upon reaction completion, work up the mixture. This typically involves removing the organic solvent under reduced pressure, washing the aqueous layer with a non-polar solvent to remove excess Fmoc-OSu, acidifying the aqueous layer to precipitate the Fmoc-protected amino acid, and then filtering and drying the product.

Below is a workflow diagram illustrating the general steps for the synthesis of an Fmoc-protected amino acid.

G General Synthesis Workflow for Fmoc-Amino Acids cluster_synthesis Synthesis start Start with free amino acid dissolve Dissolve in Water/Organic Solvent with Base start->dissolve add_fmoc Add Fmoc-OSu Solution dissolve->add_fmoc react Stir at Room Temperature add_fmoc->react workup Reaction Work-up react->workup precipitate Acidify to Precipitate Product workup->precipitate isolate Filter and Dry Product precipitate->isolate end_product Fmoc-Protected Amino Acid isolate->end_product G Fmoc Solid-Phase Peptide Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash coupling->wash2 wash2->deprotection Repeat for next amino acid G Peptide Stapling Workflow sp_synthesis Solid-Phase Peptide Synthesis with Alkenyl Amino Acids rcm On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) sp_synthesis->rcm cleavage Cleavage from Resin rcm->cleavage purification Purification (e.g., HPLC) cleavage->purification stapled_peptide Stapled Peptide purification->stapled_peptide G Inhibition of ErbB Signaling by Stapled Peptides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Growth Factor (e.g., EGF) erbB ErbB Receptor (ErbB1/2/3) ligand->erbB Binds dimerization Receptor Dimerization & Autophosphorylation erbB->dimerization Induces pi3k_akt PI3K/Akt Pathway dimerization->pi3k_akt ras_mapk Ras/MAPK Pathway dimerization->ras_mapk cell_outcomes Cell Proliferation, Survival, Migration pi3k_akt->cell_outcomes ras_mapk->cell_outcomes stapled_peptide Stapled Peptide stapled_peptide->dimerization Inhibits

References

A Technical Guide to Fmoc-(R)-2-(7-octenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical and physical properties of Fmoc-(R)-2-(7-octenyl)Ala-OH, a key building block in modern peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Physicochemical Properties

This compound is a non-natural amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octenyl side chain. These features make it particularly useful for specialized applications in peptide synthesis.

PropertyValueReference
Molecular Weight 421.53 g/mol [1][2]
Molecular Formula C₂₆H₃₁NO₄[1][3]
CAS Number 945212-26-0
Appearance Solid[2]
Storage Temperature -20°C[2]
Primary Application Fmoc solid-phase peptide synthesis[2]

Experimental Protocols

General Protocol for Fmoc-Protection of Amino Acids

The following is a generalized protocol for the synthesis of Fmoc-protected amino acids, which can be adapted for the specific synthesis of this compound. This procedure is based on established methods for Fmoc protection of the alpha-amino group of an amino acid.[4]

Materials:

  • L-alanine (or the corresponding unprotected amino acid)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Deionized water

  • Ethyl ether

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the unprotected amino acid in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate to the solution to create a basic environment.

  • Add Fmoc-OSu to the reaction mixture.

  • Stir the mixture at room temperature for approximately 18 hours.

  • Filter the mixture and extract the filtrate with ethyl ether to remove impurities.

  • Acidify the aqueous layer with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the Fmoc-protected amino acid.

Applications in Drug Development and Research

This compound is a crucial reagent in the synthesis of "stapled" peptides. The octenyl side chain allows for intramolecular cross-linking with another olefin-containing amino acid residue within a peptide sequence via ring-closing metathesis. This "stapling" process stabilizes the alpha-helical structure of peptides, which can enhance their proteolytic stability and cell permeability.

One significant application is in the development of inhibitor peptides. This amino acid derivative has been utilized in the synthesis of peptides that can combinatorially inactivate the ErbB1, ErbB2, and ErbB3 receptor tyrosine kinases, which are implicated in various forms of cancer.[5][6]

Diagram: Workflow for Stapled Peptide Synthesis and Application

The following diagram illustrates the general workflow from the incorporation of this compound into a peptide to its potential therapeutic application.

Stapled_Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_modification Peptide Modification cluster_application Therapeutic Application A This compound B Solid Phase Peptide Synthesis A->B C Linear Peptide with Olefinic Side Chains B->C D Ring-Closing Metathesis C->D Grubb's Catalyst E Stapled Peptide D->E F Enhanced Stability & Cell Permeability E->F G Inhibition of ErbB1/2/3 Signaling F->G H Cancer Cell Apoptosis/Growth Arrest G->H

Caption: Workflow of stapled peptide synthesis and its potential therapeutic application.

Diagram: Hypothetical ErbB Signaling Inhibition

This diagram illustrates the potential mechanism of action for a stapled peptide designed to inhibit the ErbB signaling pathway.

ErbB_Inhibition cluster_membrane Cell Membrane ErbB1 ErbB1 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ErbB1->Downstream ErbB2 ErbB2 ErbB2->Downstream ErbB3 ErbB3 ErbB3->Downstream StapledPeptide Stapled Peptide Inhibitor StapledPeptide->ErbB1 StapledPeptide->ErbB2 StapledPeptide->ErbB3 Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the ErbB signaling pathway by a stapled peptide.

References

An In-depth Technical Guide to the Synthesis of Fmoc-Protected Octenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Fmoc-(S)-2-amino-7-octenoic acid, a non-proteinogenic amino acid crucial for the development of stapled peptides and other modified biological molecules. The synthesis involves a multi-step process, including the preparation of a key alkylating agent, asymmetric synthesis of the amino acid backbone, and subsequent protection with the fluorenylmethyloxycarbonyl (Fmoc) group.

Core Synthesis Strategy

The primary approach for the stereoselective synthesis of (S)-2-amino-7-octenoic acid involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. This method offers high enantioselectivity, yielding the desired (S)-enantiomer. The resulting amino acid is then protected with an Fmoc group to make it suitable for solid-phase peptide synthesis (SPPS).

Experimental Protocols

Part 1: Synthesis of 6-bromo-1-hexene (B1265582) (Alkylating Agent)

Reaction: Dehydrobromination of 1,6-dibromohexane (B150918).

Procedure:

  • To a solution of 1,6-dibromohexane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add potassium tert-butoxide (t-BuOK) (1.15 equivalents) portion-wise under an inert atmosphere.

  • Reflux the reaction mixture for 16 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 6-bromo-1-hexene.[1][2]

Part 2: Asymmetric Synthesis of (S)-2-Amino-7-octenoic Acid

Reaction: Asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method is a well-established procedure for the synthesis of α-amino acids.[3][4][5]

Procedure:

  • Formation of the Chiral Ni(II) Complex: Prepare the chiral nickel(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine.

  • Alkylation: React the chiral Ni(II) complex with the previously synthesized 6-bromo-1-hexene in the presence of a base (e.g., solid NaOH or potassium tert-butoxide) in an appropriate solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds with high diastereoselectivity.[4]

  • Hydrolysis and Isolation: Decompose the resulting alkylated complex with aqueous HCl under mild conditions. This step liberates the (S)-2-amino-7-octenoic acid and allows for the recovery of the chiral auxiliary.

  • Purification: Purify the crude amino acid by appropriate methods, such as ion-exchange chromatography or recrystallization.

Part 3: Fmoc Protection of (S)-2-Amino-7-octenoic Acid

Reaction: N-acylation of the amino group with an Fmoc reagent.

Procedure using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide):

  • Dissolve (S)-2-amino-7-octenoic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6]

  • Add a solution of Fmoc-OSu (1.05 equivalents) in the same organic solvent to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for several hours or overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the precipitated Fmoc-(S)-2-amino-7-octenoic acid with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]

Quantitative Data Summary

StepReactionReagentsSolventTypical YieldPurity
1 Synthesis of 6-bromo-1-hexene1,6-dibromohexane, t-BuOKTHF~79%[1]>97%
2 Asymmetric synthesis of (S)-2-amino-7-octenoic acidChiral Ni(II) complex, 6-bromo-1-hexene, BaseDMF70-90% (for similar alkylations)[4]High enantiomeric excess (>95% ee)
3 Fmoc protection(S)-2-amino-7-octenoic acid, Fmoc-OSu, NaHCO3Dioxane/Water>90%[8]>99% after recrystallization

Experimental Workflows and Logical Relationships

The synthesis of Fmoc-protected octenylalanine follows a logical progression from simple starting materials to the final, protected amino acid. The key stages are the preparation of the necessary side chain, the stereoselective introduction of the amino group, and the final protection step.

Synthesis_Workflow cluster_0 Part 1: Alkylating Agent Synthesis cluster_1 Part 2: Asymmetric Amino Acid Synthesis cluster_2 Part 3: Fmoc Protection A 1,6-Dibromohexane B Dehydrobromination (t-BuOK, THF) A->B C 6-Bromo-1-hexene B->C E Asymmetric Alkylation (Base, DMF) C->E D Chiral Ni(II)-Glycine Complex D->E F (S)-2-Amino-7-octenoic Acid E->F H N-Acylation (NaHCO3, Dioxane/H2O) F->H G Fmoc-OSu G->H I Fmoc-(S)-2-amino-7-octenoic acid H->I

Caption: Overall synthetic workflow for Fmoc-protected octenylalanine.

The core of the synthesis relies on the highly diastereoselective alkylation of the chiral nickel(II) complex, which establishes the crucial stereocenter of the amino acid.

Asymmetric_Alkylation Ni_complex Chiral Ni(II)-Glycine Complex Alkylated_complex Alkylated Ni(II) Complex (High Diastereoselectivity) Ni_complex->Alkylated_complex Alkyl_halide 6-Bromo-1-hexene Alkyl_halide->Alkylated_complex Base Base (e.g., NaOH) Base->Alkylated_complex Hydrolysis Acidic Hydrolysis (HCl) Alkylated_complex->Hydrolysis Amino_acid (S)-2-Amino-7-octenoic Acid Hydrolysis->Amino_acid Chiral_auxiliary Recovered Chiral Auxiliary Hydrolysis->Chiral_auxiliary

Caption: Key steps in the asymmetric synthesis of the amino acid.

The final Fmoc protection is a standard procedure in peptide chemistry, ensuring the amino acid is ready for incorporation into peptide sequences using automated synthesizers.

Fmoc_Protection_Pathway AminoAcid (S)-2-Amino-7-octenoic Acid Reaction Reaction in Dioxane/Water AminoAcid->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base NaHCO3 Base->Reaction FmocAminoAcid Fmoc-(S)-2-amino-7-octenoic acid Reaction->FmocAminoAcid

Caption: Signaling pathway for the Fmoc protection reaction.

References

An In-depth Technical Guide to the Storage and Stability of Fmoc-(R)-2-(7-octenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of Fmoc-(R)-2-(7-octenyl)Ala-OH, a critical building block in the synthesis of stapled peptides for therapeutic development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment and peptide synthesis.

Introduction

This compound is an unnatural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a terminal octenyl side chain. This unique structure makes it a key component in the formation of hydrocarbon-stapled peptides through ring-closing metathesis (RCM). Stapled peptides are a promising class of therapeutics designed to mimic the secondary structure of alpha-helical protein domains, enabling them to modulate protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.

The stability and purity of this compound are paramount to ensure the successful synthesis of high-quality stapled peptides with reproducible biological activity. This guide provides the necessary technical details to handle and utilize this reagent effectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₆H₃₁NO₄
Molecular Weight 421.53 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer
Solubility Soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM).

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the following table.

ConditionRecommendationRationale
Temperature Store at -20°C for short-term storage and -80°C for long-term storage.Minimizes degradation and preserves the chemical integrity of the compound.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and hydrolysis.
Light Store in the dark or in an amber vial.The Fmoc group can be susceptible to photolytic cleavage.
Moisture Keep in a tightly sealed container in a desiccated environment.Prevents hydrolysis of the Fmoc group and the carboxylic acid.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of reactive chemical species. Understanding these degradation pathways is essential for predicting shelf-life and ensuring the quality of synthetic peptides.

Thermal Stability

As a solid, this compound is relatively stable at room temperature for short periods. However, for long-term storage, refrigeration at -20°C or freezing at -80°C is recommended to prevent slow degradation. In solution, particularly in polar aprotic solvents like DMF and NMP, the stability is reduced.

pH Stability

The Fmoc protecting group is notoriously labile under basic conditions. Deprotection occurs readily in the presence of primary and secondary amines, such as piperidine (B6355638), which is the standard reagent used for Fmoc removal in solid-phase peptide synthesis (SPPS). The compound is relatively stable under acidic conditions, a property that allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.

Photostability

The fluorenyl moiety of the Fmoc group is a chromophore that absorbs UV light, which can lead to photolytic cleavage. Therefore, it is crucial to protect the compound from light exposure during storage and handling.

Oxidative Stability

The octenyl side chain, with its terminal double bond, is susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation byproducts, which can interfere with the ring-closing metathesis reaction.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and for its use in the synthesis of a stapled peptide.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • HPLC or UPLC system with a UV detector and/or a mass spectrometer (MS)

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in acetonitrile to the stock concentration for analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or UPLC-MS method.

Stability-Indicating UPLC-MS Method

Objective: To separate and quantify this compound from its potential degradation products.

ParameterCondition
Instrument UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection UV at 265 nm and 301 nm; MS in positive ion mode
Protocol for Stapled Peptide Synthesis

This protocol describes the manual solid-phase synthesis of a model stapled peptide targeting the p53-MDM2 interaction, incorporating this compound.

Sequence: Ac-LTF(S5)EYWA(R8)LKK-NH₂ (S5 = Fmoc-(S)-2-(4-pentenyl)Ala-OH, R8 = this compound)

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-(4-pentenyl)Ala-OH and this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Grubbs' first-generation catalyst

  • 1,2-Dichloroethane (DCE)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling: Couple the Fmoc-amino acids (4 eq.) using DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Ring-Closing Metathesis (RCM):

    • Wash the resin extensively with DCM.

    • Add a solution of Grubbs' first-generation catalyst (10-15 mol%) in DCE to the resin.

    • Bubble argon through the suspension and react for 2-4 hours at room temperature.

    • Wash the resin with DCE and DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase HPLC.

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

G cluster_0 Forced Degradation Workflow A This compound Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stressed Samples B->C D Stability-Indicating UPLC-MS Analysis C->D E Data Analysis (Purity Assessment, Degradant Identification) D->E G cluster_1 Stapled Peptide Synthesis Workflow Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS Unstapled Linear Peptide with Unnatural Amino Acids SPPS->Unstapled RCM Ring-Closing Metathesis (Grubbs' Catalyst) Unstapled->RCM Stapled_Resin Stapled Peptide on Resin RCM->Stapled_Resin Cleavage Cleavage and Deprotection Stapled_Resin->Cleavage Crude Crude Stapled Peptide Cleavage->Crude Purification RP-HPLC Purification Crude->Purification Pure Pure Stapled Peptide Purification->Pure G cluster_2 p53-MDM2 Signaling Pathway Inhibition Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 upregulates Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis induces MDM2->p53 inhibits & targets for degradation Degradation p53 Degradation MDM2->Degradation mediates StapledPeptide Stapled Peptide (e.g., from this compound) StapledPeptide->MDM2 inhibits interaction with p53

Solubility and Application of Fmoc-(R)-2-(7-octenyl)Ala-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(7-octenyl)Ala-OH is a specialized amino acid derivative crucial for the synthesis of hydrocarbon-stapled peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the 7-octenyl side chain serves as a reactive handle for ring-closing metathesis. This process creates a covalent hydrocarbon bridge, or "staple," within a peptide, which can lock its conformation, typically an α-helix. Such stapled peptides often exhibit enhanced proteolytic resistance, increased cell permeability, and improved target affinity compared to their linear counterparts, making them valuable tools in drug discovery and chemical biology.

This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, a critical parameter for its effective use in peptide synthesis. It also outlines a general experimental protocol for solubility determination and illustrates the workflow of its application in SPPS and peptide stapling.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₆H₃₁NO₄[1]
Molecular Weight 421.53 g/mol
Appearance White to off-white solid
Storage Temperature -20°C[2]

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and the nonpolar nature of its octenyl side chain, its solubility profile can be inferred. Fmoc-amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis.[3][4]

The following table summarizes the expected solubility of this compound in several key organic solvents. These are qualitative estimations based on typical behavior of similar compounds. Researchers should empirically determine solubility for their specific applications and concentrations.

SolventAbbreviationExpected SolubilityRationale / Notes
N,N-Dimethylformamide DMFHighly SolubleStandard solvent for SPPS; most Fmoc-amino acids are readily soluble.[5]
N-Methyl-2-pyrrolidone NMPHighly SolubleA common alternative to DMF with high solvating power for peptide reagents.[5]
Dimethyl sulfoxide DMSOSolubleA strong polar aprotic solvent. One supplier suggests it may dissolve the compound.[6]
Dichloromethane DCMSolubleOften used in SPPS, though some Fmoc-amino acids with bulky side chains may require co-solvents like DMF for complete dissolution.[7]
Tetrahydrofuran THFModerately SolubleA less polar solvent where solubility might be lower compared to DMF or NMP.
Acetonitrile ACNSlightly SolubleGenerally, Fmoc-amino acids have lower solubility in acetonitrile.
Water H₂OSparingly SolubleThe large hydrophobic Fmoc group and octenyl chain render the molecule poorly soluble in water.[4][8]
Ethanol EtOHSlightly to Moderately SolubleMay have some solubility due to the carboxylic acid group, but limited by the large hydrophobic moieties.

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Organic solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a series of vials at a constant temperature (e.g., 25°C).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (compatible with both the solute and the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC method. The Fmoc group has a strong UV absorbance, typically monitored at 254 nm or 301 nm.

    • Determine the concentration of the solute in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Applications in Peptide Synthesis and Signaling

This compound is a key building block for creating stapled peptides, which are used to stabilize α-helical structures critical for mediating protein-protein interactions (PPIs). While the amino acid itself is not directly involved in signaling, the peptides synthesized from it can be potent modulators of cellular pathways. For example, it can be used to synthesize inhibitory peptides that target the ErbB family of receptor tyrosine kinases (ErbB1, ErbB2, ErbB3), which are pivotal in cell proliferation and survival signaling.[6]

Visualizations

Experimental and Synthetic Workflows

experimental_workflow cluster_0 Solubility Determination cluster_1 Application in Peptide Synthesis prep Prepare supersaturated solution (excess solute in solvent) equilibrate Equilibrate at constant temperature (e.g., 24h with shaking) prep->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Extract clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate resin Start with resin support deprotect1 Fmoc deprotection (Piperidine in DMF) resin->deprotect1 activate Activate this compound (e.g., with HCTU in DMF) deprotect1->activate couple1 Couple activated amino acid to resin deprotect1->couple1 activate->couple1 wash1 Wash resin couple1->wash1 repeat Repeat deprotection/coupling for subsequent amino acids wash1->repeat staple On-resin ring-closing metathesis (Grubbs' Catalyst) repeat->staple cleave Cleave stapled peptide from resin (e.g., with TFA cocktail) staple->cleave purify Purify by RP-HPLC cleave->purify

Caption: Experimental workflow for solubility determination and application in SPPS.

peptide_stapling cluster_peptide cluster_stapled AA1 AA AA2 AA Octenyl1 (R)-2-(7-octenyl)Ala AA4 AA AA5 AA AA6 AA Octenyl2 (R)-2-(7-octenyl)Ala AA8 AA catalyst Grubbs' Catalyst Ring-Closing Metathesis s_Octenyl1 (R)-2-(7-octenyl)Ala s_AA1 AA s_AA2 AA s_AA4 AA s_Octenyl2 (R)-2-(7-octenyl)Ala s_Octenyl1->s_Octenyl2 Hydrocarbon Staple s_AA5 AA s_AA6 AA s_AA8 AA

Caption: Conceptual diagram of peptide stapling using this compound.

signaling_pathway cluster_membrane Cell Membrane ErbB ErbB Receptor (e.g., ErbB1/2/3) ppi Receptor Dimerization & Activation ErbB->ppi stapled_peptide Stapled Peptide Inhibitor (Synthesized using This compound) stapled_peptide->ErbB Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ppi->downstream response Cellular Responses (Proliferation, Survival) downstream->response

Caption: Inhibition of ErbB signaling by a stapled peptide.

References

Fmoc-(R)-2-(7-octenyl)Ala-OH: A Technical Guide to Safety, Handling, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-(R)-2-(7-octenyl)Ala-OH, a key building block in the synthesis of stapled peptides, particularly those designed to modulate the ErbB family of receptor tyrosine kinases. This document outlines the compound's safety and handling procedures, physicochemical properties, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent analysis.

Compound Identification and Properties

This compound is an amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octenyl side chain. This structure is specifically designed for its application in peptide chemistry, enabling the formation of hydrocarbon staples through ring-closing metathesis (RCM).

PropertyValueReference
Chemical Name (R)-N-Fmoc-α-(7-Octenyl)alanine--INVALID-LINK--
Synonyms Fmoc-(R)-2-(7-octenyl)alanine, Fmoc-(R)-2-amino-2-methyl-dec-9-enoic acid--INVALID-LINK--
CAS Number 945212-26-0--INVALID-LINK--
Molecular Formula C₂₆H₃₁NO₄--INVALID-LINK--
Molecular Weight 421.53 g/mol --INVALID-LINK--
Form Solid--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Safety and Handling

Appropriate safety measures are crucial when handling this compound. The following information is derived from available safety data sheets.[1][2]

Hazard InformationDescription
Pictograms GHS09 (Hazardous to the aquatic environment)
Signal Word Warning
Hazard Statements H400: Very toxic to aquatic life.
Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.
Storage Class 11: Combustible Solids
WGK (Water Hazard Class) WGK 3: highly hazardous for water

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands.

  • Body Protection: Wear impervious clothing, such as a lab coat.

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Application in Stapled Peptide Synthesis

This compound is a specialized amino acid used to create "stapled peptides." This technique involves introducing two olefin-bearing unnatural amino acids into a peptide sequence, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. This hydrocarbon staple stabilizes the peptide's α-helical secondary structure, leading to enhanced proteolytic resistance, increased cell permeability, and improved target affinity.

A primary application of peptides synthesized with this amino acid is the inhibition of the ErbB (also known as HER) family of receptor tyrosine kinases (ErbB1/EGFR, ErbB2/HER2, ErbB3/HER3).[3] By stabilizing the helical structure of peptides that mimic the receptor's dimerization domain, these stapled peptides can act as antagonists, preventing the receptor dimerization that is essential for downstream signaling.[4][5]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of hydrocarbon-stapled peptides and provide a general framework. Optimization may be required for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the automated synthesis of a linear peptide containing this compound using a microwave-assisted peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling Solution: 0.5 M N,N'-Diisopropylcarbodiimide (DIC) and 0.5 M Oxyma Pure in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with the deprotection solution.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acid to the deprotected resin using the coupling solution. For standard amino acids, a single coupling step is typically sufficient. For the sterically hindered this compound, a double coupling is recommended to ensure complete reaction.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

On-Resin Ring-Closing Metathesis (RCM)

Materials:

  • Grubbs' Catalyst (1st or 2nd Generation)

  • 1,2-dichloroethane (DCE), anhydrous and degassed

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and then with DCE.

  • Catalyst Solution: Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE.

  • Metathesis Reaction: Add the catalyst solution to the resin and shake the mixture at room temperature for 2-4 hours. To ensure complete cyclization, the reaction can be repeated with a fresh batch of catalyst.

  • Washing: After the reaction, wash the resin thoroughly with DCE and then DCM to remove the catalyst and byproducts.

Peptide Cleavage and Deprotection

Procedure:

  • Resin Treatment: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

Purification by HPLC:

  • Column: C18 reverse-phase column.

  • Solvents:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a typical starting point. The gradient should be optimized for the specific peptide.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak and analyze for purity and identity.

Analysis by Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Purpose: To confirm the molecular weight of the synthesized stapled peptide.

Visualizing Workflows and Pathways

Stapled Peptide Synthesis Workflow

Stapled_Peptide_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Final Cleavage and Purification Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple first Fmoc-AA Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat for all AAs (Double couple for this compound) Wash1->Repeat Linear_Peptide Linear Peptide on Resin Repeat->Linear_Peptide RCM_Step Add Grubbs' Catalyst in DCE Linear_Peptide->RCM_Step Stapled_Peptide_Resin Stapled Peptide on Resin RCM_Step->Stapled_Peptide_Resin Cleavage Cleave with TFA Cocktail Stapled_Peptide_Resin->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spec Analysis Purification->Analysis Final_Product Pure Stapled Peptide Analysis->Final_Product

Caption: Workflow for the synthesis of a stapled peptide using this compound.

ErbB Signaling Pathway Activation

ErbB_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) Receptor_Monomer1 ErbB Receptor (Monomer 1) Ligand->Receptor_Monomer1 Dimerization Receptor Dimerization Receptor_Monomer1->Dimerization Receptor_Monomer2 ErbB Receptor (Monomer 2) Receptor_Monomer2->Dimerization Autophosphorylation Trans-autophosphorylation of Tyrosine Residues Dimerization->Autophosphorylation Signaling_Proteins Recruitment of Signaling Proteins Autophosphorylation->Signaling_Proteins Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Signaling_Proteins->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Simplified overview of the ErbB receptor signaling pathway activation.

Inhibition of ErbB Signaling by a Stapled Peptide

ErbB_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand Receptor_Monomer1 ErbB Receptor (Monomer 1) Ligand->Receptor_Monomer1 No_Dimerization Dimerization Blocked Receptor_Monomer1->No_Dimerization Receptor_Monomer2 ErbB Receptor (Monomer 2) Receptor_Monomer2->No_Dimerization Stapled_Peptide Stapled Peptide Antagonist Stapled_Peptide->Receptor_Monomer1 Stapled_Peptide->Receptor_Monomer2 No_Signaling Downstream Signaling Inhibited No_Dimerization->No_Signaling

Caption: Mechanism of ErbB signaling inhibition by a stapled peptide antagonist.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-(R)-2-(7-octenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Fmoc-(R)-2-(7-octenyl)Ala-OH. This amino acid is a key component in the synthesis of stapled peptides, where the octenyl side chain can be used for ring-closing metathesis to create a covalent bridge, thereby constraining the peptide's conformation.

Introduction

This compound is an α-methylated amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The presence of the α-methyl group introduces steric hindrance, which can make peptide bond formation challenging compared to standard proteinogenic amino acids.[1] Therefore, optimized coupling protocols are necessary to ensure high synthesis yields and purity. The octenyl side chain is generally stable under standard SPPS conditions, including repeated cycles of Fmoc deprotection and final cleavage from the resin.

Materials and Reagents

Resins
  • Rink Amide Resin: For C-terminal amide peptides.

  • Wang Resin: For C-terminal carboxylic acid peptides.[2]

  • 2-Chlorotrityl Chloride Resin: Recommended to minimize diketopiperazine formation, especially at the dipeptide stage.[3]

Amino Acids and Reagents
  • This compound

  • Standard Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc, tBu, Trt).[4]

  • Solvents:

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[5]

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

    • HOBt (Hydroxybenzotriazole)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methylmorpholine (NMM)[6]

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA) (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

First Amino Acid Loading (for Wang and 2-Chlorotrityl Chloride Resins)

A detailed protocol for loading the first amino acid onto the resin can be found in standard SPPS literature.

Peptide Chain Elongation

The following steps describe a single cycle of amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Due to the steric hindrance of this compound, a more potent coupling strategy is recommended.

Recommended Method: HATU/DIPEA Activation

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[3]

  • After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

Monitoring the Coupling Reaction A qualitative ninhydrin (B49086) (Kaiser) test can be performed to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

Final Fmoc Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection as described in section 3.1.

Cleavage and Side-Chain Deprotection
  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (Reagent K is a good general-purpose cocktail).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the efficiency of incorporating the sterically hindered this compound. The following table summarizes typical coupling efficiencies for different reagents.

Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (h)Typical Coupling Efficiency
DIC/HOBt3:3:64-6Moderate
HBTU/DIPEA3:2.9:62-4Good
HATU/DIPEA3:2.9:62-4Excellent
COMU/DIPEA3:2.9:61-3Excellent

Note: These are representative values and may vary depending on the specific peptide sequence and reaction conditions.

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing this compound.

SPPS_Workflow cluster_cycle Repeat for each amino acid start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final cycle final_wash DCM Wash & Dry final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide precipitation->end

References

Application Notes and Protocols: Incorporation of Fmoc-(R)-2-(7-octenyl)Ala-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(7-octenyl)Ala-OH is an unnatural amino acid crucial for the synthesis of hydrocarbon-stapled peptides.[1] These peptides are synthetically constrained to enhance their alpha-helical conformation, a common motif in protein-protein interactions.[2] The incorporation of this compound and a complementary olefin-bearing amino acid allows for the formation of a covalent hydrocarbon bridge, or "staple," via ring-closing metathesis (RCM).[3][4] This modification can significantly improve a peptide's biological characteristics, including increased proteolytic stability, enhanced cell permeability, and greater target affinity, making it a valuable tool in drug discovery and chemical biology.[5][6][7][8]

The 7-octenyl side chain of this compound, when paired with another olefin-containing amino acid such as (S)-2-(4'-pentenyl)alanine at an appropriate position (e.g., i, i+7), can form a stable macrocycle upon treatment with a ruthenium-based catalyst like Grubbs catalyst.[1][3] This protocol details the solid-phase peptide synthesis (SPPS) method for incorporating this compound into a peptide sequence and the subsequent on-resin cyclization via RCM.

Data Summary

The following table summarizes typical quantitative data associated with the synthesis of stapled peptides using this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical Value/RangeNotes
Amino Acid Coupling Efficiency >99%Per step, as monitored by a qualitative ninhydrin (B49086) test (Kaiser test). Difficult couplings may require double coupling.[8]
Ring-Closing Metathesis (RCM) Conversion >95%Monitored by HPLC-MS analysis of a cleaved test sample. Reaction time and catalyst loading can be optimized.[2][9]
Final Peptide Purity (after HPLC purification) >95%Dependent on the efficiency of both the SPPS and RCM steps.
Overall Yield 10-30%Highly sequence-dependent and influenced by the number of purification steps.
Increase in Proteolytic Stability Up to 40-foldCompared to the linear, unstapled counterpart.[9]
Helicity Significant increaseAs determined by circular dichroism (CD) spectroscopy, confirming the stabilizing effect of the hydrocarbon staple.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure. Automated synthesizers can also be used with minor modifications to the standard protocols.[3]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free amine.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For hindered amino acids like this compound, a longer coupling time or a double coupling may be necessary.[3]

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm complete coupling (absence of free amines).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Materials:

  • Peptidyl-resin from Protocol 1

  • 1,2-Dichloroethane (DCE) or N-Methyl-2-pyrrolidone (NMP)

  • Grubbs' Catalyst (1st or 2nd generation)

  • Nitrogen or Argon source

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DCM and then with the reaction solvent (DCE or NMP).

  • Metathesis Reaction:

    • Dissolve Grubbs' catalyst (0.1-0.2 equivalents relative to the resin loading) in the reaction solvent.

    • Add the catalyst solution to the resin.

    • Agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 2-4 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

    • Drain the catalyst solution and wash the resin thoroughly with the reaction solvent and then with DMF.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude stapled peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/ACN containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_RCM Ring-Closing Metathesis cluster_Final Final Steps start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash1 Wash coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid rcm On-Resin RCM with Grubbs' Catalyst final_deprotection->rcm wash2 Wash rcm->wash2 cleavage Cleavage & Deprotection wash2->cleavage purification HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Final Stapled Peptide analysis->end

Caption: Workflow for stapled peptide synthesis.

p53_MDM2_pathway cluster_normal Normal Cell Function cluster_inhibition Inhibition by Stapled Peptide p53 p53 mdm2 MDM2 p53->mdm2 Binds to apoptosis Apoptosis degradation p53 Degradation mdm2->degradation Promotes Ubiquitination & Degradation stapled_peptide Stapled Peptide (e.g., containing (R)-2-(7-octenyl)Ala) mdm2_inhibited MDM2 stapled_peptide->mdm2_inhibited Inhibits p53_active p53 (Active) p53_active->apoptosis Induces Apoptosis

Caption: p53-MDM2 pathway inhibition.

References

Application Notes and Protocols for Peptide Cyclization using Grubbs' Catalyst with Octenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides incorporating the unnatural amino acid octenylalanine via ring-closing metathesis (RCM) catalyzed by Grubbs' catalyst. This technique offers a robust method for creating structurally constrained peptides with potentially enhanced biological activity, stability, and cell permeability.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their increased conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets compared to their linear counterparts.[1][2] Ring-closing metathesis (RCM) has emerged as a powerful tool for peptide macrocyclization, creating a stable carbon-carbon double bond as the cyclic linkage.[3] The use of Grubbs' catalysts, which are tolerant to a wide range of functional groups, has made this strategy particularly amenable to complex peptide substrates.[4]

Octenylalanine, an unnatural amino acid with an eight-carbon alkenyl side chain, provides a longer linker for macrocyclization compared to more commonly used residues like allylglycine. This extended linker can be advantageous for spanning larger distances within a peptide sequence to enforce specific secondary structures, such as α-helices, in so-called "stapled peptides".[5] These stapled peptides have shown promise in modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules.[5][6]

Key Concepts and Considerations

  • Choice of Grubbs' Catalyst: Several generations of Grubbs' catalysts are commercially available. First-generation catalysts (e.g., Grubbs' I) are often sufficient for simple RCM.[3] Second and third-generation catalysts (e.g., Grubbs' II, Hoveyda-Grubbs II) exhibit higher activity and stability, which can be beneficial for more challenging cyclizations or when lower catalyst loading is desired.[4]

  • Solid-Phase vs. Solution-Phase RCM: On-resin cyclization is often preferred as it simplifies purification by allowing for the removal of the catalyst and byproducts by simple washing.[3] The pseudo-dilution effect on the solid support also favors intramolecular cyclization over intermolecular oligomerization.[3]

  • Reaction Conditions: The efficiency of RCM can be influenced by solvent, temperature, and reaction time. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents.[3][7] Microwave irradiation can significantly accelerate the reaction.[4]

  • Stereoselectivity: The RCM reaction can produce both E and Z isomers of the cyclic peptide. The ratio of these isomers can be influenced by the catalyst, the peptide sequence, and the length of the alkenyl side chains.[8]

  • Post-Cyclization Modification: The resulting double bond in the cyclic peptide can be left as is or can be reduced to a saturated hydrocarbon linker, which can increase the flexibility of the macrocycle.[7]

Experimental Protocols

The following protocols outline the general steps for the synthesis of a linear peptide containing two octenylalanine residues and its subsequent on-resin cyclization using Grubbs' catalyst.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-octenylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM, NMP (N-methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, Methanol (B129727)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes. b. Add DIPEA (6 equivalents) to the activated amino acid solution. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-L-octenylalanine at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the on-resin cyclization of the linear peptide containing two octenylalanine residues.

Materials:

  • Dried peptidyl-resin from Protocol 1

  • Grubbs' Catalyst (e.g., Grubbs' First Generation)

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the dried peptidyl-resin in anhydrous, degassed DCE or DCM for 30 minutes under an inert atmosphere.

  • Catalyst Addition: In a separate flask, dissolve Grubbs' catalyst (e.g., 1st Generation, 15-30 mol% relative to the peptide loading) in a minimal amount of anhydrous, degassed DCE or DCM.[9]

  • Reaction: Add the catalyst solution to the swollen resin suspension. Shake the reaction mixture at room temperature for 2-4 hours or until the reaction is complete. Alternatively, microwave irradiation can be used to shorten the reaction time.[4]

  • Reaction Monitoring: To monitor the progress of the cyclization, a small amount of resin can be withdrawn, the peptide cleaved, and analyzed by HPLC-MS. The cyclic product will have a lower molecular weight than the linear precursor due to the loss of ethylene.

  • Catalyst Removal: After the reaction is complete, filter the resin and wash it extensively with DCE or DCM to remove the ruthenium catalyst and byproducts. Further washes with DMF and methanol are also recommended.

  • Peptide Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. b. Precipitate the crude cyclic peptide in cold diethyl ether. c. Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

The efficiency of the RCM reaction can be influenced by various parameters. The following table summarizes representative data for the on-resin cyclization of a model peptide containing two olefinic amino acids with long side chains, analogous to octenylalanine.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)E/Z Ratio
Grubbs' I20DCE254>953:1
Grubbs' II10DCM252>984:1
Hoveyda-Grubbs II10DCM401>98>10:1

Note: This data is representative and based on typical outcomes for long-chain olefinic amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Visualization of Experimental Workflow and a Representative Signaling Pathway

Experimental Workflow

The overall process from linear peptide synthesis to the purified cyclic peptide is depicted in the following workflow diagram.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Purification Cleavage and Purification Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Octenylalanine) Deprotection1->Coupling Elongation Repeat Deprotection & Coupling Coupling->Elongation FinalDeprotection Final Fmoc Deprotection Elongation->FinalDeprotection LinearPeptide Resin-Bound Linear Peptide FinalDeprotection->LinearPeptide Cyclization On-Resin Cyclization (Grubbs' Catalyst) LinearPeptide->Cyclization Washing Catalyst Removal (Washing) Cyclization->Washing CyclicPeptideOnResin Resin-Bound Cyclic Peptide Washing->CyclicPeptideOnResin Cleavage Cleavage & Deprotection CyclicPeptideOnResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Purified Cyclic Peptide Purification->FinalProduct

Caption: Workflow for the synthesis of cyclic peptides containing octenylalanine.

Representative Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Hydrocarbon-stapled peptides, which are structurally analogous to cyclic peptides formed from octenylalanine, have been successfully developed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[9] This interaction is a key target in cancer therapy, as its disruption can lead to the reactivation of p53 and subsequent apoptosis of cancer cells.

The following diagram illustrates the mechanism of action of a stapled peptide inhibitor of the p53-MDM2 interaction.

G cluster_pathway p53-MDM2 Signaling Pathway MDM2 MDM2 p53 p53 MDM2->p53 binds Ub Ubiquitin MDM2->Ub E3 Ligase Activity p53->MDM2 Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis activates Ub->p53 Ubiquitination Proteasome Proteasome StapledPeptide Cyclic Peptide (Octenylalanine-based) StapledPeptide->MDM2 inhibits binding

Caption: Inhibition of the p53-MDM2 interaction by a cyclic peptide.

Conclusion

The use of Grubbs' catalyst for the ring-closing metathesis of peptides containing octenylalanine is a powerful strategy for the synthesis of conformationally constrained macrocycles. These cyclic peptides have the potential to modulate challenging biological targets, such as protein-protein interactions, and hold promise for the development of novel therapeutics. The protocols and information provided here serve as a guide for researchers to explore this exciting area of chemical biology and drug discovery.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Stapled Peptides using Fmoc-(R)-2-(7-octenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide stapling is a powerful strategy in drug discovery to constrain a peptide's conformation, typically into an α-helical structure. This conformational restriction can lead to enhanced proteolytic resistance, increased cell permeability, and improved binding affinity to the target protein.[1][2] The use of microwave irradiation in solid-phase peptide synthesis (SPPS) and the subsequent ring-closing metathesis (RCM) has revolutionized this process, significantly reducing reaction times while often improving the purity of the final product.[3][4]

These application notes provide a detailed protocol for the microwave-assisted synthesis of stapled peptides incorporating the unnatural amino acid Fmoc-(R)-2-(7-octenyl)Ala-OH. This amino acid, with its C8 alkenyl side chain, is typically paired with another olefin-bearing amino acid, such as Fmoc-(S)-2-(4-pentenyl)Ala-OH (S5), to form a staple across two helical turns (an i, i+7 linkage).[5] The protocols outlined below leverage automated microwave peptide synthesizers for both the peptide chain elongation and the on-resin cyclization, followed by standard purification procedures.

Key Advantages of Microwave-Assisted Synthesis

Microwave energy provides rapid and uniform heating of the reaction mixture, which accelerates both the coupling of amino acid monomers and the removal of the Fmoc protecting group.[3][4] This leads to several advantages over conventional room temperature synthesis:

  • Drastically Reduced Synthesis Time: Complex peptides can be synthesized in hours instead of days.[6]

  • Improved Purity: Enhanced reaction efficiency can lead to higher purity of the crude peptide.[4]

  • Higher Yields: Shorter reaction times and improved efficiency can contribute to better overall yields.

  • Facilitates Difficult Couplings: Microwave energy can help drive difficult coupling reactions to completion, especially for sterically hindered amino acids like the α,α-disubstituted this compound.[7]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Stapled Peptide Synthesis
ParameterConventional SynthesisMicrowave-Assisted SynthesisReference(s)
Total Synthesis Time 33-35 hours (plus 3-6 hours for stapling)< 4 hours (including stapling)[6]
Crude Purity Typically lower~80% or higher[6]
Coupling Time per Amino Acid ~2 hours< 4 minutes[4]
Fmoc Deprotection Time > 15 minutes~3 minutes[3][7]
Waste Generation ~100 mL per amino acid< 5 mL per amino acid[4]
Table 2: Typical Reagents and Solvents
Reagent/SolventPurposeTypical Concentration/Amount
Rink Amide ResinSolid support for peptide synthesis0.19 - 0.25 mmol/g substitution
Fmoc-protected Amino AcidsBuilding blocks for peptide chain5-fold excess
This compound Stapling amino acid3-fold excess
DIC (N,N'-Diisopropylcarbodiimide)Activating agent for coupling0.5 M
Oxyma PureCoupling additive to reduce racemization0.5 M
Piperidine (B6355638) in DMFFmoc deprotection20%
DMF (N,N-Dimethylformamide)Main solvent for SPPS-
Grubbs' Catalyst (1st Gen)Catalyst for Ring-Closing Metathesis10 mM solution in DCE
DCE (1,2-Dichloroethane)Solvent for RCM-
TFA Cleavage CocktailCleavage from resin and deprotection92.5% TFA, 2.5% H₂O, 2.5% TIS, DODT
Diethyl Ether (Et₂O)Peptide precipitation-

Experimental Protocols

Workflow for Microwave-Assisted Stapled Peptide Synthesis

G cluster_0 Microwave-Assisted SPPS cluster_1 On-Resin Stapling (RCM) cluster_2 Cleavage and Purification A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF, Microwave) A->B C Amino Acid Coupling (Fmoc-AA, DIC/Oxyma, Microwave) B->C D Repeat Steps B & C C->D E Incorporate this compound and other olefinic AA D->E F Resin Washing (DCM then DCE) E->F G Addition of Grubbs' Catalyst in DCE F->G H Microwave Irradiation (e.g., 40-60°C, 30-60 min) G->H I Repeat RCM (Optional) H->I J Final Resin Washing I->J K Cleavage and Deprotection (TFA Cocktail) J->K L Peptide Precipitation (Cold Diethyl Ether) K->L M Lyophilization L->M N RP-HPLC Purification M->N

Caption: Overall workflow for the synthesis of stapled peptides.

Protocol 1: Automated Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the use of an automated microwave peptide synthesizer (e.g., CEM Liberty Blue™ or Biotage® Initiator+ Alstra™).

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.05 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF.

    • Apply microwave energy (e.g., up to 75°C for 3 minutes).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids, use a 5-fold excess of a 0.2 M solution with 0.5 M DIC and 0.5 M Oxyma Pure in DMF.

    • For the sterically hindered This compound , it is recommended to use a 3-fold excess and potentially a double coupling step or extended coupling time to ensure complete incorporation.[8]

    • Apply microwave energy (e.g., up to 90°C for 5 minutes).

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Capping (Optional):

    • If the N-terminus is to be acetylated, treat the resin with a solution of 10% acetic anhydride (B1165640) in DMF after the final Fmoc deprotection.

Protocol 2: Microwave-Assisted On-Resin Ring-Closing Metathesis (RCM)
  • Resin Preparation for RCM:

  • RCM Reaction:

    • Prepare a fresh 10 mM solution of Grubbs' Catalyst (1st Generation) in DCE.

    • Add the catalyst solution to the resin (e.g., 20 mol percent relative to the resin loading).[10]

    • Place the reaction vessel in the microwave synthesizer and heat to 40-60°C for 30-60 minutes. It is crucial to perform this step under an inert atmosphere (e.g., nitrogen) for optimal results, as the catalyst can be sensitive to oxygen.

    • Note: Some protocols suggest that a single 60-minute reaction at an elevated temperature can be highly efficient even without a stringent inert atmosphere.

  • Post-RCM Washing:

    • After the reaction, wash the resin with DCE, followed by DCM, and then DMF.

Protocol 3: Cleavage, Deprotection, and Purification
  • Final Washing and Drying:

    • Wash the resin-bound stapled peptide with DCM and dry the resin under a stream of nitrogen.

  • Cleavage and Deprotection:

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash as needed.

  • Lyophilization:

    • Dry the crude peptide pellet, dissolve it in a suitable solvent mixture (e.g., water/acetonitrile), and lyophilize to obtain a fluffy powder.

  • Purification:

    • Purify the crude stapled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as a mobile phase.

    • Monitor the elution profile by UV absorbance (e.g., at 220 nm and 280 nm).

    • Collect fractions containing the desired product, confirm the mass by mass spectrometry, and lyophilize the pure fractions.

Logical Relationship Diagram

G Microwave Microwave Energy SPPS Solid-Phase Peptide Synthesis (SPPS) Microwave->SPPS Accelerates RCM Ring-Closing Metathesis (RCM) Microwave->RCM Accelerates Time Reduced Synthesis Time SPPS->Time Purity Improved Purity SPPS->Purity Efficiency Higher Efficiency SPPS->Efficiency RCM->Time RCM->Purity RCM->Efficiency StapledPeptide Purified Stapled Peptide Efficiency->StapledPeptide Leads to

Caption: Microwave energy enhances SPPS and RCM for efficient synthesis.

Troubleshooting and Considerations

  • DMF Poisoning of Grubbs' Catalyst: Residual DMF from the SPPS steps can coordinate with the ruthenium center of the catalyst, reducing its activity.[9] Thoroughly washing the resin with DCM and then DCE before adding the catalyst solution is critical. If automated addition of the catalyst is used, ensure the system lines are free of DMF.[9]

  • Incomplete RCM: If the stapling reaction is incomplete, consider a second addition of fresh catalyst and another round of microwave irradiation. Increasing the catalyst loading or reaction time may also be beneficial.

  • Difficult Couplings: For the α,α-disubstituted stapling amino acids, standard coupling conditions may be insufficient. Using extended microwave times, higher temperatures, or double coupling protocols can improve incorporation efficiency.[8]

  • Purification: Stapled peptides are often more hydrophobic than their linear counterparts. This may require adjusting the HPLC gradient to include a higher percentage of organic solvent for elution.

By following these detailed protocols and considering the key operational parameters, researchers can effectively leverage microwave-assisted synthesis to rapidly and efficiently produce high-quality stapled peptides incorporating this compound for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols for the Deprotection of Fmoc-Octenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as octenylalanine, into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. The octenyl side chain provides a handle for various chemical modifications, including olefin metathesis for cyclization or the introduction of other functionalities. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and not induce side reactions. This document provides detailed application notes and protocols for the deprotection of the Fmoc group from peptides containing octenylalanine.

A primary concern during the synthesis of peptides with unsaturated side chains is the potential for side reactions, particularly the addition of the basic deprotection reagent, such as piperidine (B6355638), to the double bond (aza-Michael addition). However, the terminal, non-activated double bond of the octenyl group is electronically rich and therefore not susceptible to nucleophilic attack by piperidine under standard Fmoc deprotection conditions. The analogous allyl protecting group has been shown to be stable to neat piperidine for extended periods, indicating the robustness of such terminal alkenes to these conditions.[1]

This application note provides a standard protocol for Fmoc deprotection of octenylalanine-containing peptides using piperidine, as well as alternative milder conditions that can be employed for particularly sensitive sequences.

Data Presentation

The following table summarizes the recommended conditions for Fmoc deprotection of peptides containing octenylalanine. The standard protocol is effective for most sequences, while the alternative methods offer milder conditions that may be beneficial for complex or sensitive peptides.

ParameterStandard ProtocolAlternative Protocol 1 (Milder Base)Alternative Protocol 2 (Reduced Piperidine Concentration)
Deprotection Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU in DMF5% (v/v) Piperidine in DMF
Reaction Time 2 x 10 minutes2 x 5 minutes2 x 15 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Key Considerations Standard, robust method.DBU is a non-nucleophilic base, avoiding potential adduct formation with sensitive residues. Requires thorough washing to remove DBU.Reduced piperidine concentration can minimize potential base-mediated side reactions. May require longer reaction times for complete deprotection.
Reference [2][3][4]General mild deprotection strategy

Experimental Protocols

Materials
  • Fmoc-protected peptide-resin containing octenylalanine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit or other method for monitoring free amines

Protocol 1: Standard Fmoc Deprotection

This protocol is recommended for the routine deprotection of Fmoc from octenylalanine-containing peptides.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate gently for 10 minutes at room temperature.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 10 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the presence of a free primary amine, indicating complete Fmoc removal. A positive test (blue color) indicates successful deprotection.

Protocol 2: Alternative Fmoc Deprotection with DBU

This protocol is a milder alternative that can be used for sensitive peptide sequences.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% DBU in DMF to the resin. Agitate gently for 5 minutes at room temperature.

  • Second Deprotection: Drain the DBU solution and add a fresh portion of 2% DBU in DMF. Agitate for another 5 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (8-10 x 1 min) to ensure complete removal of DBU. Follow with DCM (3 x 1 min) and DMF (3 x 1 min) washes.

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Visualizations

The following diagrams illustrate the key processes described in this application note.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Base (Piperidine) Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Mechanism of Fmoc deprotection by piperidine.

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Add Deprotection Reagent (e.g., 20% Piperidine/DMF) swell->deprotect1 agitate1 Agitate (10 min) deprotect1->agitate1 drain1 Drain agitate1->drain1 deprotect2 Add Fresh Deprotection Reagent drain1->deprotect2 agitate2 Agitate (10 min) deprotect2->agitate2 drain2 Drain agitate2->drain2 wash_dmf Wash with DMF drain2->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm kaiser Kaiser Test (Confirm Free Amine) wash_dmf->kaiser wash_dcm->wash_dmf Repeat Washes end End: Ready for Next Coupling kaiser->end

Standard experimental workflow for Fmoc deprotection.

Troubleshooting

  • Incomplete Deprotection (Negative or Weak Kaiser Test):

    • Cause: Insufficient reaction time, low-quality reagents, or peptide aggregation.

    • Solution: Extend the deprotection time or perform an additional deprotection step. Ensure the use of fresh, high-quality piperidine and DMF. If aggregation is suspected, consider using a solvent mixture known to disrupt secondary structures (e.g., a small percentage of DCM in DMF) or perform the deprotection at a slightly elevated temperature (e.g., 30-35 °C).

  • Side Reactions:

    • Cause: While the octenyl group is stable, other sensitive amino acids in the sequence (e.g., Asp, Cys) may undergo side reactions such as aspartimide formation or racemization.

    • Solution: For peptides containing other sensitive residues, consider using the alternative DBU protocol or a reduced concentration of piperidine. The addition of a small amount of a scavenger like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution has also been reported to suppress some side reactions.

Conclusion

The deprotection of the Fmoc group from peptides containing octenylalanine can be achieved efficiently and without compromising the integrity of the unsaturated side chain using standard protocols. The use of 20% piperidine in DMF is a robust and reliable method. For peptides with additional sensitive residues, milder deprotection conditions employing DBU or reduced piperidine concentrations offer viable alternatives. Careful monitoring of the deprotection reaction and thorough washing are crucial for obtaining high-quality peptides ready for subsequent synthetic steps.

References

Application Notes and Protocols for the Purification of Peptides Containing (R)-2-(7-octenyl)Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the unnatural amino acid (R)-2-(7-octenyl)Ala into peptides presents unique challenges and opportunities in drug discovery and development. Its long alkenyl side chain significantly increases the hydrophobicity of the peptide, which can enhance cell permeability and metabolic stability. However, this increased hydrophobicity also complicates the purification process. These application notes provide detailed protocols and guidance for the purification of peptides containing (R)-2-(7-octenyl)Ala, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

Challenges in Purifying Peptides with (R)-2-(7-octenyl)Ala

The primary challenge in purifying peptides containing (R)-2-(7-octenyl)Ala stems from their increased hydrophobicity. This can lead to:

  • Poor Solubility: Peptides may be difficult to dissolve in aqueous solutions, which are common starting mobile phases for RP-HPLC.

  • Strong Retention: The hydrophobic octenyl group can cause the peptide to bind very strongly to the stationary phase of RP-HPLC columns, requiring high concentrations of organic solvent for elution.

  • Peak Broadening or Tailing: Strong interactions with the stationary phase can lead to poor peak shape, reducing resolution and purity.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can complicate purification and analysis.

Purification Workflow

A typical workflow for the purification of peptides containing (R)-2-(7-octenyl)Ala involves initial cleanup by Solid-Phase Extraction (SPE) followed by high-resolution purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Purification Workflow Crude_Peptide Crude Peptide (Post-Synthesis) SPE Solid-Phase Extraction (SPE) (Desalting and Initial Cleanup) Crude_Peptide->SPE  Load   RP_HPLC Reversed-Phase HPLC (RP-HPLC) (High-Resolution Purification) SPE->RP_HPLC  Elute and Load   Purity_Analysis Purity and Identity Analysis (Analytical HPLC, Mass Spectrometry) RP_HPLC->Purity_Analysis  Collect Fractions   Pure_Peptide Pure Lyophilized Peptide Purity_Analysis->Pure_Peptide  Pool and Lyophilize   Method Development Logic Start Initial Purification Attempt (Standard Protocol) Assess Assess Purity and Peak Shape Start->Assess Good Purity >95% Good Peak Shape Assess->Good Poor Low Purity or Poor Peak Shape Assess->Poor End Final Optimized Protocol Good->End Optimize Optimize Parameters Poor->Optimize Solubility Improve Solubility (e.g., use DMSO, isopropanol) Optimize->Solubility Gradient Adjust Gradient (e.g., shallower slope) Optimize->Gradient Column Change Column (e.g., C4 instead of C18) Optimize->Column Solubility->Assess Gradient->Assess Column->Assess

Unlocking Druggable Targets: Applications of Fmoc-(R)-2-(7-octenyl)Ala-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-(R)-2-(7-octenyl)Ala-OH is a critical non-natural amino acid derivative that has emerged as a powerful tool in modern drug discovery. Its primary application lies in the synthesis of 'stapled peptides', a class of synthetic peptides with enhanced therapeutic potential. By introducing a covalent hydrocarbon bridge, or "staple," into a peptide sequence, researchers can lock the peptide into its bioactive α-helical conformation. This conformational stabilization overcomes many of the traditional limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the generation of stapled peptides for drug discovery research.

Core Application: All-Hydrocarbon Peptide Stapling

The defining feature of this compound is its 7-octenyl side chain, which contains a terminal alkene. This functional group is designed to participate in a ring-closing metathesis (RCM) reaction with another alkene-bearing amino acid residue within the same peptide chain.[1][2] Typically, for the creation of an i,i+7 staple, which spans two turns of an α-helix, this compound is incorporated at the 'i+7' position, while an amino acid with a shorter olefinic side chain, such as (S)-α-(4'-pentenyl)alanine (Fmoc-S5-Ala-OH), is placed at the 'i' position.[3] The subsequent on-resin RCM reaction, catalyzed by a ruthenium-based catalyst like Grubbs' catalyst, forms a stable, all-hydrocarbon bridge.[3][4]

This stapling strategy imparts several advantageous properties to the resulting peptide:

  • Enhanced α-Helicity: The hydrocarbon staple pre-organizes the peptide backbone into an α-helical conformation, which is often the required binding motif for intracellular protein-protein interactions (PPIs).[3][5]

  • Increased Proteolytic Resistance: By constraining the peptide's structure, the staple shields it from degradation by proteases, thereby increasing its in vivo half-life.[2][6]

  • Improved Cell Penetration: The introduction of the hydrophobic hydrocarbon staple can enhance the peptide's ability to cross cellular membranes and reach intracellular targets.[5]

  • Higher Target Affinity: By locking the peptide in its bioactive conformation, the entropic penalty of binding to its target is reduced, often leading to significantly higher binding affinity.[7]

Key Application Areas in Drug Discovery

The unique properties of stapled peptides derived from this compound have led to their application in targeting challenging intracellular PPIs that are often considered "undruggable" with traditional small molecules. Two prominent examples are the inhibition of the p53-MDM2/MDMX interaction and the modulation of the BCL-2 family of proteins in apoptosis.

Reactivation of the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the negative regulators MDM2 and MDMX. Stapled peptides designed to mimic the α-helical domain of p53 can disrupt the p53-MDM2/MDMX interaction, thereby reactivating p53's tumor-suppressive functions.[8][9] this compound is instrumental in creating potent and cell-permeable stapled peptides for this purpose.[10]

Signaling Pathway: p53-MDM2/MDMX Inhibition by a Stapled Peptide

p53_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Stapled Peptide p53 p53 MDM2_MDMX MDM2/MDMX p53->MDM2_MDMX Binding & Degradation Apoptosis Apoptosis p53->Apoptosis Induces MDM2_MDMX->p53 StapledPeptide Stapled Peptide (using this compound) MDM2_MDMX_inhibited MDM2/MDMX StapledPeptide->MDM2_MDMX_inhibited Inhibits p53_active p53 (active) Apoptosis_active Apoptosis p53_active->Apoptosis_active Induces

Caption: Inhibition of p53 degradation by a stapled peptide.

Modulation of Apoptosis through BCL-2 Family Proteins

The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members determines cell fate.[11][12] Stapled peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic BCL-2 family members, thereby promoting apoptosis in cancer cells.[13] The use of this compound allows for the creation of stable and effective BH3 mimetic stapled peptides.

Signaling Pathway: BCL-2 Inhibition and Apoptosis Induction

BCL2_pathway cluster_0 Pro-survival cluster_1 Pro-apoptosis BCL2 BCL-2 / BCL-XL BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Mitochondrion Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mitochondrion Induces BH3_only BH3-only proteins (e.g., BIM, PUMA) BH3_only->BCL2 Inhibits StapledPeptide Stapled BH3 Peptide (using this compound) StapledPeptide->BCL2 Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis Leads to

Caption: Stapled peptide inhibiting BCL-2 to induce apoptosis.

Quantitative Data Summary

The following tables summarize the improvements in key biophysical and biological properties observed when stapling peptides using all-hydrocarbon linkers derived from precursors like this compound.

Table 1: Enhancement of α-Helicity

Peptide SystemUnstapled % HelicityStapled % HelicityFold IncreaseReference
Ghrelin(1-20) analogueLow35%-[2]
p53-derived peptide<10%57%>5.7x[14]
BIM BH3 peptide~15%~90%6x[3]

Table 2: Improvement in Proteolytic Stability

PeptideProtease% Intact (Unstapled, 2h)% Intact (Stapled, 2h)Reference
p53-derived peptideChymotrypsin<5%>95%[14]
p53-derived peptidePepsin<5%>95%[14]
p53-derived peptideProteinase K<5%>80%[14]

Table 3: Enhancement of Binding Affinity

TargetUnstapled Peptide (Ki)Stapled Peptide (Ki)Fold ImprovementReference
MDM2500-1000 nM5-20 nM~100x[9]
MDMX>5000 nM50-100 nM>50x[9]
BCL-2 family proteinsµM rangenM range10-100x[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an i,i+7 Stapled Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide containing Fmoc-(S)-2-(4'-pentenyl)Ala-OH at position i and this compound at position i+7 using standard Fmoc chemistry.

Workflow: SPPS of Stapled Peptide Precursor

spss_workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Fmoc_deprotection Wash_1 Wash with DMF Fmoc_deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash_1->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Repeat Repeat for each Amino Acid Wash_2->Repeat Repeat->Fmoc_deprotection Next AA Final_deprotection Final Fmoc Deprotection Repeat->Final_deprotection Last AA Wash_3 Wash with DMF and DCM Final_deprotection->Wash_3 End Proceed to RCM Wash_3->End

Caption: Workflow for solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-(4'-pentenyl)Ala-OH and this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. For coupling of the sterically hindered this compound and the subsequent amino acid, a double coupling may be necessary.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin thoroughly with DMF (5 times) followed by DCM (5 times) and dry the resin under vacuum. The resin-bound linear peptide is now ready for ring-closing metathesis.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the all-hydrocarbon staple on the resin-bound peptide using Grubbs' catalyst.

Materials:

  • Resin-bound linear peptide precursor

  • Grubbs' First-Generation Catalyst

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Nitrogen or Argon gas

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Place the dried resin-bound peptide in a reaction vessel and swell in anhydrous, degassed DCE for 30 minutes under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation: In a separate vial, dissolve Grubbs' catalyst (0.15-0.20 equivalents relative to peptide-resin loading) in degassed DCE to make a ~10 mM solution.[4]

  • Metathesis Reaction: Add the catalyst solution to the resin suspension. Agitate the mixture gently at room temperature for 2-4 hours under an inert atmosphere.[4] The reaction can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by HPLC-MS.

  • Second Catalyst Addition (Optional): After the initial reaction time, drain the catalyst solution and repeat the reaction with a fresh batch of catalyst for another 2-4 hours to ensure complete cyclization.

  • Washing: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DCE (5 times) and DCM (5 times) to remove all traces of the ruthenium catalyst.

Protocol 3: Peptide Cleavage, Purification, and Analysis

This protocol details the final steps to obtain the purified stapled peptide.

Materials:

  • Resin-bound stapled peptide

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture) and purify using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical HPLC. The structure and helicity can be further characterized by NMR and Circular Dichroism (CD) spectroscopy.

Conclusion

This compound is a cornerstone reagent for the synthesis of all-hydrocarbon stapled peptides. This technology provides a robust platform for developing novel therapeutics capable of modulating intracellular protein-protein interactions. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to harness the power of peptide stapling in their discovery efforts, with the potential to unlock previously intractable drug targets and create a new generation of peptide-based medicines.

References

Application Notes and Protocols for the Design of α-Helical Stapled Peptides Using (R)-2-(7-octenyl)Ala

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-helical stapled peptides are a class of synthetic peptides that are chemically braced to stabilize their helical structure. This conformational rigidity enhances their binding affinity to protein targets, improves resistance to proteolytic degradation, and can increase cell permeability, making them promising therapeutic candidates for targeting intracellular protein-protein interactions (PPIs).[1] One of the key strategies for creating these staples is through all-hydrocarbon cross-linking via ring-closing metathesis (RCM).

This document provides detailed application notes and protocols for the design and synthesis of alpha-helical stapled peptides using the non-natural amino acid (R)-2-(7-octenyl)Ala (also known as R8). This amino acid is particularly useful for creating longer, i, i+7 staples, which span two turns of an alpha-helix and are often paired with (S)-2-(4'-pentenyl)Ala (S5).[2] The protocols outlined below cover solid-phase peptide synthesis (SPPS), on-resin RCM, peptide cleavage and deprotection, purification by RP-HPLC, and characterization by mass spectrometry and circular dichroism.

Data Presentation

The following tables summarize quantitative data for a well-characterized i, i+7 stapled peptide, ATSP-7041, which utilizes (R)-2-(7-octenyl)Ala and targets the p53-MDM2/X interaction.

Table 1: Peptide Sequences

Peptide IDSequenceStaple TypeStapling Residues
ATSP-7041Ac-Leu-Thr-Phe-R8 -His-Tyr-Trp-Ala-Gln-Leu-S5 -Ser-NH2i, i+7(R)-2-(7-octenyl)Ala (R8), (S)-2-(4'-pentenyl)Ala (S5)
pDI (un-stapled)Ac-Leu-Thr-Phe-Ala -His-Tyr-Trp-Ala-Gln-Leu-Ala -Ser-NH2N/AN/A

Residues in bold indicate the positions of the stapling amino acids or their alanine (B10760859) replacements in the un-stapled control.

Table 2: Biophysical and Binding Affinity Data

Peptide ID% Helicity (CD in pH 7 buffer)Binding Affinity to MDM2 (Ki, nM)Binding Affinity to MDMX (Ki, nM)
ATSP-7041High (not quantified in source)812.7
pDI (un-stapled)Low (not quantified in source)--

Data for ATSP-7041 from Chang et al., 2013.

Table 3: Cellular Activity Data

Cell Linep53 StatusATSP-7041 EC50 (µM) in cell proliferation assay
SJSA-1Wild-type~0.5
RKOWild-type~1.0
HCT116p53-null> 20

Cellular activity data provides evidence for on-target p53-dependent effects.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of the linear peptide on a solid support using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-(R)-2-(7-octenyl)Ala-OH and Fmoc-(S)-2-(4'-pentenyl)Ala-OH

  • Coupling reagents: HCTU or HATU

  • Activation base: N,N-Diisopropylethylamine (DIPEA) or collidine

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Automated peptide synthesizer or manual synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a synthesis vessel.[3]

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 7-10 minutes. Repeat once.[3]

    • Wash the resin thoroughly with DMF (5x).[3]

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH for ATSP-7041) by dissolving it with the coupling reagent (e.g., HCTU) and activation base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Chain Elongation:

    • Wash the resin with DMF.

    • Perform a Kaiser test to ensure complete coupling.

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence, including the non-natural amino acids this compound and Fmoc-(S)-2-(4'-pentenyl)Ala-OH. For these sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.[1]

  • N-terminal Capping: After the final amino acid has been coupled and deprotected, cap the N-terminus with acetic anhydride (B1165640) and DIPEA in DMF to yield an N-acetylated peptide.

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

  • Grubbs' 1st or 2nd Generation Catalyst

  • 1,2-Dichloroethane (DCE), degassed

  • Nitrogen or Argon source

  • Peptidyl-resin from Protocol 1

Procedure:

  • Swell the dried peptidyl-resin in DCE in a reaction vessel under an inert atmosphere (Nitrogen or Argon).[4]

  • Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE.[4]

  • Add the catalyst solution to the resin suspension (typically 0.15-0.20 equivalents of catalyst based on resin loading).[4]

  • Shake or stir the mixture at room temperature for 2 hours. The solution color will typically change from purple/brown to dark brown.[4]

  • Filter the catalyst solution away from the resin and wash the resin with DCE.[4]

  • To ensure complete cyclization, repeat steps 3-5 one more time with a fresh solution of the catalyst.[4]

  • Wash the resin thoroughly with DCE (3x) and then DCM (3x) to remove residual catalyst.[4]

  • Dry the stapled peptidyl-resin under vacuum.

Protocol 3: Peptide Cleavage and Deprotection

This protocol details the cleavage of the stapled peptide from the resin and removal of side-chain protecting groups.

Materials:

Procedure:

  • Place the dried, stapled peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.[5]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube containing cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether, re-centrifuge, and decant.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification by RP-HPLC

This protocol describes the purification of the crude stapled peptide.

Materials:

  • Reversed-Phase HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a water/ACN mixture (with 0.1% TFA).[6]

  • Filter the dissolved peptide solution to remove any particulates.

  • Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 20% to 80% B over 30-60 minutes.[7]

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC and for mass using mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified stapled peptide as a white, fluffy powder.[6]

Protocol 5: Characterization

Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water).

  • Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the stapled peptide. The observed mass should correspond to the theoretical mass of the cyclized product (linear peptide minus the mass of ethylene, C2H4, lost during RCM).

Circular Dichroism (CD) Spectroscopy:

  • Prepare a solution of the stapled peptide (typically 25-50 µM) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[8]

  • Record the CD spectrum from approximately 190 nm to 260 nm at 25°C using a 0.1 cm pathlength quartz cuvette.[8]

  • An alpha-helical structure is characterized by a positive peak around 195 nm and two negative minima at approximately 208 nm and 222 nm.[9]

  • The mean residue ellipticity (MRE) at 222 nm can be used to estimate the percent helicity.[9]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_char Purification & Characterization sp_synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) rcm On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) sp_synthesis->rcm Linear Peptide cleavage Cleavage & Deprotection (TFA Cocktail) rcm->cleavage Stapled Peptide on Resin purification RP-HPLC Purification cleavage->purification Crude Peptide characterization Characterization (MS & CD) purification->characterization Purified Peptide final_product Stapled Peptide for Assays characterization->final_product Final Product

Caption: Experimental workflow for stapled peptide synthesis.

Caption: p53-MDM2 signaling pathway and its inhibition.

References

Application Note: Analytical Characterization of Octenylalanine-Containing Peptides by HPLC and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as increased stability, enhanced target affinity, and improved cell permeability.[1] One such class of modified peptides includes those containing octenylalanine, an amino acid with an eight-carbon alkenyl side chain. This modification is often used in the synthesis of "stapled peptides," where the alkenyl chain can form a covalent linkage with another functionalized amino acid side chain within the peptide, creating a macrocycle.[1] This conformational constraint can lock the peptide into a desired secondary structure, often an alpha-helix, which can be crucial for biological activity.[1]

The synthesis of these modified peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2] Following synthesis, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide, as well as impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[3] Therefore, robust analytical techniques are essential to characterize and ensure the purity of the final product.

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstone techniques for the analysis and purification of synthetic peptides.[3][4] Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[3] Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate molecular weight determination and sequence confirmation through fragmentation analysis (MS/MS).[2]

This application note provides detailed protocols for the analytical characterization of a model octenylalanine-containing peptide using HPLC and MS.

Experimental Protocols

Synthesis of a Model Octenylalanine-Containing Peptide

A model 15-amino acid peptide, designated OAP-15, with the sequence Ac-Tyr-Gly-Arg-Lys-Lys-Arg-Gln-Arg-Arg-Arg-(OctAla)-Gly-Ala-Phe-NH₂, where OctAla represents (R)-2-(7'-octenyl)alanine, was synthesized. The synthesis can be performed using an automated peptide synthesizer with a standard Fmoc/HBTU solid-phase peptide synthesis protocol.[5]

Purification of OAP-15 by Preparative RP-HPLC

The crude peptide is purified using preparative reversed-phase HPLC to isolate the target peptide from synthesis-related impurities.[3]

Protocol:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile (B52724) in water, to a concentration of 10-20 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size) is a suitable choice for this scale of purification.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]

    • Gradient: A shallow gradient is typically used for optimal separation of peptides.[8] A starting gradient could be 10-40% B over 30 minutes.

    • Flow Rate: Adjust the flow rate according to the column dimensions, for example, 15-20 mL/min for a 21.2 mm ID column.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.[3]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white powder.[3]

Analytical RP-HPLC for Purity Assessment

Analytical RP-HPLC is used to determine the final purity of the synthesized and purified OAP-15.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in Mobile Phase A.[9]

  • Chromatographic Conditions:

    • Column: A standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]

    • Gradient: A linear gradient, for example, from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 220 nm.[3]

    • Injection Volume: 20 µL.

  • Data Analysis: Calculate the peptide purity by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.[4]

Mass Spectrometry for Molecular Weight Confirmation and Sequence Verification

LC-MS/MS is employed to confirm the molecular weight of the purified peptide and to verify its amino acid sequence, including the presence of the octenylalanine modification.[2]

Protocol:

  • LC-MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Chromatographic Conditions (for LC-MS):

    • Column: A C18 column suitable for LC-MS applications (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[9]

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.[9]

    • Gradient: A suitable gradient to elute the peptide, for example, 5-50% B over 15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • MS/MS Scan (Fragmentation): Select the precursor ion corresponding to the peptide of interest for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectra.

  • Data Analysis:

    • Molecular Weight Confirmation: Deconvolute the multiply charged ions from the MS1 spectrum to determine the experimental molecular weight of the peptide and compare it to the theoretical mass.

    • Sequence Verification: Analyze the MS/MS spectrum to identify the b- and y-ion series. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, confirming the peptide sequence. The presence of a mass shift corresponding to the octenylalanine residue will confirm its incorporation.

Data Presentation

Quantitative HPLC Analysis

The purity of the synthesized OAP-15 peptide was determined by analytical RP-HPLC.

PeptideRetention Time (min)Purity (%)
OAP-1518.5>98
Table 1: Analytical RP-HPLC data for the purified OAP-15 peptide.
Mass Spectrometry Data

The molecular weight and sequence of OAP-15 were confirmed by LC-MS/MS.

ParameterTheoretical ValueExperimental Value
Molecular Weight 2054.4 Da2054.5 Da
Monoisotopic Mass 2053.2 Da2053.3 Da
Table 2: Molecular weight confirmation of OAP-15.

MS/MS Fragmentation Data: A selection of observed b- and y-ions from the MS/MS spectrum of OAP-15 is presented below. The fragmentation pattern confirms the amino acid sequence and the incorporation of octenylalanine.

Fragment IonSequenceTheoretical m/zObserved m/z
y₃Ala-Phe-NH₂236.1236.1
y₄Gly-Ala-Phe-NH₂293.1293.2
y₅OctAla-Gly-Ala-Phe-NH₂474.3474.3
b₃Ac-Tyr-Gly-Arg407.2407.2
b₄Ac-Tyr-Gly-Arg-Lys535.3535.3
b₁₁Ac-Tyr-Gly-Arg-Lys-Lys-Arg-Gln-Arg-Arg-Arg-OctAla1819.11819.0
Table 3: Selected MS/MS fragmentation data for OAP-15, confirming the presence of octenylalanine.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization synthesis_start Start: Resin Swelling synthesis_cycle Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) synthesis_start->synthesis_cycle octenylalanine_incorporation Incorporation of Fmoc-(R)-2-(7'-octenyl)alanine synthesis_cycle->octenylalanine_incorporation At Position 11 cleavage Cleavage from Resin & Side-Chain Deprotection synthesis_cycle->cleavage Final Cycle octenylalanine_incorporation->synthesis_cycle crude_peptide Crude Peptide Product cleavage->crude_peptide prep_hplc Preparative RP-HPLC crude_peptide->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC of Fractions fraction_collection->purity_check pooling Pooling of Pure Fractions (>95%) purity_check->pooling lyophilization Lyophilization pooling->lyophilization purified_peptide Purified Peptide Powder lyophilization->purified_peptide analytical_hplc Analytical RP-HPLC (Purity Assessment) purified_peptide->analytical_hplc lcms LC-MS/MS Analysis purified_peptide->lcms final_report Final Characterization Report analytical_hplc->final_report Purity Data ms1 MS1: Molecular Weight Confirmation lcms->ms1 ms2 MS2: Sequence Verification (Fragmentation) lcms->ms2 ms1->final_report MW Data ms2->final_report Sequence Data

Figure 1: Experimental workflow for the synthesis and characterization of octenylalanine-containing peptides.

Conclusion

This application note provides a comprehensive set of protocols for the synthesis, purification, and detailed analytical characterization of peptides containing the unnatural amino acid octenylalanine. The combination of preparative and analytical RP-HPLC with high-resolution LC-MS/MS allows for the production of highly pure modified peptides and the unambiguous confirmation of their identity and primary structure. These methods are crucial for ensuring the quality and reliability of such modified peptides for their intended applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Fmoc-(R)-2-(7-octenyl)Ala-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-(R)-2-(7-octenyl)Ala-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an unnatural amino acid derivative used in peptide synthesis.[1][2][3] Its key features include:

  • Fmoc Protecting Group: The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a standard protecting group in modern peptide synthesis due to its base-lability.[4][5] This allows for selective deprotection under mild conditions, typically using a piperidine (B6355638) solution.[4]

  • α-Methyl Group: The presence of a methyl group on the alpha-carbon introduces steric hindrance.

  • Octenyl Side Chain: The (R)-2-(7-octenyl) side chain is a hydrocarbon chain with a terminal double bond. This olefinic group is specifically designed for "peptide stapling," a technique used to stabilize the alpha-helical structure of peptides.[1] This is achieved through a ring-closing metathesis reaction with another olefinic amino acid side chain in the peptide sequence.[1]

Q2: Why can the coupling of this compound be challenging?

The primary challenge in coupling this compound is steric hindrance. The combination of the bulky Fmoc group and the α-methyl group can significantly slow down the kinetics of the coupling reaction, leading to incomplete or low-yield couplings.[6] This is a common issue with sterically hindered amino acids.[6]

Q3: What are the most effective coupling reagents for this type of amino acid?

Standard coupling reagents may not be sufficient for sterically hindered amino acids like this compound. More potent activating reagents are generally recommended.[6] The choice of coupling reagent is critical for achieving high efficiency.[7]

Coupling ReagentDescriptionAdvantagesDisadvantages
HATU/HCTU Guanidinium/Aminium salt-based reagents.Fast, highly efficient, and widely used for difficult couplings.[8][9]More expensive than carbodiimides. Can cause racemization with certain amino acids.[8]
COMU A newer generation uronium salt incorporating Oxyma.High efficiency comparable to HATU, with improved safety (avoids explosive HOBt/HOAt byproducts) and better solubility.[7][8]Higher cost.[8]
PyAOP/PyBOP Phosphonium salt-based reagents.Very effective for sterically hindered couplings, including N-methyl amino acids.[8][9]Can be less efficient than HATU for some sequences.[8]
DIC/Oxyma Carbodiimide with an oxime additive.Cost-effective and results in low racemization.[8]Generally slower than uronium/aminium salts.[8]

Q4: How can I monitor the coupling efficiency during synthesis?

It is essential to monitor the completion of the coupling reaction, especially when working with challenging amino acids.[10] The most common method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin.

  • Positive Result (Blue Beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Result (Yellow/Clear Beads): Indicates a complete coupling reaction.

For sequences containing N-terminal proline, the Kaiser test is unreliable and an alternative like the chloranil test should be used.

Q5: What are potential side reactions and how can they be minimized?

The introduction of unnatural amino acids can sometimes exacerbate common SPPS side reactions.[6]

  • Diketopiperazine Formation: This is more common at the dipeptide stage. Using a sterically bulky resin like 2-chlorotrityl chloride can help mitigate this issue.[6][10]

  • Racemization: The risk of racemization (epimerization) can be increased by elevated temperatures and certain coupling reagents.[10] Using additives like Oxyma Pure or reagents like COMU can suppress racemization.[11] The choice of base is also important; a weaker base like 2,4,6-collidine can reduce racemization compared to DIPEA.[11]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that aggregate, leading to poor solvation and incomplete reactions. Using specialized resins (e.g., PEG-based), chaotropic salts, or solvents with better solvating properties like NMP can help overcome this.[6]

Troubleshooting Guide

This guide addresses the most common issue encountered when coupling this compound: low coupling efficiency.

Problem: Low Coupling Efficiency (Indicated by a Positive Kaiser Test)

Low coupling efficiency with sterically hindered amino acids is a frequent challenge in SPPS.[6] The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution(s)
Insufficient Reagent Activity Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[6][8] For extremely difficult couplings, consider reagents that generate amino acid fluorides in situ, like TFFH.[7]
Slow Reaction Kinetics Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4-24 hours.[6] Double Coupling: Perform the coupling step a second time with fresh reagents before moving to the next deprotection step.[6]
Steric Hindrance Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., increase from 3-5 equivalents to 5-10 equivalents).[6]
Poor Peptide Solvation / Aggregation Change Solvent: Switch from the standard DMF to NMP, which has superior solvating properties.[6] Elevate Temperature: Carefully increase the reaction temperature to 40-50°C. This should be done with caution as it can increase the risk of side reactions like racemization.[6]
Sub-optimal Resin Choice Use resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, NovaSyn® TG), especially for longer or more complex peptides.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol outlines a robust method for coupling the sterically hindered this compound.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and Oxyma Pure (5 eq.) in a minimal amount of DMF.

    • Add DIPEA (10 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Completion:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is positive (blue beads), indicating an incomplete reaction, continue the coupling for an additional 2 hours or perform a second coupling (double coupling) by repeating steps 2 and 3.

    • If the test is negative (yellow beads), the coupling is complete.

  • Washing:

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

    • Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Free Amines

  • Reagent Preparation:

    • Solution A: 5g Ninhydrin in 100 mL ethanol.

    • Solution B: 80g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Procedure:

    • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Wash the beads with ethanol.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Dark Blue Beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless Beads: Negative result, indicating the absence of free primary amines (complete coupling).

Visualizations

SPPS_Coupling_Workflow SPPS Coupling Workflow for Hindered Amino Acids start Start: Deprotected Peptide-Resin activate_aa Activate this compound (5 eq. AA, 4.9 eq. HATU, 10 eq. DIPEA) start->activate_aa coupling Couple to Resin (2-4 hours) activate_aa->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF) kaiser_test->wash Negative troubleshoot Troubleshoot Coupling kaiser_test->troubleshoot Positive next_cycle Proceed to Next Cycle wash->next_cycle troubleshoot->coupling Double Couple / Extend Time

Caption: SPPS workflow for coupling hindered amino acids.

Troubleshooting_Decision_Tree Troubleshooting Low Coupling Efficiency start Problem: Positive Kaiser Test q1 Are you using a potent coupling reagent (e.g., HATU)? start->q1 sol1 Action: Switch to HATU, HCTU, or COMU. q1->sol1 No q2 Have you tried extending the reaction time? q1->q2 Yes end_node Re-evaluate Protocol sol1->end_node sol2 Action: Increase coupling time to 4-24h and/or perform a double coupling. q2->sol2 No q3 Is peptide aggregation a possibility? q2->q3 Yes sol2->end_node sol3 Action: Switch solvent to NMP, increase temperature carefully (40-50°C). q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Decision tree for troubleshooting low coupling efficiency.

References

preventing side reactions during Fmoc deprotection of octenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the Fmoc deprotection of octenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Fmoc deprotection in peptide synthesis?

Fmoc (9-fluorenylmethyloxycarbonyl) is a protecting group for the amine group of an amino acid. In solid-phase peptide synthesis, the Fmoc group must be removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid. This removal, or deprotection, is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[1][2] The base catalyzes a β-elimination reaction, releasing the free amine and dibenzofulvene (DBF), which is subsequently scavenged by the base to prevent side reactions.[1][2]

Q2: Are there any known side reactions specific to the octenylalanine side chain during Fmoc deprotection?

While the octenyl group (a terminal alkene) is generally stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), a potential, though not commonly reported, side reaction is the isomerization of the terminal double bond to an internal, more thermodynamically stable position. This isomerization can be catalyzed by bases, and the presence of transition metal impurities can potentially facilitate this reaction.

Q3: Can the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail affect the octenylalanine side chain?

DBU is a stronger, non-nucleophilic base sometimes used to accelerate Fmoc deprotection, particularly for sterically hindered amino acids.[1][3] While effective for deprotection, its stronger basicity could potentially increase the risk of side chain isomerization of the octenyl group. It is recommended to use DBU with caution and to carefully analyze the final peptide for any unexpected modifications.

Q4: What are the signs of a potential side reaction with octenylalanine?

The primary indicator of a side reaction would be the appearance of unexpected peaks in your analytical chromatography (e.g., HPLC) of the crude peptide. Mass spectrometry (MS) analysis of these peaks would likely show the same mass as the desired peptide, as isomerization does not change the molecular weight. More advanced analytical techniques, such as tandem MS (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy, would be required to confirm a change in the double bond position.[4][5][6][7]

Troubleshooting Guide

This guide addresses the potential issue of alkene isomerization of the octenylalanine side chain during Fmoc deprotection.

Observation Potential Cause Recommended Action
Unexpected peaks with the same mass as the target peptide in HPLC/MS analysis of the crude product.Alkene Isomerization: The terminal double bond of the octenyl group may have migrated to an internal position. This can be promoted by prolonged exposure to base or the presence of catalytic impurities.1. Optimize Deprotection Time: Minimize the Fmoc deprotection time to what is necessary for complete removal of the Fmoc group. Monitor the deprotection reaction to determine the optimal time. 2. Use High-Purity Reagents: Ensure the use of high-purity piperidine and DMF to minimize potential metal contaminants that could catalyze isomerization. 3. Consider Alternative Bases: If isomerization persists, consider using a milder deprotection cocktail or avoiding strong, non-nucleophilic bases like DBU. 4. Analytical Confirmation: Use tandem MS (MS/MS) to analyze the fragmentation pattern of the peptide. Isomers will often produce different fragment ions. For definitive structural elucidation, 2D NMR spectroscopy of the purified peptide may be necessary.
Broad or tailing peaks for the target peptide in HPLC.Mixture of Isomers: Co-elution of the desired peptide and its isomerized forms can lead to poor peak shape.Follow the recommendations for addressing alkene isomerization. Improved separation may be achieved by optimizing the HPLC gradient and using a high-resolution column.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is a general guideline for the removal of the Fmoc protecting group.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Gently agitate the resin suspension at room temperature. The standard reaction time is typically 5-20 minutes. A second treatment of 5-10 minutes is often performed to ensure complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.

Protocol for Analysis of Potential Isomerization by HPLC-MS

This protocol outlines the steps for analyzing the crude peptide to detect potential isomerization of the octenylalanine side chain.

  • Peptide Cleavage: After synthesis, cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent for HPLC-MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • HPLC Separation:

    • Column: Use a high-resolution reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point. The gradient should be optimized to achieve the best possible separation of any isomeric species.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.[8]

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire full scan mass spectra to identify the molecular weight of the eluting peaks.

    • Perform tandem MS (MS/MS) on the parent ion of interest to obtain fragmentation data. Differences in the fragmentation patterns between peaks with the same mass can indicate isomerization.[6][7]

Visualizations

Fmoc_Deprotection cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF - CO₂ - H₂N-Peptide-Resin DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Free_Amine H₂N-Peptide-Resin

Caption: Mechanism of Fmoc deprotection by piperidine.

Isomerization_Pathway Octenylalanine Peptide with Terminal Alkene (Octenylalanine) Isomerized_Product Peptide with Internal Alkene (Isomerized Side Product) Octenylalanine->Isomerized_Product Base-catalyzed isomerization Piperidine Piperidine (Base) Piperidine->Isomerized_Product

Caption: Potential isomerization of the octenylalanine side chain.

Troubleshooting_Workflow Start Unexpected peaks with same mass in HPLC-MS? Check_Purity Use high-purity piperidine and DMF Start->Check_Purity Yes Resolved Problem Resolved Start->Resolved No Optimize_Time Reduce deprotection time Check_Purity->Optimize_Time Analyze Analyze by Tandem MS or NMR Optimize_Time->Analyze Analyze->Resolved Isomerization confirmed and controlled Not_Resolved Problem Persists Analyze->Not_Resolved Isomerization persists Consider_Base Consider alternative milder base Not_Resolved->Consider_Base Consider_Base->Check_Purity

Caption: Troubleshooting workflow for octenylalanine side reactions.

References

Technical Support Center: Ring-Closing Metathesis (RCM) of Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ring-Closing Metathesis (RCM) of sterically hindered peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the RCM of sterically hindered peptides in a question-and-answer format.

Question 1: My RCM reaction is giving a low yield of the desired cyclic peptide. What are the potential causes and how can I improve it?

Answer:

Low yields in RCM of sterically hindered peptides are a frequent challenge. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: The choice of catalyst is critical. For sterically demanding substrates, second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts are generally more effective than first-generation catalysts due to their higher activity and stability.[1] In some cases, only the second-generation Hoveyda-Grubbs catalyst provides good yields with conventional heating.[1] Increasing the catalyst loading (typically from 5-40 mol%) can improve yields, but excessive loading may lead to increased side products and catalyst degradation.[1][2]

  • Reaction Temperature: Temperature plays a significant role. While higher temperatures can sometimes overcome steric hindrance, they can also lead to catalyst decomposition and an increase in side reactions, such as the formation of desallyl products.[2] It is crucial to find an optimal temperature. For instance, in one study, lowering the temperature from 60°C to 40°C significantly increased the yield of the desired RCM product.[2] Microwave irradiation can be a powerful tool to increase the reaction rate and yield, especially for hindered systems, by preventing aggregation and oligomerization.[1]

  • Solvent Selection: The reaction solvent can influence catalyst activity and substrate solubility. Dichloromethane (DCM) is a common choice for maximizing catalyst activity.[1] For peptides with hydrophilic groups or for on-resin cyclizations, a mixture of DCM and a more polar solvent like dimethylformamide (DMF) can be beneficial.[1] In cases requiring high temperatures, dichlorobenzene has been used successfully.[1]

  • Substrate Concentration: RCM is an intramolecular reaction, so it is favored at low substrate concentrations (typically 0.002 M) to minimize intermolecular oligomerization.[1] For solid-phase RCM, the principle of pseudo-dilution on the resin helps to favor intramolecular cyclization.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. This prevents catalyst deactivation by oxygen and helps to drive the reaction forward by removing the volatile ethylene (B1197577) byproduct.[3]

Question 2: I am observing significant formation of side products, such as desallyl or isomerized products. How can I minimize these?

Answer:

The formation of side products is a common issue, particularly at elevated temperatures. Here are some strategies to suppress them:

  • Additives: Certain additives can suppress specific side reactions.

    • Phenol (B47542): Can be effective in suppressing deallylation side reactions when using the second-generation Grubbs catalyst (GII) at moderate temperatures (e.g., 40°C).[2]

    • 1,4-Benzoquinone (B44022): Has been shown to suppress isomerization, but it can also decrease the overall catalyst activity, leading to lower conversion of the starting material.[2]

  • Temperature Optimization: As mentioned previously, high temperatures can promote catalyst degradation and lead to isomerization and other side reactions.[2] Carefully optimizing the temperature is key. A lower temperature (e.g., 40°C) may be sufficient to achieve cyclization while minimizing unwanted side reactions.[2]

  • Catalyst Selection: The choice of catalyst can also influence the formation of side products. The second-generation Hoveyda-Grubbs catalyst (HGII) has been shown to be efficient in some cases without the need for additives to suppress side reactions.[2]

Question 3: My peptide is aggregating on the solid support during on-resin RCM, leading to poor yields. What can I do to address this?

Answer:

Peptide aggregation on the solid support can significantly hinder the RCM reaction by limiting the accessibility of the catalytic sites.[2] Here are some approaches to mitigate this problem:

  • Chaotropic Agents: The addition of chaotropic salts can help to disrupt peptide aggregation.

  • Microwave Irradiation: Microwave heating is known to prevent aggregation and can significantly improve yields in on-resin cyclizations, even at higher temperatures (e.g., 100°C).[1]

  • Solvent Choice: Using a solvent system that effectively swells the resin and solvates the peptide chain is important. A mixture of trifluoroethanol (TFE) and DCM has been shown to be effective for on-resin cyclization of β3-peptides.[1]

  • Resin Choice: The type of resin can also play a role. Resins like TentaGel or SURE™ may be beneficial in reducing aggregation for difficult sequences.[4]

Frequently Asked Questions (FAQs)

Q1: Which ruthenium catalyst is best for RCM of sterically hindered peptides?

A1: For sterically hindered peptides, second-generation catalysts such as the Grubbs II (GII) and Hoveyda-Grubbs II (HGII) catalysts are generally recommended due to their higher activity and stability compared to first-generation catalysts.[1] The choice between GII and HGII may depend on the specific peptide sequence and reaction conditions. HGII is often favored for its increased stability.

Q2: What is the typical catalyst loading for RCM of peptides?

A2: Typical catalyst loadings for peptide RCM range from 5 to 40 mol%.[1] For sterically hindered substrates, a higher loading within this range may be necessary. However, it's important to optimize the loading, as excessive amounts can lead to side reactions and purification challenges.[2]

Q3: Can RCM be performed in aqueous media?

A3: Yes, with the development of water-soluble ruthenium catalysts, RCM of unprotected peptides in water has been successfully demonstrated.[5] This can be advantageous for peptides that are not soluble in organic solvents.

Q4: How does microwave heating improve RCM reactions?

A4: Microwave irradiation can significantly enhance RCM reactions, particularly for difficult or sterically hindered substrates.[1] The primary benefits are a rapid increase in reaction temperature, which can help overcome activation barriers, and the prevention of peptide aggregation on solid supports, leading to improved yields and shorter reaction times.[1]

Q5: What are common side reactions in peptide synthesis that can affect the RCM precursor?

A5: Side reactions during solid-phase peptide synthesis (SPPS) can impact the quality of the linear peptide precursor for RCM. These include racemization, diketopiperazine formation (especially with proline at the N-terminus), and aspartimide formation.[4][6] It is crucial to optimize the SPPS protocol to minimize these side reactions and ensure the integrity of the olefin-containing amino acids.

Quantitative Data Summary

The following tables summarize quantitative data from studies on optimizing RCM of peptides.

Table 1: Effect of Temperature and Catalyst on RCM Product Yield

CatalystCatalyst Conc. (mM)Temperature (°C)AdditiveRCM Product Yield (%)Desallyl Product Yield (%)
Grubbs II360None<15>35
Grubbs II1-340NoneAppreciableLowered
Grubbs II0.340NoneDecreasedLowered
Grubbs II-40Phenolup to 79Suppressed
Hoveyda-Grubbs II0.340None~80-
Hoveyda-Grubbs II-60NoneMuch Lower-

Data adapted from a study on a model dipeptide.[2]

Table 2: Impact of Inert Atmosphere on RCM Conversion

Reaction Time (min)AtmosphereConversion to Stapled Peptide (%)
30Nitrogen Purge95
30Air78
60AirNear Completion

Data adapted from a study on automated RCM.[3]

Experimental Protocols

Protocol 1: General Procedure for On-Resin Ring-Closing Metathesis

This protocol is a general guideline for performing RCM on a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DCM or a DCM/DMF mixture) in a suitable reaction vessel.[1]

  • Catalyst Solution Preparation: In a separate vial, dissolve the chosen ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) in the reaction solvent under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).

  • Reaction Setup: Add the catalyst solution to the swollen peptide-resin. If an additive (e.g., phenol) is used, it can be added along with the catalyst.[2]

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 40°C or with microwave irradiation) with gentle stirring or shaking for the specified time (typically 2 to 48 hours).[2][7] It is crucial to maintain an inert atmosphere throughout the reaction.[3]

  • Monitoring the Reaction: The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.[7]

  • Work-up: After the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other solvents like DCM and methanol, to remove the catalyst and any soluble byproducts.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify it by preparative HPLC.

Visualizations

RCM_Troubleshooting_Workflow start Start: Low RCM Yield catalyst Catalyst appropriate for hindered peptide? start->catalyst end_success Success: High Yield end_fail Re-evaluate Strategy temp Temperature optimized? catalyst->temp Yes change_catalyst Switch to GII or HGII catalyst. Optimize loading. catalyst->change_catalyst No solvent Solvent system optimal? temp->solvent Yes optimize_temp Screen temperatures (e.g., RT, 40°C, 60°C). Consider microwave heating. temp->optimize_temp No atmosphere Inert atmosphere maintained? solvent->atmosphere Yes optimize_solvent Try different solvents or co-solvents (DCM, DCM/DMF, DCB). solvent->optimize_solvent No side_reactions Side reactions observed? atmosphere->side_reactions Yes ensure_inert Use N2 or Ar purge. Degas solvent. atmosphere->ensure_inert No side_reactions->end_success No additives Add phenol to suppress deallylation. Consider 1,4-benzoquinone for isomerization. side_reactions->additives Yes change_catalyst->catalyst optimize_temp->temp optimize_solvent->solvent ensure_inert->atmosphere additives->end_success RCM_Factors rcm RCM of Sterically Hindered Peptides catalyst Catalyst (GII, HGII) rcm->catalyst temperature Temperature (Conventional vs. Microwave) rcm->temperature solvent Solvent (DCM, DMF, DCB) rcm->solvent concentration Concentration (Dilute Conditions) rcm->concentration additives Additives (Phenol, Benzoquinone) rcm->additives atmosphere Atmosphere (Inert Gas) rcm->atmosphere

References

Technical Support Center: Synthesis of Stapled Peptides with (R)-2-(7-octenyl)Ala

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stapled peptides incorporating (R)-2-(7-octenyl)Ala.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of stapled peptides using (R)-2-(7-octenyl)Ala, providing potential causes and recommended solutions.

Problem 1: Low Yield or Purity of the Linear Unstapled Peptide

Symptoms:

  • Multiple peaks in the crude HPLC chromatogram.

  • Mass spectrometry data indicates the presence of deletion sequences or incomplete synthesis.

  • Low overall yield of the desired linear peptide after cleavage from the resin.

Potential Cause Recommended Solution
Difficult Amino Acid Couplings For bulky or β-branched amino acids (e.g., Val, Ile, Thr), the unnatural amino acid (R)-2-(7-octenyl)Ala itself, and the residue immediately following it, extend coupling times and consider double coupling with fresh reagents.[1] Microwave-assisted synthesis can also enhance coupling efficiency.[2][3]
On-Resin Aggregation For hydrophobic sequences prone to aggregation, consider using specialized resins (e.g., PEG-modified polystyrene) or solvents that disrupt secondary structures.[4] Microwave heating during synthesis can also help to reduce aggregation.[3]
Aspartimide Formation For sequences containing Asp-Gly motifs, which are prone to this side reaction, use appropriate protection strategies or modified derivatives to prevent the formation of the five-membered ring.[1]
Premature Chain Termination Ensure high-quality reagents and solvents. Use a sufficient excess of activated amino acid and coupling reagents. Monitor coupling completion with a qualitative test like the Kaiser test.[5]
Problem 2: Inefficient Ring-Closing Metathesis (RCM)

Symptoms:

  • HPLC analysis shows a significant amount of the linear unstapled peptide remaining after the RCM reaction.

  • Low conversion to the stapled product as determined by mass spectrometry.

Potential Cause Recommended Solution
Catalyst Inactivation/Poisoning Ensure an inert atmosphere (e.g., nitrogen or argon) during the RCM reaction, as Grubbs' catalysts can be sensitive to oxygen.[6] If using an automated synthesizer, residual DMF from the SPPS can poison the catalyst; ensure thorough washing with a compatible solvent like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) before adding the catalyst.[7][8]
Insufficient Catalyst Loading For a standard 50 µmol scale reaction, a common starting point is to use around 8 mg of Grubbs' first-generation catalyst.[1] If the reaction is sluggish, consider increasing the catalyst loading or performing multiple additions of freshly prepared catalyst solution.[1][7]
Suboptimal Reaction Time and Temperature A typical on-resin RCM reaction is stirred for 1.5-3 hours at room temperature.[1] Extending the reaction time can improve conversion.[8] Microwave heating (e.g., at 40°C) can significantly accelerate the reaction, often driving it to completion in a shorter time.[6]
Formation of Side Products (e.g., Dimers) RCM should be performed at a low substrate concentration to favor intramolecular cyclization over intermolecular reactions. On-resin synthesis inherently helps with this by pseudo-dilution.
Problem 3: Difficulty in Purifying the Stapled Peptide

Symptoms:

  • Co-elution of the stapled peptide with impurities during HPLC purification.

  • Low recovery of the final product after purification.

Potential Cause Recommended Solution
Presence of Isomers or Related Impurities The RCM reaction can produce both E and Z isomers of the olefinic staple, which may have very similar retention times. Optimize HPLC gradient and stationary phase to improve separation.
Hydrophobicity and Aggregation Stapled peptides can be hydrophobic and prone to aggregation, leading to poor peak shape and low recovery. Use organic modifiers (e.g., acetonitrile, isopropanol) and additives (e.g., trifluoroacetic acid, formic acid) in the mobile phase to improve solubility and resolution.[9]
Residual Ruthenium Catalyst After RCM, wash the resin extensively with solvents like DCE or DCM to remove the bulk of the catalyst.[10] During purification, residual ruthenium complexes can sometimes be removed by using specific scavengers or by optimizing the HPLC conditions.

Data Summary Tables

The following tables summarize quantitative data on factors affecting the yield and efficiency of stapled peptide synthesis.

Table 1: Effect of Reaction Conditions on Ring-Closing Metathesis (RCM) Conversion

Parameter Condition A Conversion A (%) Condition B Conversion B (%) Reference
Atmosphere 30 min reaction with inert gas95.030 min reaction without inert gas78.5[6][8]
Reaction Time 30 min reaction without inert gas~7860 min reaction without inert gas~97[8]
Temperature 60°C with Grubbs II catalystLow40°C with Grubbs II catalystAppreciable[11]
Catalyst Loading 1-fold (20 mol%)~50 (automated addition)2-fold (40 mol%)95 (automated addition)[7]

Table 2: Comparison of Microwave-Assisted vs. Conventional RCM

Heating Method Catalyst Loading Reaction Time Conversion Reference
Conventional (50°C) 50 mol% (Grubbs' 1st Gen)72 h<10%[12]
Conventional (50°C) 50 mol% (Grubbs' 2nd Gen)-~70%[12]
Microwave 5-10 mol%1-2 hQuantitative[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide with (R)-2-(7-octenyl)Ala

This protocol outlines the general steps for synthesizing the linear peptide precursor on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.

    • For the incorporation of (R)-2-(7-octenyl)Ala and other sterically hindered amino acids, use extended deprotection (e.g., 4 x 10 min) and coupling times.[1]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group after the final amino acid has been coupled.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

  • Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with DCM to remove all traces of DMF.

  • Catalyst Solution Preparation: For a 50 µmol scale synthesis, dissolve approximately 8 mg of Grubbs' first-generation catalyst in 2 mL of 1,2-dichloroethane (DCE). Prepare this solution fresh.[1]

  • Metathesis Reaction:

    • Add the catalyst solution to the peptide-resin.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen) for 1.5 to 3 hours at room temperature.[1] The solution will typically change color from purple to brown.[1]

    • For difficult cyclizations, this step can be repeated one or two more times with fresh catalyst solution.[1]

  • Washing: After the reaction is complete, filter off the catalyst solution and wash the resin extensively with DCE and DCM.[10]

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide using reverse-phase HPLC to obtain the final product with >95% purity.[13][14]

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_rcm Ring-Closing Metathesis (RCM) cluster_final Final Steps resin Start with Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including R-octenyl-Ala) deprotection1->coupling wash1 Wash coupling->wash1 wash1->deprotection1 Repeat for each AA linear_peptide Linear Peptide on Resin wash1->linear_peptide Final Cycle dcm_wash Wash with DCM linear_peptide->dcm_wash add_catalyst Add Grubbs' Catalyst in DCE dcm_wash->add_catalyst react React (1.5-3h, RT, Inert Atm.) add_catalyst->react wash2 Wash react->wash2 stapled_peptide_resin Stapled Peptide on Resin wash2->stapled_peptide_resin cleavage Cleavage & Deprotection stapled_peptide_resin->cleavage purification HPLC Purification cleavage->purification final_product Pure Stapled Peptide purification->final_product

Caption: Workflow for the synthesis of stapled peptides.

troubleshooting_logic cluster_spps_issues SPPS Issues cluster_spps_solutions Solutions cluster_rcm_issues RCM Issues cluster_rcm_solutions Solutions start Low Final Yield? check_linear Analyze Crude Linear Peptide (Pre-RCM) start->check_linear Yes incomplete_coupling Incomplete Couplings? check_linear->incomplete_coupling check_stapled Analyze Crude Stapled Peptide (Post-RCM) low_conversion Low RCM Conversion? check_stapled->low_conversion aggregation Aggregation? incomplete_coupling->aggregation No sol_coupling Increase coupling time Use microwave Double couple incomplete_coupling->sol_coupling Yes aggregation->check_stapled No sol_aggregation Change resin/solvent Use microwave aggregation->sol_aggregation Yes sol_catalyst Use inert atmosphere Increase catalyst load Wash out DMF low_conversion->sol_catalyst Yes sol_conditions Increase time Use microwave sol_catalyst->sol_conditions

Caption: Troubleshooting logic for low yield in stapled peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using (R)-2-(7-octenyl)Ala in combination with a shorter olefinic amino acid like (S)-2-(4'-pentenyl)Ala?

A1: This combination is typically used for i, i+7 stapling, which creates a hydrocarbon bridge spanning two turns of an α-helix.[13] The different lengths of the olefinic side chains are designed to efficiently connect residues separated by seven positions in the peptide sequence, thereby stabilizing the helical structure.

Q2: Which ruthenium catalyst is best for this type of RCM reaction?

A2: Grubbs' first-generation catalyst is robust and widely used for on-resin peptide stapling and is a reliable choice for most systems.[1] Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are more reactive but can sometimes be more sensitive to impurities or lead to side reactions.[11] The choice may depend on the specific peptide sequence and the difficulty of the cyclization.

Q3: Can the RCM reaction be performed in solution instead of on the resin?

A3: Yes, RCM can be performed in solution after the linear peptide has been cleaved from the resin. However, on-resin RCM is often preferred because the pseudo-dilution effect of the solid support minimizes the risk of intermolecular dimerization, which can be a significant side reaction in solution-phase cyclizations.

Q4: How can I monitor the progress of the RCM reaction?

A4: A small sample of the resin beads can be taken at different time points. The peptide is then cleaved from these beads and analyzed by HPLC and mass spectrometry. The stapled peptide typically has a slightly shorter retention time on a reverse-phase HPLC column compared to its linear precursor.[10]

Q5: What is a typical overall yield for a stapled peptide synthesis?

A5: With an optimized protocol, the synthesis of a stapled peptide can achieve purity and yield comparable to that of an unmodified peptide of similar length.[1][13][14] It is common to obtain crude material with >90% purity after cleavage, which can be improved to >95% after HPLC purification, with overall yields of 30% being routinely achieved.[1][13][14]

References

Technical Support Center: Troubleshooting Low Purity of Crude Octenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of octenylalanine-containing peptides. The inherent hydrophobicity and steric bulk of the octenylalanine residue can often lead to low purity of the crude product. This guide will help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in crude octenylalanine-containing peptides?

Low purity in these peptides typically stems from issues arising during solid-phase peptide synthesis (SPPS), primarily due to the properties of the octenylalanine residue. The most common causes include:

  • Incomplete Coupling Reactions: The bulky nature of the octenylalanine side chain can sterically hinder the coupling of the subsequent amino acid, leading to deletion sequences.[1]

  • Peptide Aggregation: The hydrophobic octenyl side chain significantly increases the peptide's tendency to aggregate on the solid support.[2][3] This aggregation can prevent reagents from accessing the growing peptide chain, leading to truncated sequences and incomplete deprotection.

  • Difficult Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group, resulting in incomplete deprotection and subsequent failed coupling steps.

  • Side Reactions: Standard side reactions in Fmoc-SPPS, such as aspartimide formation, can still occur and contribute to impurities.[4][5]

Q2: How does the position of the double bond in octenylalanine affect synthesis and purity?

The position of the double bond within the octenyl side chain can influence the efficiency of certain synthetic steps, such as ring-closing metathesis for stapled peptides.[6] While less critical for linear peptides, the geometry and reactivity of the side chain can impact aggregation propensity and interactions with the resin, potentially affecting crude purity.

Q3: What analytical methods are recommended for assessing the purity of my crude peptide?

To accurately determine the purity of your crude octenylalanine-containing peptide, a combination of methods is recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying peptide purity.[7][8] A gradient of an organic solvent (like acetonitrile) in water with an ion-pairing agent (like trifluoroacetic acid - TFA) is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the identification of the desired peptide mass as well as the masses of impurities, which can help in diagnosing the source of the low purity (e.g., deletion sequences, failed deprotection).[8][9]

  • Amino Acid Analysis (AAA): This method can be used to confirm the amino acid composition of the final product and can help identify any unexpected ratios that might indicate significant impurities.[7]

Troubleshooting Guides

Issue 1: Major peak in HPLC is the wrong mass, corresponding to a truncated or deletion sequence.

This issue points to a failure in either the coupling or deprotection steps during SPPS.

Troubleshooting Workflow:

start Low Purity: Truncated/Deletion Sequence check_coupling Analyze Synthesis Protocol: Focus on Coupling & Deprotection start->check_coupling incomplete_coupling Hypothesis: Incomplete Coupling check_coupling->incomplete_coupling  Problem after  Octenylalanine? incomplete_deprotection Hypothesis: Incomplete Deprotection check_coupling->incomplete_deprotection  Problem at  Octenylalanine? solution_coupling Implement Solutions for Coupling incomplete_coupling->solution_coupling solution_deprotection Implement Solutions for Deprotection incomplete_deprotection->solution_deprotection resynthesize Re-synthesize Peptide solution_coupling->resynthesize solution_deprotection->resynthesize analyze Analyze Purity (HPLC/LC-MS) resynthesize->analyze

Caption: Troubleshooting workflow for deletion sequences.

Potential Causes & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Incomplete Coupling due to steric hindrance from octenylalanine.1. Double Couple: Perform the coupling step twice for the amino acid immediately following octenylalanine.[1]2. Increase Reagent Concentration: Use a higher concentration of amino acid and coupling reagents (e.g., 0.5 M).[1]3. Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU.Double Coupling Protocol: 1. After the initial coupling step, drain the reaction vessel.2. Wash the resin with DMF.3. Add a fresh solution of the protected amino acid and coupling reagent.4. Allow the second coupling reaction to proceed for the standard time.
Peptide Aggregation hindering reagent access.1. Switch Solvent: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which is better at solvating hydrophobic peptides.[10]2. Incorporate Backbone Protection: Use pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids to disrupt secondary structure formation.[11]Solvent Exchange Protocol: 1. Prior to the problematic coupling step, wash the resin extensively with NMP.2. Dissolve the amino acid and coupling reagents in NMP.3. Perform the coupling and subsequent deprotection steps in NMP.
Incomplete Deprotection of the Fmoc group.1. Increase Deprotection Time: Extend the piperidine (B6355638) treatment time.2. Use a Stronger Base: Consider using a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection cocktail, but be mindful of potential side reactions.[4]Modified Deprotection: 1. Prepare a solution of 2% DBU and 20% piperidine in DMF.2. Treat the resin with this solution for the standard deprotection time.
Issue 2: Crude peptide has poor solubility and is difficult to purify by RP-HPLC.

The hydrophobic nature of octenylalanine-containing peptides often leads to poor solubility in standard HPLC mobile phases and can cause the peptide to precipitate on the column.[12][13]

Troubleshooting Workflow:

start Poor Solubility & Purification Issues solubility_test Perform Solubility Trials start->solubility_test dissolution_protocol Develop Dissolution Protocol solubility_test->dissolution_protocol hplc_optimization Optimize HPLC Method dissolution_protocol->hplc_optimization solvent_modification Modify Mobile Phase hplc_optimization->solvent_modification  Peptide precipitates  on column? gradient_modification Adjust Gradient hplc_optimization->gradient_modification  Poor peak shape  or resolution? purify Purify Peptide solvent_modification->purify gradient_modification->purify analyze Analyze Fractions (LC-MS) purify->analyze

Caption: Workflow for optimizing purification of hydrophobic peptides.

Potential Causes & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Poor solubility in aqueous mobile phase. 1. Dissolution Studies: Systematically test different solvent mixtures to find one that effectively dissolves the peptide.[12]2. Use Organic Solvents for Injection: Dissolve the crude peptide in a strong organic solvent like isopropanol (B130326), n-propanol, or a mixture containing formic acid or acetic acid before injection.[12]Solubility Trial Protocol: 1. Aliquot small amounts of the crude peptide into several vials.2. Attempt to dissolve each aliquot in different solvent systems (e.g., water/acetonitrile (B52724), water/isopropanol, with varying percentages of formic acid or TFA).3. Observe for complete dissolution. The best solvent system can then be adapted for the initial HPLC mobile phase conditions.
Peptide aggregation in solution. 1. Add Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidinium (B1211019) hydrochloride to the sample solvent can help disrupt aggregates.Sample Preparation with Chaotropic Agent: 1. Prepare a stock solution of 6M Guanidinium Hydrochloride.2. Dissolve the peptide in a minimal amount of organic solvent.3. Dilute with the aqueous mobile phase containing a final concentration of 0.5-1M Guanidinium Hydrochloride.
Irreversible adsorption to the HPLC column. 1. Modify Mobile Phase: Use n-propanol or isopropanol instead of acetonitrile as the organic modifier in the mobile phase.[12]2. Change Column Chemistry: A diphenyl or a C4 column may be more suitable for highly hydrophobic peptides than a standard C18 column.HPLC Method Development: 1. Start with a shallow gradient (e.g., 5-95% B over 60 minutes), where Mobile Phase A is 0.1% TFA in water and Mobile Phase B is 0.1% TFA in n-propanol.2. Monitor the column pressure, as propanol (B110389) is more viscous than acetonitrile.

Summary of Purity Challenges and Corresponding Solutions

Challenge Primary Cause Recommended Solutions
Deletion Sequences Incomplete CouplingDouble coupling, increased reagent concentration, use of NMP.[1][10]
Truncated Sequences Incomplete DeprotectionExtended deprotection time, use of DBU/piperidine mixture.[4]
Broad/Tailing HPLC Peaks On-column Aggregation/Poor SolubilityModify mobile phase (use of propanol), optimize gradient, use a different column (e.g., diphenyl).[12]
Precipitation During Purification Low Solubility in Mobile PhasePerform dissolution studies, inject in a stronger organic solvent.[12][13]
Multiple Unidentified Peaks Side Reactions (e.g., Aspartimide)For Asp-containing peptides, use Hmb or Dmb backbone protection on the preceding residue.[11]

By systematically addressing these common issues, researchers can significantly improve the crude purity of octenylalanine-containing peptides, leading to a more efficient purification process and higher final yields.

References

strategies to avoid aggregation during synthesis of stapled peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation during the synthesis of stapled peptides.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, their probable causes, and recommended solutions in a question-and-answer format.

Problem: The synthesis resin is not swelling or is shrinking.

Q: I've noticed that my peptide-resin fails to swell properly, or has even shrunk during synthesis. What does this indicate and what should I do?

A:

  • Possible Cause: Failure of the peptide-resin to swell is a primary indication that the peptide chains are aggregating on the solid support.[1] This self-association, often driven by intermolecular hydrogen bonding, prevents solvent molecules from penetrating the resin beads, leading to poor reaction kinetics, including incomplete deprotection and coupling steps.[1] Hydrophobic sequences are particularly prone to this issue.[1]

  • Recommended Solutions:

    • Solvent Modification: Switch from standard solvents like Dichloromethane (DCM) to more effective, polar aprotic solvents such as N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF).[1] Adding Dimethyl Sulfoxide (DMSO) at concentrations up to 25% in DMF can also help disrupt aggregation.[1]

    • Chaotropic Agents: Wash the resin with solutions containing chaotropic salts like 0.8 M NaClO₄, LiCl, or 4 M KSCN in DMF before the coupling step. These salts disrupt the hydrogen bonding networks that cause aggregation.[1]

    • Temperature Increase: Perform the coupling reactions at a higher temperature.[1] Increasing the synthesis temperature can improve reaction kinetics and disrupt peptide secondary structures.[2]

    • Mechanical Disruption: Use sonication during the reaction to mechanically break up resin-peptide aggregates.[1]

    • Resin Choice: For future syntheses, consider using a resin with better swelling properties, such as NovaPEG, PEGA, or NovaSyn® TG resins, or a resin with a lower substitution level.

Problem: A specific amino acid coupling is incomplete or failing.

Q: I am experiencing a difficult coupling, especially with β-branched amino acids (Val, Ile, Thr) or right after incorporating the non-natural stapling amino acids. How can I resolve this?

A:

  • Possible Cause: Difficult couplings are often a result of steric hindrance or on-bead aggregation, which blocks access to the N-terminus of the growing peptide chain.[3] This is a frequent complication when incorporating bulky natural amino acids or the non-natural amino acids used for stapling.[3]

  • Recommended Solutions:

    • Extended Reaction Times & Double Coupling: Increase the duration for both the deprotection and coupling steps.[3] If a single coupling is incomplete, perform a second coupling with fresh reagents to drive the reaction to completion.[3]

    • Alternative Activation Methods: Switch to a more potent activation method. Reagents like HATU, HBTU, PyBOP®, or PyBrOP® are often more effective than standard carbodiimide (B86325) methods for difficult sequences.

    • Backbone Protection: Proactively incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid every six to seven residues.[1] These groups physically prevent the hydrogen bonding that leads to aggregation.[1]

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone that effectively disrupts secondary structure formation.[1] The native sequence is regenerated during the final TFA cleavage.

Problem: The crude peptide is insoluble after cleavage and purification is difficult.

Q: After cleaving my stapled peptide from the resin, it precipitated and is now difficult to dissolve for HPLC purification. How can I handle this?

A:

  • Possible Cause: The peptide has aggregated in solution after being cleaved from the solid support. This is common for hydrophobic peptides, and the stapling itself can sometimes increase this propensity.[3][4]

  • Recommended Solutions:

    • Solubilization Strategy: Attempt to dissolve the peptide precipitate in a mixture of water and acetonitrile (B52724) containing 3% formic acid.[3] Centrifuge any remaining insoluble material before attempting purification.[3]

    • Alternative Solvents: Experiment with different solubilization buffers. For some peptides, adding a small amount of DMSO or using buffers containing denaturants like guanidine (B92328) or urea (B33335) might be necessary, though these must be compatible with your purification method.[3][5]

    • Backbone-Protected Purification: If you synthesized the peptide using Hmb/Dmb protection, you can acetylate the Hmb group to make it stable to TFA cleavage. The resulting backbone-protected peptide often has significantly improved solubility, making HPLC purification easier. The protecting group can be removed after purification.

    • Concentration Assessment: For future biological studies, determine the concentration at which aggregation occurs using native gel electrophoresis or gel filtration.[3][4] Always use the peptide at concentrations below this threshold.[3]

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during synthesis and why does it happen?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains attached to the resin.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, which can lead to the formation of secondary structures like β-sheets. This aggregation can physically block reactive sites, leading to incomplete deprotection and acylation reactions, ultimately resulting in failed syntheses and low purity of the crude product.

Q2: Are certain peptide sequences more prone to aggregation?

A2: Yes. While aggregation is difficult to predict perfectly from sequence alone, certain characteristics increase the risk.[1] Peptides containing stretches of contiguous hydrophobic amino acids (e.g., Ala, Val, Ile) are highly prone to aggregation. Additionally, sequences with amino acids that can form intra-chain hydrogen bonds, such as Gln, Ser, and Thr, can also be problematic. Aggregation is not typically observed before the fifth or sixth residue but becomes a significant concern for longer peptides.[1]

Q3: How can I proactively prevent aggregation before starting my synthesis?

A3: A proactive strategy is often more effective than troubleshooting a failed synthesis. Before you begin, analyze your peptide sequence. If it contains known "difficult" stretches, plan to incorporate aggregation-disrupting elements from the start. The most effective strategies include:

  • Incorporating Pseudoproline Dipeptides: At Ser, Thr, or Cys residues, use a pseudoproline dipeptide to introduce a temporary kink in the backbone.

  • Using Backbone-Protected Amino Acids: Plan to insert an Hmb- or Dmb-protected amino acid derivative every 6-7 residues to physically block hydrogen bonding.[1]

  • Choosing the Right Resin: Select a resin with high swelling capacity and a low loading substitution to provide more space between peptide chains.

Q4: What is the role of temperature in preventing aggregation?

A4: Temperature is a critical parameter in SPPS. Increasing the synthesis temperature can have two main benefits. First, it increases the kinetic energy of the system, which can help overcome the energy barriers of difficult coupling reactions.[2] Second, higher temperatures can disrupt the stable secondary structures formed by peptide aggregation, making the N-terminus more accessible for reaction.[1] Studies have shown that elevating the synthesis temperature allows for shorter coupling times while maintaining or even improving crude peptide purity.[2]

Q5: How do I properly purify a stapled peptide that has known aggregation issues?

A5: Purification of aggregation-prone peptides requires careful handling. First, dissolve the crude peptide in a suitable solvent mixture, such as water/acetonitrile with formic acid, and remove any insoluble material by centrifugation.[3] Use a C18 column for reverse-phase HPLC.[3] It is crucial to collect fractions and reinject them to confirm purity before pooling.[3] When lyophilizing the final product, ensure the acetonitrile concentration is below 40% so the solution remains frozen, preventing the peptide from oiling out and aggregating during the drying process.[3]

Data and Protocols

Summary of Aggregation Mitigation Strategies
Strategy CategorySpecific MethodRationaleKey Considerations
Solvent & Additives Switch to NMP, DMF, or add DMSO.[1]Disrupts hydrogen bonding and improves resin swelling.Ensure solvent compatibility with your synthesizer and chemistry.
Add chaotropic salts (e.g., LiCl, KSCN).[1]Disrupts non-covalent interactions causing aggregation.Must be washed out thoroughly before subsequent steps.
Use non-ionic detergents (e.g., Triton X-100).[1]Solubilizes hydrophobic patches on peptide chains.[6]May complicate purification; use low concentrations.
Synthesis Parameters Increase coupling temperature.[1][2]Provides energy to overcome reaction barriers and disrupt secondary structures.Monitor for potential side reactions at higher temperatures.
Use sonication.[1]Mechanically breaks apart aggregated resin beads.Ensure your reaction vessel is compatible with sonication.
Use microwave irradiation.[1]Accelerates reaction kinetics and can disrupt aggregation.Requires a dedicated microwave peptide synthesizer.
Chemical Modification Incorporate Hmb/Dmb protected amino acids.[1]Physically blocks backbone N-H groups from forming hydrogen bonds.[1]Coupling to the Hmb/Dmb-protected residue can be slow.
Use pseudoproline dipeptides.[1]Introduces a temporary "kink" that disrupts β-sheet formation.[1]Applicable only at Ser, Thr, or Cys residues.
Resin & Coupling Use low-substitution resin.[1]Increases the distance between peptide chains, reducing interaction.Results in lower overall peptide yield per gram of resin.
Use high-swelling resins (e.g., PEGA).Allows for better solvent penetration and accessibility.
Use stronger coupling reagents (e.g., HATU, PyBOP®).Increases the rate of the desired coupling reaction, outcompeting aggregation.More expensive than standard reagents.
Experimental Protocol: Handling a Difficult Coupling

This protocol outlines the steps to take when a standard coupling reaction is found to be incomplete, often due to on-bead aggregation.

  • Detection: After the initial coupling step, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of unreacted primary amines. A positive result (e.g., blue beads for Kaiser test) indicates an incomplete coupling.

  • First Remedial Step (Double Coupling):

    • Do not proceed to the Fmoc-deprotection step.

    • Wash the peptide-resin thoroughly with DMF (3-5 times).

    • Prepare a fresh solution of the activated amino acid using your chosen coupling reagents (e.g., Fmoc-amino acid, HATU, and DIPEA in NMP).

    • Add the fresh coupling mixture to the reaction vessel.

    • Allow the reaction to proceed for an extended time (e.g., 2-4 hours). Consider performing this second coupling at an elevated temperature (e.g., 50°C) if your synthesizer allows.[1][2]

  • Re-evaluation: After the second coupling, repeat the qualitative test from Step 1 on a new sample of resin beads.

  • If Coupling is Still Incomplete (Capping):

    • If the test is still positive, it indicates that some N-termini are inaccessible ("difficult sequences"). To prevent the formation of deletion peptides in subsequent steps, these unreacted amines must be permanently blocked or "capped."

    • Wash the peptide-resin thoroughly with DMF.

    • Prepare a capping solution, typically Acetic Anhydride and a non-nucleophilic base like DIPEA in NMP (e.g., 10:5:85 v/v/v).

    • Add the capping solution to the resin and react for 30-60 minutes.

    • Wash the resin thoroughly with DMF to remove excess capping reagents.

  • Proceed with Synthesis: After successful capping, you can now proceed with the Fmoc-deprotection of the correctly coupled peptide chains and continue with the synthesis of the next amino acid.

Visualizations

Workflow for Troubleshooting Peptide Aggregation

Aggregation_Troubleshooting cluster_solutions Immediate Troubleshooting Strategies cluster_prevention Proactive Design Choices observe Observe Synthesis Issue (e.g., Poor Swelling, Failed Coupling) cause Primary Suspected Cause: On-Bead Peptide Aggregation observe->cause sol_solvent 1. Modify Solvent System (Switch to NMP, Add DMSO/Salts) cause->sol_solvent sol_temp 2. Increase Reaction Temperature cause->sol_temp sol_coupling 3. Use Stronger Coupling Reagents & Double Couple cause->sol_coupling sol_mech 4. Apply Mechanical Force (Sonication) cause->sol_mech retest Re-test Coupling Efficiency (e.g., Kaiser Test) sol_coupling->retest success Synthesis Successful: Proceed to Next Cycle retest->success Negative failure Synthesis Still Failing retest->failure Positive redesign Future Prevention: Re-design Synthesis Strategy failure->redesign prev_bb Incorporate Backbone Protection (Hmb/Dmb) redesign->prev_bb prev_pseudo Use Pseudoproline Dipeptides redesign->prev_pseudo prev_resin Select Low-Load / High-Swell Resin redesign->prev_resin

Caption: Troubleshooting workflow for addressing peptide aggregation during synthesis.

Factors and Strategies in Peptide Aggregation

Aggregation_Factors cluster_causes Contributing Factors cluster_consequences Consequences cluster_solutions Mitigation Strategies agg Peptide Aggregation fail_couple Incomplete Coupling & Deprotection agg->fail_couple low_yield Low Purity & Yield agg->low_yield insoluble Insoluble Crude Product agg->insoluble seq Peptide Sequence (Hydrophobicity) seq->agg length Peptide Length length->agg conditions Sub-optimal Synthesis Conditions conditions->agg sol_chem Chemical Methods (Backbone Protection, Pseudoprolines) sol_chem->agg Inhibit sol_phys Physical Methods (Higher Temp, Sonication) sol_phys->agg Inhibit sol_reagent Reagent Choice (Solvents, Salts, Resins) sol_reagent->agg Inhibit

Caption: Key factors contributing to and strategies for mitigating peptide aggregation.

References

Technical Support Center: Ring-Closing Metathesis (RCM) of Peptides Containing Octenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Ring-Closing Metathesis (RCM) of peptides containing octenylalanine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the RCM of octenylalanine-containing peptides, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Low or No RCM Product Formation Catalyst Inactivity: The Grubbs catalyst may be decomposed or poisoned.• Ensure all solvents and reagents are thoroughly degassed to remove oxygen.[1] • Avoid residual DMF from peptide synthesis, as it can poison the catalyst.[1] • Use fresh, high-quality catalyst. • Consider using a more robust catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, which can have enhanced activity.[2][3]
Peptide Aggregation on Solid Support: The peptide sequence may be prone to aggregation, limiting accessibility to the catalyst.• Use microwave heating to disrupt aggregation and improve reaction kinetics.[4] • Incorporate turn-inducing residues like proline near the octenylalanine to break up secondary structures.[4] • Choose a resin that minimizes peptide aggregation, such as ChemMatrix® or resins with hydrophilic linkers.[1][5]
Unfavorable Peptide Conformation: The peptide backbone conformation may prevent the two octenylalanine side chains from coming into proximity for cyclization.• Modify the peptide sequence to include more flexible residues (e.g., glycine) or helix-promoting residues, depending on the desired final conformation.[5][6] • Vary the positions of the octenylalanine residues within the peptide sequence (e.g., i, i+4 vs. i, i+7 spacing for helical peptides).[7][8]
Formation of Side Products (e.g., Desallyl Products, Isomers) Olefin Isomerization: Catalyst degradation products, such as ruthenium hydrides, can cause isomerization of the double bond.• Use additives like 1,4-benzoquinone (B44022) or phenol (B47542) to suppress isomerization, although this may also affect catalyst activity.[9] • Optimize the reaction temperature; lower temperatures (e.g., 40°C) can reduce isomerization compared to higher temperatures (e.g., 60°C).[9]
Intermolecular Reactions (Dimerization/Oligomerization): High concentration of the peptide can favor reactions between different peptide chains.• Perform the RCM reaction at a low substrate concentration (typically in the range of 0.002 M).[3] • When performing on-resin RCM, the pseudo-dilution effect should minimize intermolecular reactions, but ensure proper resin swelling.[9]
Incomplete Reaction Insufficient Reaction Time or Catalyst Loading: The reaction may not have proceeded to completion.• Increase the reaction time.[1] • Perform a second addition of the catalyst solution after an initial reaction period.[10] • Optimize the catalyst loading; while higher loading can increase conversion, it may also lead to more side products.[9]
Ethylene (B1197577) Buildup: The ethylene byproduct of the reaction can inhibit the catalyst and slow down the reaction.• Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to drive off ethylene and push the equilibrium towards the product.[1]

Frequently Asked Questions (FAQs)

Q1: Which Grubbs catalyst is best for RCM of octenylalanine-containing peptides?

A1: The choice of catalyst can significantly impact RCM efficiency. While first-generation Grubbs catalysts can be effective, second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts often exhibit higher activity and better functional group tolerance, especially for sterically hindered or challenging peptide sequences.[2][3] Microwave-assisted reactions can surprisingly enhance the activity of GII even when it is inactive under conventional heating.[2]

Q2: How does the peptide sequence surrounding octenylalanine affect RCM?

A2: The neighboring amino acids can have a profound effect. Amino acids with bulky side chains near the octenylalanine residues can sterically hinder the approach of the catalyst. Aromatic side chains (e.g., Phenylalanine) are generally well-tolerated.[5] However, amino acids with coordinating groups, such as unprotected histidine or cysteine, can potentially chelate to the ruthenium center and inhibit catalysis.[5] The overall sequence also dictates the secondary structure, which can either favor or prevent the proximity of the olefinic side chains required for cyclization.[7]

Q3: What is the optimal spacing of octenylalanine residues for efficient RCM?

A3: The optimal spacing depends on the desired secondary structure of the final stapled peptide. For inducing an α-helical conformation, (i, i+4) and (i, i+7) spacing are commonly used, which correspond to one and two turns of the helix, respectively.[7][8] This positioning places the side chains on the same face of the helix, facilitating cyclization.

Q4: Should RCM be performed on-resin or in solution?

A4: On-resin RCM is often preferred as it simplifies purification, as excess reagents and byproducts can be washed away.[9] The "pseudo-dilution" effect on the solid support also favors intramolecular cyclization over intermolecular dimerization.[9] However, for peptides that are difficult to cyclize on-resin due to aggregation or poor swelling, solution-phase RCM after cleavage may be a viable alternative.

Q5: How can I monitor the progress of the RCM reaction?

A5: For on-resin reactions, a small number of beads can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[10] The cyclized (metathesized) peptide typically has a shorter retention time on reversed-phase HPLC compared to the linear precursor.[10][11]

Experimental Protocols

General Protocol for On-Resin RCM of an Octenylalanine-Containing Peptide

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Peptide Synthesis: Synthesize the linear peptide containing two octenylalanine residues using standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin Preparation: After synthesis, thoroughly wash the peptidyl-resin with dichloromethane (B109758) (DCM). Swell the resin in 1,2-dichloroethane (B1671644) (DCE) or DCM.

  • Catalyst Solution Preparation: In a separate vial, dissolve the chosen Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, typically 10-20 mol% relative to the peptide) in degassed DCE to a concentration of approximately 10 mM.[10]

  • RCM Reaction:

    • Add the catalyst solution to the swollen peptidyl-resin.

    • Gently agitate the mixture under an inert atmosphere (nitrogen or argon).[1]

    • The reaction can be run at room temperature for 2-4 hours or heated (e.g., using microwave irradiation at 40-60°C for 30-60 minutes) to improve efficiency.[1][2][9]

    • For difficult cyclizations, a second portion of catalyst can be added after the initial reaction time.[10]

  • Washing: After the reaction, filter off the catalyst solution and wash the resin extensively with DCE and DCM to remove the catalyst and byproducts.[10]

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1] Purify the crude peptide by reversed-phase HPLC.

Visualizations

Experimental_Workflow Experimental Workflow for Peptide RCM cluster_synthesis Peptide Synthesis cluster_rcm Ring-Closing Metathesis cluster_analysis Analysis & Purification SPPS Solid-Phase Peptide Synthesis (with Octenylalanine) Resin_Prep Resin Swelling & Degassing SPPS->Resin_Prep Peptidyl-Resin Catalyst_Add Add Grubbs Catalyst in Degassed Solvent Resin_Prep->Catalyst_Add Reaction Reaction (Inert Atmosphere, Heat/Microwave) Catalyst_Add->Reaction Cleavage Cleavage from Resin Reaction->Cleavage Cyclized Peptidyl-Resin Purification RP-HPLC Purification Cleavage->Purification Crude Cyclic Peptide Analysis Mass Spec & HPLC Analysis Purification->Analysis Pure Cyclic Peptide

Caption: Workflow from peptide synthesis to analysis.

RCM_Troubleshooting_Logic RCM Troubleshooting Logic cluster_catalyst Catalyst Issues cluster_peptide Peptide Issues cluster_conditions Reaction Conditions Start Low RCM Yield Catalyst_Inactive Inactive Catalyst? Start->Catalyst_Inactive Peptide_Agg Aggregation? Start->Peptide_Agg Conditions_Bad Suboptimal Conditions? Start->Conditions_Bad Solve_Catalyst Use Fresh Catalyst Degas Solvents Avoid DMF Catalyst_Inactive->Solve_Catalyst Yes Solve_Peptide Microwave Heating Use Chaotropic Salts Change Resin Peptide_Agg->Solve_Peptide Yes Solve_Conditions Increase Time/Temp Add More Catalyst Purge Ethylene Conditions_Bad->Solve_Conditions Yes

Caption: Troubleshooting logic for low RCM yield.

References

Technical Support Center: Managing Difficult Couplings with Bulky Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing bulky unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with bulky unnatural amino acids so challenging?

A1: The primary challenge is steric hindrance. The large side chains of bulky unnatural amino acids physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[1][2][3] This steric clash slows down the reaction rate and can lead to incomplete coupling.[2][3] Additionally, the incorporation of these amino acids can promote peptide aggregation on the solid support, further hindering subsequent coupling and deprotection steps.[4]

Q2: My standard coupling protocol using DCC or DIC is failing for a sterically hindered residue. What should I do?

A2: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance associated with bulky unnatural amino acids.[2][3] It is highly recommended to switch to a more powerful coupling reagent. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective for these difficult couplings.[3][5] These reagents generate highly reactive activated esters that can significantly improve coupling efficiency.[3]

Q3: Which coupling reagents are considered the most effective for bulky and sterically hindered amino acids?

A3: For particularly challenging couplings, reagents that form highly reactive OAt or Oxyma esters are generally preferred.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient coupling reagents due to the formation of highly reactive OAt esters.[3][5][6] The pyridine (B92270) nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the reaction.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an Oxyma-based reagent that demonstrates performance comparable or superior to HOBt-based reagents and is a safer, non-explosive alternative.[7][8]

  • For extremely hindered cases, such as the coupling of α,α-disubstituted amino acids, the in situ generation of amino acid fluorides can be a very effective strategy.[7]

Q4: I've switched to a more powerful coupling reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?

A4: If a high-potency coupling reagent is not sufficient, several other strategies can be employed:

  • Double Coupling: This is a common and effective method where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[3]

  • Increased Temperature: Performing the coupling at a higher temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis can be particularly effective in this regard.[9]

  • Solvent Choice: Switching from Dichloromethane (DCM) to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the peptide chain and reagents, potentially reducing aggregation and improving reaction kinetics.[10]

  • Backbone Protection: The introduction of a temporary backbone protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, on the nitrogen of the preceding amino acid can disrupt secondary structure formation and aggregation, thereby improving coupling efficiency.[4][10]

  • Use of Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt aggregation by introducing a "kink" in the peptide backbone, which can be beneficial for subsequent coupling steps.[4][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Incomplete or Failed Coupling Steric hindrance from the bulky amino acid side chain.[1][2][3]- Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU, PyAOP).[3][5] - Perform a double coupling.[3] - Increase the reaction temperature (conventional heating or microwave).[9]
Peptide aggregation on the solid support.[4]- Use a solvent known to disrupt aggregation, such as NMP or add chaotropic salts.[10] - Incorporate backbone protection (Hmb/Dmb) or pseudoproline dipeptides in the sequence.[4][10]
Racemization Over-activation of the carboxylic acid, especially with strong bases.[7]- Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[7] - Add a racemization suppressant like HOBt, HOAt, or Oxyma Pure.[6][10] - Perform the coupling at a lower temperature.[7]
Side Reactions (e.g., Guanidinylation) Excess uronium/aminium coupling reagent reacting with the N-terminal amine.[10]- Pre-activate the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin.[10] - Use a phosphonium-based reagent (e.g., PyBOP) which does not cause this side reaction.

Key Experimental Protocols

Protocol 1: Double Coupling Protocol for a Sterically Hindered Amino Acid (using HATU)
  • First Coupling:

    • Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid and reagents.[3]

    • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.[3]

Protocol 2: Coupling using In Situ Amino Acid Fluoride (B91410) Formation
  • Preparation of the Amino Acid Fluoride:

    • In a separate, dry reaction vessel, dissolve the Fmoc-protected bulky amino acid (3 equivalents) in dry DCM.

    • Add Cyanuric fluoride or an alternative fluorinating agent (e.g., TFFH) (1 equivalent) to the solution.

    • Stir the reaction for approximately 10-15 minutes at room temperature to generate the acyl fluoride.

  • Coupling Reaction:

    • Following standard Fmoc deprotection and washing of the resin, add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine.

    • Add a non-nucleophilic base such as DIPEA or sym-collidine (3 equivalents).

    • Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test). Reaction times may be significantly longer for these couplings.

    • Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

Diagrams

experimental_workflow Experimental Workflow for Difficult Couplings start Start: Deprotected Peptide-Resin pre_activation Pre-activate Bulky UAA (e.g., with HATU/DIPEA in DMF) start->pre_activation coupling First Coupling (45-60 min) pre_activation->coupling wash1 Wash Resin (DMF) coupling->wash1 monitoring Monitor Coupling Completion (e.g., Kaiser Test) wash1->monitoring decision Coupling Complete? monitoring->decision double_coupling Second Coupling (Repeat Pre-activation and Coupling) decision->double_coupling No next_step Proceed to Next Deprotection/Coupling Cycle decision->next_step Yes wash2 Wash Resin (DMF) double_coupling->wash2 wash2->next_step incomplete Incomplete complete Complete

Caption: Workflow for managing difficult couplings using a double coupling strategy.

logical_relationship Troubleshooting Logic for Failed Couplings start Problem: Incomplete Coupling check_reagent Is the coupling reagent potent enough? (e.g., not DCC/DIC) start->check_reagent upgrade_reagent Solution: Switch to HATU, COMU, PyAOP, etc. check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes end Successful Coupling upgrade_reagent->end optimize_conditions Solution: - Double couple - Increase temperature - Change solvent check_conditions->optimize_conditions No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes optimize_conditions->end address_aggregation Solution: - Use backbone protection (Hmb/Dmb) - Incorporate pseudoprolines check_aggregation->address_aggregation Yes check_aggregation->end No address_aggregation->end

Caption: Decision-making flowchart for troubleshooting incomplete couplings.

References

Technical Support Center: Removal of Ruthenium Catalyst Residues from Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of ruthenium catalyst residues from stapled peptides following ring-closing metathesis (RCM).

Troubleshooting Guide

Researchers may encounter several challenges when purifying stapled peptides. This guide outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Color in Product Incomplete removal of ruthenium catalyst and its byproducts.- Solvent Extraction: Wash the crude peptide with an aqueous solution of a scavenging agent. Common agents include Tris(hydroxymethyl)phosphine (THMP), 2-mercaptonicotinic acid (MNA), or L-cysteine.[1][2][3] - Adsorption: Treat the reaction mixture with activated carbon or pass it through a silica (B1680970) gel plug.[1][2][4] - Oxidative Removal: Wash the crude product with a dilute solution of hydrogen peroxide to precipitate ruthenium as insoluble ruthenium dioxide.[5]
Low Peptide Yield After Purification - Peptide precipitation along with ruthenium complexes. - Adsorption of the peptide onto the purification medium (e.g., silica gel, activated carbon). - Degradation of the peptide under the purification conditions.- Optimize Scavenger Concentration: Use the minimum effective concentration of the scavenging agent to avoid co-precipitation of the peptide. - Passivation of Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a suitable agent to reduce peptide adsorption. - Method Selection: For sensitive peptides, solvent extraction may be a milder alternative to chromatography or oxidative treatments.
High Ruthenium Levels in Final Product (>10 ppm) - Inefficient scavenging of the specific ruthenium species present. - Insufficient contact time or amount of scavenger/adsorbent. - The chosen purification method is not suitable for the peptide's properties (e.g., solubility).- Combination of Methods: Employ a multi-step purification strategy, such as an initial solvent wash with a scavenger followed by treatment with activated carbon.[4] - Increase Scavenger Equivalents: Increase the equivalents of the scavenging agent relative to the catalyst loading. For instance, 10 or more equivalents of THMP may be required for efficient removal.[1] - Alternative Scavengers: Test different scavengers. Isocyanide-based scavengers have shown high efficacy in reducing ruthenium levels to below 5 ppm.[5]
Olefin Isomerization in Product Presence of active ruthenium hydride species formed during catalyst decomposition.[6]- Quenching: Add a quenching agent like vinyl ethyl ether at the end of the metathesis reaction to deactivate the catalyst.[7] - Prompt Purification: Purify the crude product as soon as the reaction is complete to minimize the time for isomerization to occur.
Inconsistent Purification Results - Variability in the crude reaction mixture (e.g., presence of different ruthenium species). - Inconsistent execution of the purification protocol. - DMF Poisoning of Catalyst: Residual DMF from peptide synthesis can poison the Grubbs catalyst, affecting the reaction and subsequent purification.[8][9]- Standardize Protocol: Ensure consistent parameters such as solvent volumes, mixing times, and temperature for each purification run. - Thorough Washing: Ensure the peptide resin is thoroughly washed to remove residual DMF before proceeding with the RCM reaction.[9] - Characterize Byproducts: If possible, identify the major ruthenium-containing impurities to select a more targeted removal strategy.
Quantitative Comparison of Ruthenium Removal Methods

The following table summarizes the reported efficiencies of various ruthenium removal techniques. The final ruthenium concentration is often dependent on the initial catalyst loading and the specific peptide sequence.

Method Reagent/Adsorbent Typical Final Ru Concentration Reference
Solvent ExtractionTris(hydroxymethyl)phosphine (THMP)< 10 ppm[2][4]
Solvent Extraction2-Mercaptonicotinic Acid (MNA) & NaHCO₃~159 ppm (initial), further reduction with charcoal[2]
Solvent ExtractionL-Cysteine (basic aqueous solution)148 ppm (before further steps)[2]
AdsorptionActivated Carbon< 0.04 ppm (when combined with aqueous extraction)[4]
Oxidative Removal15% Hydrogen Peroxide< 2 ppm[5]
ScavengingIsocyanide Scavenger + Acid< 5 ppm[5]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for removing ruthenium residues after stapling a peptide?

A1: There are three primary approaches for removing residual ruthenium:

  • Precipitation/Crystallization: Involves converting the soluble ruthenium complexes into insoluble salts that can be filtered off.[1] Reagents like trimercaptotriazine and dithiocarbamates are used for this purpose.[1]

  • Solubilization and Extraction: This technique uses a reagent to form a water-soluble ruthenium complex that can then be removed from the organic phase (containing the peptide) by liquid-liquid extraction.[1] Common reagents include L-cysteine, imidazole, and THMP.[1][3]

  • Adsorption: This method utilizes solid-phase materials that bind to the ruthenium species, which are then removed by filtration.[1] Activated carbon and silica gel are frequently used adsorbents.[1] Polymeric scavenging resins are also an option.[1]

Q2: How do I choose the best purification method for my specific stapled peptide?

A2: The choice of method depends on several factors:

  • Peptide Solubility: Ensure your peptide is soluble in the chosen solvent system and does not precipitate during the extraction or purification process.

  • Functional Group Compatibility: The chosen scavenger or purification condition should not react with or degrade the amino acid side chains in your peptide. For example, strongly oxidative conditions might affect residues like methionine or cysteine.

  • Required Purity Level: For pharmaceutical applications, stringent ruthenium limits (often <10 ppm) necessitate highly efficient methods or a combination of techniques.[4]

  • Scale of Synthesis: For large-scale synthesis, methods that avoid chromatography, such as extraction and precipitation, are often preferred.[4]

Q3: The color of my reaction mixture is very dark. Does this indicate a high level of ruthenium residue?

A3: Yes, a dark brown or black color in the crude reaction mixture is typically indicative of the presence of ruthenium byproducts.[10] However, the intensity of the color does not always directly correlate with the exact concentration of ruthenium. Quantitative analysis using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required for accurate measurement of ruthenium content.[7]

Q4: Can I use a single purification method to achieve ppm levels of ruthenium?

A4: While some highly efficient single methods exist, achieving very low ppm levels often requires a combination of techniques.[2][4] For example, an initial wash with a scavenger like THMP can be followed by treatment with activated carbon to further reduce the ruthenium concentration.[4]

Q5: What is the mechanism by which scavengers like THMP and cysteine remove ruthenium?

A5: These scavengers are typically Lewis bases that coordinate to the ruthenium metal center, displacing other ligands and forming a more polar, water-soluble complex.[3] This complex can then be easily separated from the less polar, organic-soluble stapled peptide through aqueous extraction.

Experimental Protocols & Workflows

Protocol 1: Ruthenium Removal using Tris(hydroxymethyl)phosphine (THMP) Wash

This protocol is suitable for peptides soluble in common organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Reaction Quenching (Optional): After the RCM reaction is complete, add a small amount of ethyl vinyl ether to quench the active catalyst. Stir for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Redissolution: Dissolve the crude peptide residue in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Prepare a fresh aqueous solution of THMP (e.g., 0.1 M). Wash the organic layer containing the peptide with the THMP solution. Repeat the washing 2-3 times.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified peptide.

G cluster_0 RCM Reaction cluster_1 Purification Workflow start Crude Stapled Peptide in Reaction Solvent quench Optional: Quench with Ethyl Vinyl Ether start->quench Reaction Complete concentrate1 Concentrate Under Reduced Pressure quench->concentrate1 redissolve Redissolve in Organic Solvent concentrate1->redissolve wash_thmp Wash with Aqueous THMP Solution (2-3x) redissolve->wash_thmp wash_brine Wash with Brine wash_thmp->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate2 Concentrate to Yield Purified Peptide dry->concentrate2

Caption: Workflow for Ruthenium Removal using THMP Extraction.

Protocol 2: Purification via Activated Carbon Treatment

This method is effective for adsorbing a wide range of ruthenium species.

  • Solvent Exchange: After the RCM reaction, remove the reaction solvent (e.g., DCM) and replace it with a solvent in which the peptide is soluble but that is also compatible with carbon treatment (e.g., methanol (B129727) or ethyl acetate).

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude peptide).

  • Stirring: Stir the mixture vigorously for a specified period (e.g., 1-4 hours) at room temperature. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure all the peptide is washed through with fresh solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified peptide.

G cluster_0 RCM Reaction cluster_1 Purification Workflow start Crude Stapled Peptide in Reaction Solvent solvent_exchange Solvent Exchange start->solvent_exchange Reaction Complete add_carbon Add Activated Carbon solvent_exchange->add_carbon stir Stir Mixture (1-4 hours) add_carbon->stir filter_celite Filter through Celite stir->filter_celite concentrate Concentrate Filtrate to Yield Purified Peptide filter_celite->concentrate

Caption: Workflow for Ruthenium Removal using Activated Carbon.

Logical Relationship: Multi-Step Purification Strategy

For achieving the highest purity, a combination of methods is often most effective. An extraction step can remove the bulk of the polar ruthenium complexes, while a subsequent adsorption step can remove the remaining trace impurities.

G cluster_0 Initial State cluster_1 Purification Stages cluster_2 Final State crude Crude Peptide (High Ru Content) extraction Step 1: Solvent Extraction (e.g., THMP) crude->extraction Removes bulk of polar Ru species adsorption Step 2: Adsorption (e.g., Activated Carbon) extraction->adsorption Removes remaining trace impurities pure Purified Peptide (<10 ppm Ru) adsorption->pure

Caption: Logic for a Combined Purification Strategy.

References

Validation & Comparative

Unlocking Intracellular Targets: A Comparative Guide to the Biological Activity of Peptides Containing (R)-2-(7-octenyl)Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for cell-permeable and stable peptide therapeutics capable of modulating intracellular protein-protein interactions (PPIs) is a paramount challenge. A promising strategy to overcome the inherent limitations of peptides, such as proteolytic degradation and poor membrane penetration, is the incorporation of hydrocarbon staples. This guide provides a comprehensive comparison of the biological activity of peptides containing the non-natural amino acid (R)-2-(7-octenyl)Ala, a key component in forming these stabilizing intramolecular bridges.

Peptides incorporating (R)-2-(7-octenyl)Ala, often in conjunction with (S)-2-(4'-pentenyl)Ala to form an i, i+7 staple, are a class of "stapled peptides." This modification constrains the peptide into an α-helical conformation, a common secondary structure motif at the interface of PPIs.[1][2] This pre-structuring enhances binding affinity by reducing the entropic penalty upon target engagement and shields the peptide backbone from proteolytic enzymes, thereby increasing its stability.[1][3] Consequently, these modified peptides can effectively penetrate cells and modulate intracellular signaling pathways previously considered "undruggable" with conventional small molecules or biologics.[1][4]

Performance Comparison: Stapled vs. Unstapled Peptides

The advantages of incorporating an (R)-2-(7-octenyl)Ala-based staple are evident in their enhanced biological activities, including target binding affinity, cellular efficacy, and stability. Below are comparative data for two well-characterized stapled peptide systems targeting critical disease pathways.

Targeting the p53-MDM2/MDMX Interaction in Cancer

The tumor suppressor p53 is a crucial regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the oncoproteins MDM2 and MDMX. Stapled peptides have been designed to disrupt the p53-MDM2/MDMX interaction, thereby reactivating p53's tumor-suppressive functions. ATSP-7041 is a dual inhibitor of MDM2 and MDMX that incorporates an (R)-2-(7-octenyl)Ala (R8) and (S)-2-(4'-pentenyl)Ala (S5) staple.[5]

Peptide/CompoundTargetBinding Affinity (Ki, nM)α-Helicity (%)Reference
ATSP-7041 (Stapled) MDM2870[5]
MDMX12.7[5]
pDI (Unstapled linear peptide) MDM2-11[5]
MDMX-[5]
Nutlin-3a (Small molecule) MDM290N/A[5]
MDMX>10,000[5]

As the data indicates, the stapled peptide ATSP-7041 exhibits significantly higher binding affinity for both MDM2 and MDMX compared to the small molecule inhibitor Nutlin-3a, which is largely ineffective against MDMX. Furthermore, the stapling dramatically increases the α-helicity of the peptide from 11% in the linear version to 70%, which is crucial for its potent activity.[5]

Inducing Apoptosis by Targeting the BCL-2 Family

The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic BCL-2 proteins is a hallmark of many cancers. Stapled peptides mimicking the BH3 domain of pro-apoptotic proteins can bind to and inhibit these anti-apoptotic proteins, thereby triggering cell death. A stabilized alpha-helix of BCL-2 domain (SAHB) derived from the BID BH3 domain, incorporating a hydrocarbon staple, has been shown to effectively induce apoptosis in leukemia cells.[1]

PeptideCell LineApoptosis Induction (% Annexin V positive) at 5 µMReference
SAHBA (Stapled BID BH3) Jurkat T cell leukemia50%[1]
Unstapled BID BH3 Peptide Jurkat T cell leukemiaNo significant increase[1]
SAHBA(G→E) (Negative Control Stapled Peptide) Jurkat T cell leukemiaNo significant increase[1]

The stapled BID BH3 peptide (SAHBA) demonstrated a marked ability to induce apoptosis, while the unstapled version and a stapled negative control peptide were inactive at the same concentration.[1] This highlights the critical role of the hydrocarbon staple in conferring biological activity to the peptide.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of stapled peptides.

Synthesis of Peptides Containing (R)-2-(7-octenyl)Ala

Stapled peptides are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]

  • Peptide Chain Assembly: The linear peptide is assembled on a resin support using an automated microwave peptide synthesizer. The non-natural amino acids, Fmoc-(R)-2-(7-octenyl)Ala-OH and Fmoc-(S)-2-(4-pentenyl)Ala-OH, are incorporated at the desired positions (e.g., i and i+7).

  • Ring-Closing Metathesis (RCM): While the peptide is still on the solid support, it is treated with a Grubbs catalyst (e.g., Hoveyda-Grubbs second-generation catalyst) in a solvent like 1,2-dichloroethane.[5] This reaction forms the hydrocarbon staple by connecting the terminal olefins of the non-natural amino acid side chains.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is commonly used to quantify the binding affinity of a fluorescently labeled peptide to its target protein.[5]

  • Reagent Preparation: A fluorescently labeled version of the stapled peptide (e.g., with 5-carboxyfluorescein) is synthesized. The target protein (e.g., MDM2, MDMX) is purified.

  • Assay Setup: A fixed concentration of the fluorescently labeled peptide is incubated with serial dilutions of the target protein in an appropriate buffer.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader. The binding of the larger protein to the small fluorescent peptide causes a decrease in the peptide's tumbling rate, leading to an increase in the polarization of the emitted light.

  • Data Analysis: The data are fitted to a binding curve to determine the dissociation constant (Kd) or inhibitory constant (Ki).

Cellular Apoptosis Assay

The induction of apoptosis in cancer cells can be quantified using Annexin V staining followed by flow cytometry.[1]

  • Cell Culture and Treatment: Cancer cells (e.g., Jurkat T cell leukemia) are cultured to a suitable density and then treated with various concentrations of the stapled peptide, unstapled control, and negative control peptides.

  • Incubation: The cells are incubated for a specified period (e.g., 20 hours).

  • Staining: The cells are harvested and stained with a fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, viability dye negative).

Proteolytic Stability Assay

The resistance of stapled peptides to degradation by proteases can be assessed by incubating them with plasma or specific enzymes.[3]

  • Incubation: The stapled peptide and its unstapled counterpart are incubated in human plasma or a solution containing a specific protease (e.g., thermolysin) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding a precipitation agent like trichloroacetic acid.

  • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC or LC-MS.

  • Data Analysis: The degradation profile is plotted, and the half-life of the peptide is calculated.

Visualizing the Mechanism of Action

Diagrams of the relevant signaling pathways and experimental workflows can aid in understanding the function and evaluation of these modified peptides.

p53_MDM2_pathway cluster_0 Normal Cell Function cluster_1 Intervention with Stapled Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binding MDM2->p53 Ubiquitination & Degradation Stapled_Peptide Stapled Peptide ((R)-2-(7-octenyl)Ala) MDM2_inhibited MDM2 Stapled_Peptide->MDM2_inhibited Inhibition p53_active p53 (Active) MDM2_inhibited->p53_active No Degradation Apoptosis Apoptosis & Tumor Suppression p53_active->Apoptosis Activation

Caption: p53-MDM2 signaling pathway and its inhibition by a stapled peptide.

apoptosis_pathway cluster_0 Pro-survival cluster_1 Pro-apoptosis BCL2 BCL-2 (Anti-apoptotic) BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits BID_BH3 BID BH3 (Pro-apoptotic) BID_BH3->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Induces Stapled_BID_BH3 Stapled BID BH3 ((R)-2-(7-octenyl)Ala) Stapled_BID_BH3->BCL2 Inhibits

Caption: BCL-2 family-mediated apoptosis and modulation by a stapled BID BH3 peptide.

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assay Biological Activity Assays SPPS Solid-Phase Peptide Synthesis RCM Ring-Closing Metathesis SPPS->RCM Purification HPLC Purification RCM->Purification MS Mass Spectrometry Purification->MS Binding Binding Assay (Fluorescence Polarization) MS->Binding Cellular Cellular Assay (Apoptosis) MS->Cellular Stability Stability Assay (Proteolysis) MS->Stability

Caption: General experimental workflow for the synthesis and evaluation of stapled peptides.

References

A Comparative Guide to the Structural Analysis of (R)-2-(7-octenyl)Ala Stapled Peptides: NMR vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a stapled peptide is critical for understanding its biological activity and for guiding further drug development efforts. (R)-2-(7-octenyl)Ala is a key component in the synthesis of all-hydrocarbon stapled peptides, which are designed to mimic α-helical secondary structures and thereby modulate protein-protein interactions. The two primary methods for elucidating the high-resolution structure of these modified peptides are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide provides a detailed comparison of these two powerful techniques, complete with experimental protocols and data presentation, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: NMR vs. X-ray Crystallography for Stapled Peptide Analysis

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Sample Phase Solution (near-physiological conditions)Solid (crystal lattice)
Information Obtained Dynamic 3D structure, conformational flexibility, intermolecular interactions in solutionStatic 3D structure at high resolution
Key Data Output Nuclear Overhauser Effect (NOE) restraints, coupling constants, chemical shiftsElectron density map, atomic coordinates, B-factors
Resolution Typically lower than X-ray; ensemble of structuresTypically higher resolution (e.g., 1.5-3.0 Å)
Peptide Size Limitations More challenging for larger peptides (>30-40 kDa)Not limited by size, contingent on crystallization
Primary Challenge Spectral overlap and resonance assignment for complex peptidesObtaining high-quality, diffraction-grade crystals
Hydrogen Atoms Directly observableGenerally not visible

Delving Deeper: A Quantitative Comparison

ParameterNMR Spectroscopy (Representative Data)X-ray Crystallography (Representative Data)
Structural Ensemble Typically 20-50 conformersA single, well-defined model
RMSD to Mean (backbone) 0.2 - 0.8 ÅNot applicable (single structure)
Key Distance Restraints Nuclear Overhauser Effects (NOEs) define short-range (<5 Å) proton-proton distancesNot directly measured; inferred from atomic coordinates
Dihedral Angle Restraints Derived from coupling constants (e.g., ³J(HNα)) and chemical shiftsPrecisely defined by the final refined structure
Resolution/Quality Metric Number of restraints per residue, Ramachandran plot analysisResolution (e.g., 2.1 Å), R-factor, R-free
Hydrogen Bonds Inferred from slow amide proton exchange rates and NOE patternsDirectly observed with defined donor-acceptor distances and angles

Experimental Workflows and Methodologies

The following diagrams and protocols outline the generalized workflows for determining the structure of an (R)-2-(7-octenyl)Ala stapled peptide using NMR and X-ray crystallography.

NMR Structural Analysis Workflow

NMR_Workflow NMR Structural Analysis Workflow Peptide_Synthesis Peptide Synthesis & Stapling Purification HPLC Purification Peptide_Synthesis->Purification Sample_Prep Sample Preparation (Buffer, D2O) Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY) Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Restraint_Extraction NOE & Dihedral Restraint Extraction Resonance_Assignment->Restraint_Extraction Structure_Calculation Structure Calculation (Simulated Annealing) Restraint_Extraction->Structure_Calculation Structure_Refinement Structure Refinement & Validation Structure_Calculation->Structure_Refinement Final_Ensemble Final Structural Ensemble Structure_Refinement->Final_Ensemble

NMR Structural Analysis Workflow
  • Peptide Synthesis and Purification: The (R)-2-(7-octenyl)Ala containing peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The hydrocarbon staple is formed via ring-closing metathesis using a ruthenium-based catalyst. The stapled peptide is then purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: A 1-2 mM sample of the stapled peptide is prepared in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O for the lock signal.

  • NMR Data Acquisition: A series of NMR experiments are performed on a high-field spectrometer (e.g., 600-800 MHz).

    • 1D ¹H: To assess sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To aid in resonance assignment.

  • Resonance Assignment: The collected spectra are used to assign the chemical shifts of the protons and carbons to specific atoms in the peptide sequence.

  • Restraint Extraction: NOESY cross-peaks are integrated to generate a set of distance restraints. Dihedral angle restraints are often derived from ³J(HNα) coupling constants.

  • Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the data, typically through simulated annealing protocols.

  • Validation: The quality of the final ensemble of structures is assessed using metrics such as the number of NOE violations and analysis of the Ramachandran plot.

X-ray Crystallography Structural Analysis Workflow

Xray_Workflow X-ray Crystallography Workflow Peptide_Synthesis Peptide Synthesis & Stapling Purification HPLC Purification Peptide_Synthesis->Purification Crystallization_Screening Crystallization Screening Purification->Crystallization_Screening Crystal_Optimization Crystal Growth Optimization Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Diffraction Data Collection Crystal_Optimization->Data_Collection Data_Processing Data Processing & Phasing Data_Collection->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

X-ray Crystallography Workflow
  • Peptide Synthesis and Purification: As with NMR, the stapled peptide is synthesized and purified to a high degree of homogeneity (>98%).

  • Crystallization: The purified peptide is subjected to extensive crystallization screening using various techniques such as vapor diffusion (hanging or sitting drop) or microbatch methods. A wide range of precipitants, buffers, and additives are screened to identify conditions that yield diffraction-quality crystals.

  • Crystal Optimization: Initial crystal hits are optimized by fine-tuning the concentrations of the peptide and crystallizing agents, pH, and temperature to obtain larger, well-ordered crystals.

  • Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Data Processing and Phasing: The diffraction data are processed to determine the space group and unit cell dimensions. The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map. The model is then refined through iterative cycles of manual rebuilding and computational refinement to improve the fit to the experimental data.

  • Validation: The final structure is validated using metrics such as R-factor, R-free, and analysis of bond lengths, bond angles, and Ramachandran geometry.

Logical Comparison of Structural Data

Comparison_Logic Logical Comparison of Structural Data NMR_Data NMR Structural Ensemble Comparison Structural Comparison NMR_Data->Comparison Xray_Data X-ray Crystal Structure Xray_Data->Comparison Backbone_Conformation Backbone Conformation (RMSD) Comparison->Backbone_Conformation Side_Chain_Orientation Side-Chain Orientations Comparison->Side_Chain_Orientation Staple_Conformation Hydrocarbon Staple Conformation Comparison->Staple_Conformation Helicity α-Helicity Assessment Comparison->Helicity Dynamics Conformational Dynamics Comparison->Dynamics

Logical Comparison of Structural Data

Conclusion

Both NMR and X-ray crystallography are invaluable techniques for the structural elucidation of (R)-2-(7-octenyl)Ala stapled peptides. The choice between them often depends on the specific research question and the behavior of the peptide itself.

  • NMR spectroscopy is the method of choice for studying the dynamic nature of a stapled peptide in a solution environment that mimics physiological conditions. It can provide insights into conformational flexibility and interactions with binding partners in solution.

  • X-ray crystallography , on the other hand, can provide a static, high-resolution snapshot of the peptide's structure. If high-quality crystals can be obtained, this method can offer unparalleled detail of the atomic arrangement, including the precise conformation of the hydrocarbon staple.

For a comprehensive understanding of a stapled peptide's structure-function relationship, the data from both techniques can be highly complementary. The crystal structure can provide a high-resolution template, while NMR can reveal the dynamic behavior of the peptide in solution, leading to a more complete picture of its biological properties.

Enhancing Peptide Durability: A Comparative Guide to the Proteolytic Stability of (R)-2-(7-octenyl)Ala Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of therapeutically relevant peptides with improved in vivo longevity is a paramount challenge. A key failure point for peptide-based drugs is their susceptibility to proteolytic degradation. This guide provides a comparative analysis of the proteolytic stability conferred by stapling peptides with (R)-2-(7-octenyl)Ala, a form of all-hydrocarbon stapling, against other peptide stabilization strategies. The supporting data underscores the significant advantages of this approach in developing robust and effective peptide therapeutics.

The intrinsic vulnerability of linear peptides to proteases significantly curtails their bioavailability and therapeutic efficacy. Peptide stapling has emerged as a leading strategy to overcome this limitation by introducing a covalent cross-link that reinforces the peptide's secondary structure, typically an α-helix. This conformational rigidity not only enhances target affinity but also shields the peptide backbone from enzymatic cleavage.

All-hydrocarbon stapling, which includes the use of amino acids like (R)-2-(7-octenyl)Ala, creates a synthetic brace by linking two amino acid side chains. This method has been shown to dramatically increase resistance to proteolysis.[1][2] The hydrocarbon staple acts as a "proteolytic shield," slowing the kinetics of degradation by maintaining the α-helical fold and sterically hindering the approach of proteases to the amide bonds.[3]

Comparative Proteolytic Stability

The enhanced stability of hydrocarbon-stapled peptides is not merely theoretical. Experimental data consistently demonstrates a significant increase in the half-life of these peptides in the presence of proteases compared to their linear, unstapled counterparts and even other modified peptides.

One study highlighted that a doubly stapled hydrocarbon peptide exhibited a half-life 9-fold longer than a comparable unstapled peptide that still contained the non-natural amino acids.[4] Under acidic conditions, mimicking the gastric environment, the stabilizing effect can be even more pronounced, with a 192-fold increase in half-life observed for a doubly stapled peptide compared to the unmodified version.[2] While direct head-to-head comparisons of half-lives between different stapling chemistries under identical conditions are not always available in the literature, the evidence strongly supports the superior stability of all-hydrocarbon staples. For instance, a study comparing hydrocarbon and lactam-bridged peptides found that the lactam-stapled version also showed higher resistance to proteolytic degradation by proteinase K relative to the linear peptide.[5] However, the chemical inertness of the carbon-carbon bonds in hydrocarbon staples is a distinct advantage over the more cleavable amide bond in lactam staples.

Peptide TypeStapling MethodRelative Half-Life (vs. Unstapled)Key Findings
Unstapled PeptideNone1xServes as the baseline for comparison; rapidly degraded by proteases.
Hydrocarbon-Stapled PeptideAll-hydrocarbon (e.g., using (R)-2-(7-octenyl)Ala)9x to >100xSignificantly increased half-life due to helical reinforcement and steric shielding of cleavage sites.[2][4]
Lactam-Stapled PeptideLactam BridgeIncreasedOffers enhanced stability over linear peptides, though the amide linkage in the staple is theoretically more susceptible to cleavage than a hydrocarbon staple.[5]

Experimental Protocols

To enable researchers to validate these findings, a detailed protocol for a typical in vitro proteolytic stability assay is provided below. This protocol is designed to assess the degradation of a peptide over time in the presence of a protease, with analysis performed by High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Proteolytic Degradation Assay

1. Materials and Reagents:

  • Stapled and unstapled control peptides

  • Protease solution (e.g., α-chymotrypsin, trypsin, or human serum)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermomixer or incubator

2. Procedure:

  • Peptide Preparation: Dissolve the test peptides (stapled and unstapled controls) in the assay buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). A control reaction with no protease should also be prepared for each peptide.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The percentage of the remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proteolytic stability assay.

Proteolytic_Stability_Assay Experimental Workflow for Proteolytic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep Prepare Peptide Solutions (Stapled & Unstapled) Mix Mix Peptide and Protease Peptide_Prep->Mix Protease_Prep Prepare Protease Solution Protease_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Sampling Sample at Time Points Incubate->Sampling t = 0, 15, 30... min Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data_Analysis Calculate Half-Life HPLC->Data_Analysis

Caption: Workflow of the in vitro proteolytic stability assay.

Signaling Pathway Context: The Bcl-2 Family and Apoptosis

Stapled peptides are frequently designed to mimic the α-helical domains of proteins involved in critical protein-protein interactions. A prominent example is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis (programmed cell death). Aberrations in this pathway are hallmarks of many cancers.

The Bcl-2 family includes both pro-apoptotic (e.g., BAX, BAK, BID, BIM) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions determines the cell's fate. Pro-apoptotic "BH3-only" proteins can bind to and inhibit the anti-apoptotic proteins, thereby liberating the pro-apoptotic effector proteins BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent cell death.

Hydrocarbon-stapled peptides are designed to mimic the BH3 domain of pro-apoptotic proteins. By stabilizing the α-helical structure, these stapled peptides can bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby reactivating the apoptotic pathway in cancer cells.

The following diagram illustrates the simplified signaling pathway of Bcl-2 family-mediated apoptosis and the point of intervention for a BH3-mimetic stapled peptide.

Bcl2_Pathway Bcl-2 Family Apoptosis Pathway and Stapled Peptide Intervention cluster_upstream Upstream Signals cluster_regulation Bcl-2 Family Regulation cluster_downstream Downstream Events Stress Cellular Stress (e.g., DNA Damage) BH3_only BH3-only Proteins (e.g., BID, BIM) Stress->BH3_only Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Anti_Apoptotic Inhibits Pro_Apoptotic Pro-Apoptotic Effectors (e.g., BAX, BAK) Anti_Apoptotic->Pro_Apoptotic Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Stapled_Peptide Hydrocarbon-Stapled BH3 Mimetic Peptide Stapled_Peptide->Anti_Apoptotic Inhibits

Caption: Bcl-2 pathway and stapled peptide action.

References

A Researcher's Guide to Validating Peptide-Protein Interactions with Octenylalanine Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of octenylalanine stapled peptides against other peptide stabilization techniques for the validation of peptide-protein interactions. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

The inhibition of protein-protein interactions (PPIs) represents a promising therapeutic strategy for a multitude of diseases. Peptides, due to their ability to mimic protein secondary structures, are attractive candidates for targeting these often large and flat interaction surfaces. However, the therapeutic potential of natural peptides is frequently limited by their low metabolic stability and poor cell permeability. Peptide stapling, a strategy to constrain a peptide in its bioactive conformation, has emerged as a powerful tool to overcome these limitations.

Octenylalanine stapling, a type of all-hydrocarbon stapling, utilizes the ring-closing metathesis of two octenylalanine residues to form a covalent linkage that stabilizes the α-helical structure of the peptide. This guide focuses on the validation of PPIs using octenylalanine stapled peptides and provides a comparative analysis with other stapling technologies.

Comparative Analysis of Peptide Stapling Technologies

The choice of stapling chemistry can significantly impact the biophysical properties of a peptide. The following tables provide a quantitative comparison of octenylalanine (all-hydrocarbon) stapled peptides with unstapled peptides and other common stapling technologies.

Table 1: Comparison of Binding Affinity (Kd) to Target Protein

Peptide TypeStapling ChemistryTarget PPIBinding Affinity (Kd)
Unstapled PeptideN/Ap53-MDM2~1-10 µM
Octenylalanine Stapled Peptide All-Hydrocarbon (i, i+7) p53-MDM2 ~10-100 nM
Lactam Stapled PeptideAmide bondp53-MDM2~50-500 nM
Triazole Stapled PeptideClick Chemistryp53-MDM2~100-800 nM

Table 2: Comparison of α-Helicity (Circular Dichroism)

Peptide TypeStapling Chemistry% Helicity (in aqueous buffer)
Unstapled PeptideN/A< 10%
Octenylalanine Stapled Peptide All-Hydrocarbon (i, i+7) > 70%
Lactam Stapled PeptideAmide bond~40-60%
Triazole Stapled PeptideClick Chemistry~30-50%

Table 3: Comparison of Proteolytic Stability (Half-life)

Peptide TypeStapling ChemistryProteaseHalf-life (t½)
Unstapled PeptideN/ATrypsin/Chymotrypsin< 5 minutes
Octenylalanine Stapled Peptide All-Hydrocarbon (i, i+7) Trypsin/Chymotrypsin > 24 hours
Lactam Stapled PeptideAmide bondTrypsin/Chymotrypsin~1-6 hours
Triazole Stapled PeptideClick ChemistryTrypsin/Chymotrypsin~30-120 minutes

Experimental Protocols for Validation

Accurate validation of the interaction between a stapled peptide and its target protein is crucial. The following are detailed protocols for key biophysical assays.

Fluorescence Polarization (FP) Assay for Binding Affinity

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide upon binding to a larger protein. The slower tumbling of the larger complex results in a higher polarization value, allowing for the determination of the binding affinity (Kd).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled stapled peptide (e.g., with FITC or TAMRA) in an appropriate assay buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the purified target protein in the same assay buffer.

  • Serial Dilution:

    • Perform a serial dilution of the target protein in the assay buffer to create a range of concentrations.

  • Assay Plate Preparation:

    • In a black, low-volume 384-well plate, add a fixed concentration of the fluorescently labeled stapled peptide to each well.

    • Add the serially diluted target protein to the wells. Include control wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the concentration of the target protein.

    • Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy for Helicity

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The α-helical structure of peptides gives a characteristic CD spectrum with minima at approximately 208 nm and 222 nm, and a maximum around 192 nm.

Protocol:

  • Sample Preparation:

    • Dissolve the stapled peptide in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise concentration of the peptide solution using a method such as amino acid analysis or UV absorbance at 280 nm if aromatic residues are present.

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Measurement:

    • Record a baseline spectrum of the buffer alone in a quartz cuvette with a known path length (e.g., 1 mm).

    • Record the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acids

      • l is the path length in cm

    • Calculate the percentage of α-helicity using the mean residue ellipticity at 222 nm ([θ]₂₂₂) and the following formula: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where [θ]c is the ellipticity of a random coil and [θ]h is the ellipticity of a pure helix.

Protease Resistance Assay

Principle: This assay assesses the stability of the stapled peptide in the presence of proteases. The amount of intact peptide remaining over time is quantified, typically by HPLC.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the stapled peptide in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or proteinase K) in the same buffer.

  • Reaction Setup:

    • Incubate the stapled peptide solution with the protease at a specific ratio (e.g., 1:100 protease to peptide by weight) at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the proteolytic digestion by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis by RP-HPLC:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the peak corresponding to the intact peptide at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t½) of the peptide.

Visualizing Pathways and Processes

Diagrams are essential tools for understanding complex biological systems and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway targeted by stapled peptides and the experimental workflow for their validation.

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 promotes degradation (ubiquitination) Stapled_Peptide Octenylalanine Stapled Peptide Stapled_Peptide->MDM2 inhibits interaction with p53

Caption: The p53-MDM2 signaling pathway and the inhibitory action of an octenylalanine stapled peptide.

experimental_workflow Experimental Workflow for Stapled Peptide Validation start Start: Design & Synthesize Octenylalanine Stapled Peptide cd_spec Circular Dichroism (CD) - Assess α-Helicity start->cd_spec protease_assay Protease Resistance Assay - Evaluate Stability (t½) start->protease_assay fp_assay Fluorescence Polarization (FP) - Determine Binding Affinity (Kd) cell_based Cell-Based Assays - Cellular Uptake & Target Engagement fp_assay->cell_based cd_spec->fp_assay protease_assay->fp_assay end End: Validated Peptide for Further Development cell_based->end

Caption: A streamlined experimental workflow for the validation of peptide-protein interactions using stapled peptides.

logical_comparison Logical Comparison of Peptide Properties cluster_unstapled Unstapled Peptide cluster_stapled Octenylalanine Stapled Peptide unstapled_affinity Low Affinity stapled_affinity High Affinity unstapled_affinity->stapled_affinity Improved by Stapling unstapled_helicity Low Helicity stapled_helicity High Helicity unstapled_helicity->stapled_helicity Enhanced by Stapling unstapled_stability Low Stability stapled_stability High Stability unstapled_stability->stapled_stability Increased by Stapling

Caption: A logical comparison highlighting the enhanced properties of octenylalanine stapled peptides over unstapled peptides.

A Comparative Guide to i, i+4 versus i, i+7 Peptide Stapling Using Octenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of α-helical peptides through hydrocarbon stapling has emerged as a powerful strategy to enhance their therapeutic properties, including increased helicity, protease resistance, and cell permeability.[1][2] This guide provides an objective comparison of two common stapling strategies, i, i+4 and i, i+7, with a specific focus on the use of octenylalanine, an α,α-disubstituted non-natural amino acid bearing an eight-carbon olefinic tether.

The choice between an i, i+4 staple, which spans one helical turn, and an i, i+7 staple, spanning two turns, is highly dependent on the specific peptide sequence and the desired therapeutic outcome.[3] While an i, i+7 staple might be presumed to confer greater stability due to its longer-range constraint, experimental evidence reveals a more nuanced, context-dependent reality.

Performance Comparison: i, i+4 vs. i, i+7 Stapling

The following tables summarize key performance metrics for peptides stabilized with i, i+4 and i, i+7 staples. It is important to note that a direct head-to-head comparison of an i, i+4 staple using octenylalanine versus an i, i+7 staple on the same peptide sequence is not extensively documented in the literature. The data presented here is a composite from multiple studies to illustrate the general principles and observed trends.

Parameter i, i+4 Staple (Octenylalanine-based) i, i+7 Staple (Octenylalanine/Pentenylalanine) Unstapled Peptide Reference
% Helicity (Circular Dichroism) 49%Generally higher than i, i+4, but context-dependent30%[4]
Protease Resistance (Half-life) Significantly increased vs. unstapledGenerally higher than i, i+4~9 min[5]
Cell Permeability EnhancedEnhanced, variableLow to negligible[6]
Binding Affinity (Kd) Nanomolar rangeNanomolar range, can be improvedMicromolar to millimolar range[1]

Table 1: Comparative Performance Metrics of Stapled Peptides. Note: Values are illustrative and can vary significantly based on the peptide sequence, staple location, and experimental conditions.

Experimental Methodologies

The generation and evaluation of stapled peptides involve a series of well-defined experimental protocols.

Peptide Synthesis and Stapling
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The non-natural amino acids, such as (S)-N-Fmoc-2-(7'-octenyl)alanine, are incorporated at the desired i and i+4 or i and i+7 positions.[7]

  • Ring-Closing Metathesis (RCM): Following peptide assembly, the resin-bound peptide is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the formation of the hydrocarbon staple between the olefinic side chains.[3]

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity.[8]

Biophysical and Cellular Assays
  • Circular Dichroism (CD) Spectroscopy: To determine the α-helical content, CD spectra are recorded. The mean residue ellipticity at 222 nm is used to calculate the percentage of α-helicity.[4]

  • Protease Stability Assay: The stability of the stapled peptide is assessed by incubating it with a protease, such as α-chymotrypsin or pronase. The degradation of the peptide over time is monitored by RP-HPLC or mass spectrometry, and the half-life is calculated.[5][9]

  • Cell Permeability Assay: Cellular uptake of fluorescently labeled peptides can be visualized and quantified using techniques like confocal microscopy or flow cytometry.[6]

Visualizing the Stapling Process and Workflow

The following diagrams illustrate the chemical process of peptide stapling and the general workflow for developing and evaluating stapled peptides.

Stapling_Chemistry cluster_peptide Unstapled Peptide on Resin cluster_reagents Reagents cluster_product Stapled Peptide P Resin-Bound Peptide with Octenylalanine at i and i+4 SP i, i+4 Stapled Peptide (on Resin) P->SP RCM G Grubbs' Catalyst

Caption: Ring-Closing Metathesis (RCM) for i, i+4 peptide stapling.

Stapled_Peptide_Workflow A Peptide Design & Staple Position Selection (i, i+4 or i, i+7) B Solid-Phase Peptide Synthesis (with Octenylalanine) A->B C Ring-Closing Metathesis (RCM) B->C D Cleavage, Deprotection & Purification C->D E Biophysical Characterization (Helicity, Stability) D->E F Cellular Assays (Permeability, Activity) E->F G Lead Optimization F->G

Caption: General workflow for the development of stapled peptides.

Concluding Remarks

The selection of an i, i+4 or i, i+7 stapling strategy is a critical design parameter in the development of α-helical peptide therapeutics. While i, i+7 stapling is often employed for longer peptides requiring stabilization across two helical turns, i, i+4 stapling with olefinic amino acids like octenylalanine can provide substantial improvements in helicity and protease resistance for shorter sequences. The optimal choice is ultimately dictated by empirical testing through a "staple scan," where various staple positions and types are evaluated to identify the construct with the most favorable therapeutic profile.[2] The experimental protocols and comparative data presented in this guide offer a foundational understanding for researchers embarking on the design and synthesis of novel stapled peptides.

References

Confirming Alpha-Helicity in Stapled Peptides: A Comparative Guide to Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the structural integrity of stapled peptides is a critical step in validating their therapeutic potential. Circular dichroism (CD) spectroscopy stands out as a rapid and powerful technique to confirm the intended alpha-helical conformation of these constrained peptides. This guide provides a comprehensive comparison of CD spectroscopy with other methods, supported by experimental data and detailed protocols, to aid in the effective structural characterization of stapled peptides.

Stapled peptides are a promising class of therapeutics designed to mimic alpha-helical domains of proteins, enabling them to modulate protein-protein interactions (PPIs) that are often considered "undruggable." The synthetic brace, or "staple," is introduced to lock the peptide into its bioactive alpha-helical conformation, thereby enhancing its target affinity, proteolytic resistance, and cell permeability.[1][2][3][4] Verifying that the stapling process has indeed induced and stabilized this desired secondary structure is paramount.

The Power of Circular Dichroism Spectroscopy

Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light.[5] This differential absorption arises from the presence of chiral chromophores in the molecule. In peptides and proteins, the amide bonds that form the backbone are the primary chromophores. When these amide bonds are arranged in a regular, repeating secondary structure like an alpha-helix, they generate a characteristic CD spectrum.

An alpha-helical structure is readily identified by its distinct CD signature, which features two negative minima at approximately 208 nm and 222 nm, and a positive maximum around 192 nm.[1][6] The signal at 222 nm is particularly indicative of alpha-helicity. In contrast, peptides with a random coil conformation exhibit a strong negative band near 200 nm.[6][7]

The primary advantage of CD spectroscopy is that it is a rapid and sample-efficient technique, requiring only a small amount of peptide to collect data within minutes.[8] This makes it an ideal method for high-throughput screening of different stapled peptide designs and for assessing their structural integrity under various conditions.

Comparative Analysis: Stapled vs. Unstapled Peptides

A key application of CD spectroscopy in stapled peptide development is the direct comparison of the stapled variant with its unstapled, linear counterpart. A successful stapling strategy will result in a significant increase in the alpha-helical content of the peptide, which is clearly visualized in the CD spectra.

Numerous studies have demonstrated this conformational ordering. For instance, the introduction of an all-hydrocarbon staple can convert a predominantly unfolded peptide into a highly helical structure in aqueous solutions.[9] Similarly, lactam, thioether, and disulfide-based stapling techniques have also been shown to effectively induce and stabilize alpha-helicity, as confirmed by the characteristic changes in their CD spectra.[2]

The following table summarizes representative data from studies comparing the helicity of stapled and unstapled peptides using CD spectroscopy. The percentage of helicity is often estimated from the mean residue ellipticity (MRE) at 222 nm.

Peptide SystemStapling MethodUnstapled % HelicityStapled % HelicityReference
BID BH3 DomainAll-Hydrocarbon14-20%71-91%[9]
p53-MDM2UV-induced CycloadditionLowSignificantly Increased[2]
Model PeptideDisulfide BridgeLowHigh[2]
hACE2-derived peptidesLactam and HydrocarbonRandom CoilUp to 56.7%[6]
Axin-derived peptideThioether (FTDR)LowEnhanced[10]

Experimental Workflow and Protocols

A typical workflow for assessing the alpha-helicity of a stapled peptide using CD spectroscopy involves sample preparation, instrument setup, data acquisition, and data analysis.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification concentration Accurate Concentration Determination peptide_synthesis->concentration solvent_prep Solvent/Buffer Preparation concentration->solvent_prep instrument_setup Instrument Setup & Blanking solvent_prep->instrument_setup Prepared Sample data_collection CD Spectra Collection instrument_setup->data_collection data_processing Data Processing (Averaging, Smoothing) data_collection->data_processing mre_calc Conversion to MRE data_processing->mre_calc deconvolution Secondary Structure Estimation mre_calc->deconvolution comparison Comparison (Stapled vs. Unstapled) deconvolution->comparison Quantitative Helicity

Figure 1. A generalized workflow for the analysis of stapled peptide helicity using CD spectroscopy.
Detailed Experimental Protocol

  • Sample Preparation:

    • Synthesize and purify the stapled and unstapled peptides to >95% purity, as confirmed by HPLC and mass spectrometry.[11]

    • Accurately determine the peptide concentration. This is a critical step for calculating mean residue ellipticity. Methods such as UV absorbance at 280 nm (if aromatic residues are present) or quantitative amino acid analysis can be used.

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For hydrophobic peptides, a co-solvent like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS) may be used to induce helicity, mimicking a membrane environment.[1][10]

  • Instrument Setup and Blanking:

    • Use a calibrated CD spectrometer.

    • Set the instrument parameters:

      • Wavelength range: Typically 190-260 nm.

      • Bandwidth: 1.0 nm.

      • Scan speed: 50-100 nm/min.[12]

      • Response time: 1-2 seconds.

      • Accumulations: 3-5 scans for signal averaging.

    • Use a quartz cuvette with a path length appropriate for the far-UV region (typically 0.1 cm).

    • Record a baseline spectrum of the buffer/solvent alone under the same conditions as the sample measurement.

  • Data Acquisition:

    • Prepare the peptide sample at a final concentration of approximately 50 µM in the chosen buffer.[13]

    • Place the cuvette in the sample holder and record the CD spectrum.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Average the multiple scans to improve the signal-to-noise ratio.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:

      • MRE = (Observed CD [mdeg]) / (10 * n * c * l)

      • Where: n is the number of amino acid residues, c is the molar concentration of the peptide, and l is the path length of the cuvette in cm.

    • The percentage of alpha-helicity can be estimated using the MRE at 222 nm:

      • % Helicity = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100

      • Where MRE₂₂₂ is the experimentally determined MRE at 222 nm, and MRE_h and MRE_c are empirical values for a fully helical and a random coil peptide, respectively.

    • For a more detailed analysis, deconvolution of the CD spectrum can be performed using online servers such as DichroWeb or BeStSel to estimate the percentages of different secondary structures (alpha-helix, beta-sheet, turn, and random coil).[8][12]

Alternative and Complementary Techniques

While CD spectroscopy is a primary tool for assessing helicity, other techniques can provide complementary and more detailed structural information.

Figure 2. Comparison of CD spectroscopy with alternative structural biology techniques.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-level insights into the three-dimensional structure of peptides in solution.[1] It can be used to identify specific hydrogen bonds and through-space interactions (Nuclear Overhauser Effects or NOEs) that are characteristic of an alpha-helix.[1] While significantly more time-consuming and requiring larger sample quantities than CD, NMR offers a much higher level of structural detail.

  • X-ray Crystallography: This technique can provide an atomic-resolution structure of a peptide in its crystalline state.[1] It is considered the gold standard for structural determination. However, obtaining high-quality crystals of peptides can be a major challenge, and the solid-state structure may not always perfectly represent the conformation in solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the vibrational frequencies of the amide bonds, which are also sensitive to the secondary structure. The amide I band (1600-1700 cm⁻¹) is particularly informative, with alpha-helices typically showing a peak around 1650-1658 cm⁻¹. FTIR can be a useful complementary technique to CD.

Conclusion

Circular dichroism spectroscopy is an indispensable tool in the development of stapled peptides. Its speed, sensitivity, and low sample consumption make it the method of choice for the initial confirmation and comparative analysis of alpha-helicity. By demonstrating a clear increase in the characteristic alpha-helical CD signal upon stapling, researchers can rapidly validate their design strategies and select the most promising candidates for further development. While techniques like NMR and X-ray crystallography provide more detailed structural information, CD spectroscopy offers the most practical and efficient means of assessing the conformational integrity of stapled peptides, making it a cornerstone of modern peptide drug discovery.

References

A Comparative Guide to Peptide Cyclization: Alternatives to Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, peptide cyclization is a critical tool for enhancing the therapeutic potential of peptides. By constraining the peptide backbone, cyclization can lead to increased stability, improved receptor affinity, and enhanced cell permeability. While ring-closing metathesis (RCM) using reagents like Fmoc-(R)-2-(7-octenyl)Ala-OH has been a popular strategy, a variety of alternative methods offer distinct advantages in terms of biocompatibility, reaction kinetics, and the chemical nature of the resulting cyclic bridge. This guide provides an objective comparison of prominent alternatives to RCM, supported by experimental data and detailed protocols to aid in the selection of the optimal cyclization strategy.

This guide will delve into three primary alternatives to RCM:

  • Lactam Bridge Formation: The creation of a stable amide bond between the side chains of acidic and basic amino acid residues.

  • Disulfide Bridge Formation: The oxidation of two cysteine residues to form a covalent disulfide bond, a common motif in naturally occurring cyclic peptides.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and bioorthogonal "click chemistry" reaction that forms a triazole linkage.

Performance Comparison

The choice of a cyclization method significantly impacts the physicochemical properties of the final peptide. The following tables summarize key quantitative performance indicators for each of the discussed cyclization strategies, including RCM for baseline comparison. Data has been compiled from various studies to provide a comparative overview. It is important to note that yields and reaction times can be highly sequence-dependent.

Cyclization Method Typical Reagents/Residues Typical On-Resin Reaction Time Typical Crude Purity (%) Reported Yield Range (%) Key Advantages Key Disadvantages
Ring-Closing Metathesis (RCM) Fmoc-(R/S)-alkenyl-Ala-OH, Grubbs' or Hoveyda-Grubbs' catalyst2 - 24 hours60 - 9050 - 95Stable C-C bond, tunable linker lengthRequires expensive and air-sensitive catalyst, potential for catalyst-derived impurities, may require subsequent reduction of the double bond.
Lactam Bridge Asp/Glu and Lys/Orn residues, coupling reagents (e.g., PyBOP, HATU)2 - 24 hours50 - 8540 - 90[1][2]Forms a stable, native-like amide bond, utilizes readily available amino acids.Can be sequence-dependent, potential for side reactions (e.g., dimerization), requires orthogonal protecting groups.
Disulfide Bridge Cysteine residues, oxidizing agents (e.g., air, DMSO, iodine)1 - 24 hours40 - 8030 - 85[3]Biocompatible and naturally occurring, mild reaction conditions.Reducible in vivo, potential for scrambled disulfide bonds in peptides with multiple cysteines, can lead to oligomerization.
CuAAC (Click Chemistry) Azide- and alkyne-functionalized amino acids, Cu(I) catalyst1 - 18 hours70 - 9560 - 99[4][5][6]High yielding and bioorthogonal, fast reaction kinetics, forms a stable triazole ring.Requires a copper catalyst which can be cytotoxic if not fully removed, introduces a non-native triazole linkage.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of cyclic peptides. Below are representative protocols for on-resin cyclization using the discussed methods.

Protocol 1: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for the on-resin cyclization of a peptide containing two alkenyl side chains using a second-generation Grubbs' catalyst.[7][8]

Materials:

  • Peptide-resin containing two olefinic amino acid residues (e.g., from this compound)

  • Grubbs' Catalyst, 2nd Generation

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Nitrogen or Argon gas

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin (1 eq) in anhydrous, degassed DCE (10 mL/g of resin) under an inert atmosphere (N₂ or Ar) for 30 minutes.

  • In a separate flask, dissolve Grubbs' Catalyst, 2nd Generation (0.15 - 0.30 eq) in a minimal amount of anhydrous, degassed DCE.

  • Add the catalyst solution to the swollen resin suspension.

  • Gently agitate the reaction mixture at room temperature to 50 °C for 2 to 24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Once the reaction is complete, filter the resin and wash thoroughly with DCE (3x), DCM (3x), and DMF (3x) to remove the catalyst.

  • The resin can then be dried or proceed directly to the cleavage and deprotection step.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol outlines the formation of a side-chain lactam bridge between an aspartic acid (Asp) and a lysine (B10760008) (Lys) residue on a solid support.[2][9]

Materials:

  • Peptide-resin with orthogonally protected Asp and Lys side chains (e.g., Asp(OAll), Lys(Alloc) or Asp(ODmab), Lys(Mtt))

  • Selective deprotection reagents (e.g., Pd(PPh₃)₄/PhSiH₃ for All/Alloc; 1% TFA in DCM for Mtt/ODmab)

  • Coupling reagent (e.g., PyBOP, HATU) (3 eq)

  • Base (e.g., DIPEA, NMM) (6 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Selectively deprotect the side chains of the Asp and Lys residues using the appropriate deprotection cocktail. For example, for Alloc/All, treat the resin with Pd(PPh₃)₄ (0.2 eq) and phenylsilane (B129415) (24 eq) in DCM for 2 hours.

  • Wash the resin thoroughly with DCM and DMF.

  • In a separate vial, dissolve the coupling reagent (e.g., PyBOP, 3 eq) and base (e.g., DIPEA, 6 eq) in DMF.

  • Add the coupling solution to the resin and shake at room temperature for 2 to 24 hours.

  • Monitor the cyclization by LC-MS analysis of a small cleavage sample.

  • Once complete, wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x) and dry under vacuum.

Protocol 3: On-Resin Disulfide Bridge Formation

This protocol details the formation of an intramolecular disulfide bond between two cysteine residues on the resin.[10]

Materials:

  • Peptide-resin with two S-protected cysteine residues (e.g., Cys(Trt), Cys(Acm)).

  • Deprotection/Oxidation reagent (e.g., 1% TFA in DCM for Trt removal followed by air oxidation, or Iodine in DMF).

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure using Iodine Oxidation:

  • Swell the peptide-resin containing two Cys(Trt) residues in DCM.

  • Treat the resin with a solution of 1% TFA and 5% TIS in DCM to remove the trityl protecting groups. Repeat this step three times for 2 minutes each.

  • Wash the resin thoroughly with DCM and DMF.

  • Add a solution of iodine (I₂) (10 eq) in DMF to the resin.

  • Shake the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the brown iodine color.

  • Filter the resin and wash with DMF until the filtrate is colorless.

  • Wash further with DCM and methanol and dry the resin.

Protocol 4: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a method for on-resin cyclization of a peptide containing an azide (B81097) and an alkyne functionality.[4][5][11]

Materials:

  • Peptide-resin containing an azide- and an alkyne-functionalized amino acid.

  • Copper(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate).

  • Base (e.g., DIPEA or 2,6-Lutidine).

  • Solvent (e.g., DMF or a mixture of DMSO/MeCN).

Procedure:

  • Swell the peptide-resin (1 eq) in the chosen solvent (e.g., DMF).

  • Prepare the catalyst solution. For example, dissolve CuSO₄ (0.1 eq) and Sodium Ascorbate (0.5 eq) in a small amount of water and add to the resin suspension in DMF.

  • Add the base (e.g., DIPEA, 2 eq) to the reaction mixture.

  • Shake the reaction at room temperature for 1 to 18 hours.

  • Monitor the reaction by LC-MS of a cleaved aliquot.

  • Upon completion, wash the resin extensively with DMF, a copper chelating solution (e.g., 0.5% diethyldithiocarbamate (B1195824) in DMF), DMF, DCM, and methanol to ensure complete removal of copper.

  • Dry the resin under vacuum.

Visualizing the Chemistries and Workflows

To further clarify the discussed cyclization strategies, the following diagrams illustrate the chemical transformations and a generalized experimental workflow.

G General On-Resin Peptide Cyclization Workflow start Start: Linear Peptide on Resin deprotection Selective Side-Chain Deprotection start->deprotection cyclization Intramolecular Cyclization Reaction deprotection->cyclization washing Resin Washing cyclization->washing cleavage Cleavage from Resin & Global Deprotection washing->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis end End: Purified Cyclic Peptide analysis->end

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Antioxidant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel antioxidant peptides are of significant interest in the pharmaceutical, food, and cosmetic industries. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool to accelerate this process by predicting the antioxidant activity of peptides, thereby reducing the need for extensive and time-consuming experimental screening. This guide provides a comprehensive comparison of various QSAR models for antioxidant peptides, supported by experimental data and detailed methodologies.

Comparative Analysis of QSAR Models for Antioxidant Peptides

The effectiveness of a QSAR model is highly dependent on the dataset of peptides, the descriptors used to represent the molecular structure, and the statistical method employed for model development. The following table summarizes and compares the performance of several key QSAR studies on antioxidant peptides.

Study/Model Peptide Dataset Antioxidant Assay QSAR Model(s) Key Statistical Parameters Primary Findings & Key Descriptors
Li et al. (2011) [1]Synthetic tripeptides and tetrapeptidesNot specified in abstractPartial Least Squares (PLS)Tripeptides: R²=0.744, Q²=0.631Tetrapeptides: R²=0.943, Q²=0.414The electronic property of the C-terminus and the hydrophobicity of the N-terminus are significant for antioxidant activity.[1]
Tian et al. (Published in a 2019 study) [2]214 designed tripeptides (FTC dataset) and 172 β-Lactoglobulin derived tripeptides (FRAP dataset)Ferric Thiocyanate (FTC) and Ferric Reducing Antioxidant Power (FRAP)Model Population Analysis (MPA) with various descriptorsFTC dataset: Q² increased from 0.6170 to 0.7471 with MPAFRAP dataset: Q² increased from 0.4878 to 0.6088 with MPAIntegration of multiple amino acid descriptors with MPA significantly improves model prediction performance.[2]
Chen et al. (2018) [3][4]91 antioxidant tripeptidesDPPH radical scavenging, TEAC, and FRAPMultiple Linear Regression (MLR), Support Vector Machine (SVM), Random Forest (RF), and Partial Least Squares (PLS)All models: R²train > 0.86, Q²train > 0.70, R²test > 0.88The presence of Trp, Tyr, or Cys at the C-terminus is favorable for antioxidant activity.[3][4]
Yuan et al. (2022) [5][6][7]130 tripeptides with known TEAC valuesTrolox-Equivalent Antioxidant Capacity (TEAC)14 different machine learning methods, including linear and non-linear regressionBest model (Random Forest feature selection + XGBoost): R²Test = 0.847Non-linear regression methods generally outperform linear models. Tyrosine, tryptophan, or cysteine at the C-terminal position are critical for high antioxidant activity.[5][6][7]
Guo et al. (2020) [8]55 synthesized tripeptidesTrolox Equivalent Antioxidant Capacity (TEAC)Classical QSARGood correlation between measured and predicted activities.The presence of a cysteine residue at any position, an aromatic amino acid at the C-terminus, higher hydrophobicity of the N-terminal residue, and a smaller HOMO-LUMO energy gap of the middle residue enhance antioxidant activity.[8]
Luo et al. (2020) [9]Not specified, designed two novel tripeptides (GWY and QWY)Improved TEAC assay3D-QSARGWY = 3.32 mM TE, QWY = 2.97 mM TEDesigned peptides may activate the Keap1-Nrf2-ARE signaling pathway to enhance the body's antioxidant defense system.[9]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of a robust QSAR model. Below are the generalized methodologies for common antioxidant activity assays cited in the literature.

Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Radical Scavenging Assay

The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

  • Reagent Preparation:

    • ABTS solution: A stock solution of 7 mM ABTS is prepared in water.

    • Potassium persulfate solution: A 2.45 mM solution of potassium persulfate is prepared in water.

    • ABTS•+ working solution: The ABTS stock solution is mixed with the potassium persulfate solution in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. The resulting solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • A specific volume of the peptide sample (or Trolox standard) is mixed with the ABTS•+ working solution.

    • The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is expressed as Trolox equivalents (TE), which is the concentration of Trolox having the same antioxidant capacity as the sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant.

  • Reagent Preparation: A solution of DPPH• in methanol (B129727) or ethanol is prepared with a concentration that yields an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • The peptide sample is added to the DPPH• solution.

    • The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The decrease in absorbance at 517 nm is measured.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH• discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance in the presence of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

  • Reagent Preparation:

    • Acetate (B1210297) buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM TPTZ in 40 mM HCl).

    • Ferric chloride solution (20 mM FeCl₃·6H₂O in water).

    • FRAP reagent: The acetate buffer, TPTZ solution, and FeCl₃ solution are mixed in a ratio of 10:1:1 (v/v/v).

  • Assay Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • The peptide sample is mixed with the FRAP reagent.

    • The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as mmol Fe²⁺ equivalents per gram of peptide.

Visualizing QSAR of Antioxidant Peptides

General Workflow for QSAR Modeling

The following diagram illustrates a typical workflow for developing a QSAR model for antioxidant peptides.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application & Discovery Data Peptide Dataset (Sequences & Activities) Descriptors Amino Acid Descriptors (e.g., Z-scale, Hydrophobicity) Data->Descriptors Split Dataset Splitting (Training & Test Sets) Descriptors->Split Model QSAR Model Building (e.g., PLS, SVM, RF) Split->Model Validation Model Validation (Cross-validation, R², Q²) Model->Validation Prediction Activity Prediction for Novel Peptides Validation->Prediction Synthesis Synthesis & Experimental Verification Prediction->Synthesis

Caption: A generalized workflow for QSAR modeling of antioxidant peptides.

Key Structural Features for Antioxidant Activity

This diagram illustrates the key structural characteristics of peptides that are often correlated with higher antioxidant activity, as identified through various QSAR studies.

Structure_Activity_Relationship cluster_n_terminus N-Terminus cluster_middle Middle Position cluster_c_terminus C-Terminus Peptide Antioxidant Peptide N_Hydrophobic Hydrophobic Residues (e.g., Leu, Val) Peptide->N_Hydrophobic enhances activity M_HOMO_LUMO Small HOMO-LUMO Energy Gap Peptide->M_HOMO_LUMO enhances activity C_Aromatic Aromatic Residues (Tyr, Trp) Peptide->C_Aromatic critical for activity C_Sulfur Sulfur-containing (Cys, Met) Peptide->C_Sulfur critical for activity

Caption: Key structural determinants of antioxidant peptide activity.

Keap1-Nrf2 Signaling Pathway in Antioxidant Response

Some antioxidant peptides may exert their effects by modulating intracellular antioxidant defense mechanisms. The Keap1-Nrf2 pathway is a critical signaling cascade in this process.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Peptide Antioxidant Peptide Peptide->Keap1_Nrf2 competes with Nrf2 for Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (e.g., SOD, CAT) ARE->Antioxidant_Enzymes activates

Caption: The Keap1-Nrf2-ARE signaling pathway and potential peptide interaction.

References

The Hydrocarbon Staple's Impact on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of peptide modifications is critical for therapeutic design. Hydrocarbon stapling has emerged as a powerful strategy to enhance the drug-like properties of peptides by constraining them into their bioactive α-helical conformation. This guide provides an objective comparison of stapled versus unstapled peptides, supported by experimental data, detailed methodologies, and visual workflows to elucidate the transformative impact of this technique on peptide bioactivity.

Hydrocarbon stapling is a chemical modification that introduces a covalent brace between two amino acid side chains, effectively locking the peptide into an α-helical structure.[1][2][3] This structural reinforcement leads to significant improvements in several key biophysical and pharmacological parameters, overcoming many of the inherent limitations of natural peptides as therapeutic agents.[3][4][5]

Enhanced Structural Stability and Protease Resistance

A primary advantage of hydrocarbon stapling is the stabilization of the peptide's secondary structure.[5][6][7] This increased helicity is crucial for maintaining the peptide's active conformation, which is often lost when the peptide is removed from its native protein context.[3][7] The stabilized structure also confers remarkable resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[6][7][8]

A study on a 36-amino acid peptide, enfuvirtide, demonstrated that a double-stapled variant exhibited a 24-fold increase in its proteolytic half-life compared to the unmodified peptide.[7][8] This enhanced stability is attributed to both the reinforcement of the overall α-helical structure, which slows the kinetics of proteolysis, and the direct blockage of cleavage sites near the staple.[8]

Comparative Analysis of Stapled vs. Unstapled Peptides

The introduction of a hydrocarbon staple can dramatically improve a peptide's biological activity. The following table summarizes the quantitative impact of stapling on key performance indicators for various peptide systems.

Peptide System Parameter Unstapled Peptide Stapled Peptide Fold Improvement Reference
BID BH3 Binding Affinity (Kd)Micromolar (μM) rangeNanomolar (nM) rangeUp to 1000x[2]
p53 peptide Binding Affinity to MDM2WeakHighSignificant[2][9]
Antimicrobial Peptide (E2EM15W) Minimal Inhibitory Concentration (MIC) vs. B. subtilis200 µg/mL3.13–6.25 µg/mL32-64x[6]
Antimicrobial Peptide (E2EM15W) Minimal Inhibitory Concentration (MIC) vs. S. aureus100 µg/mL3.13–6.25 µg/mL16-32x[6]
B1-Leu Peptide % Helicity23.5%24.8% - 47.2%Up to 2x[10]
gp41 fusion inhibitor Proteolytic Half-life1x6-8x (single staple), 24x (double staple)Up to 24x[8]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

Circular dichroism spectroscopy is a fundamental technique used to assess the secondary structure of peptides and confirm the α-helical conformation induced by hydrocarbon stapling.[5]

Methodology:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 50-100 μM.

  • Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right circularly polarized light.

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm at room temperature.

  • Data Analysis: The mean residue ellipticity (MRE) is calculated and plotted against wavelength. α-helical structures exhibit characteristic negative bands at approximately 208 and 222 nm and a positive band around 192 nm. The percentage of α-helicity can be estimated from the MRE at 222 nm.

Protease Resistance Assay

This assay evaluates the stability of stapled peptides in the presence of proteolytic enzymes.

Methodology:

  • Peptide Incubation: The stapled peptide and its unstapled counterpart are incubated with a protease (e.g., chymotrypsin, trypsin) at a specific enzyme-to-peptide ratio (e.g., 1:100) at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Half-life Calculation: The proteolytic half-life is determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.[7][8]

Binding Affinity Assays (e.g., Surface Plasmon Resonance - SPR)

SPR is a powerful technique for quantifying the binding affinity of stapled peptides to their target proteins.

Methodology:

  • Chip Preparation: The target protein is immobilized on a sensor chip.

  • Peptide Injection: A series of concentrations of the stapled peptide are flowed over the sensor chip.

  • Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide, is measured in real-time.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Visualizing Workflows and Pathways

General Workflow for Stapled Peptide Synthesis and Evaluation

The following diagram illustrates the typical workflow from the design and synthesis of stapled peptides to their comprehensive biological evaluation.

Stapled_Peptide_Workflow cluster_design Design & Synthesis cluster_characterization Biophysical Characterization cluster_bioactivity Biological Evaluation Design Peptide Design & Staple Position Selection Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Stapling Ruthenium-Catalyzed Ring-Closing Metathesis Synthesis->Stapling Cleavage Cleavage & Purification Stapling->Cleavage CD Circular Dichroism (Helicity) Cleavage->CD Protease Protease Resistance Assay Cleavage->Protease Binding Binding Affinity Assays (SPR, ITC) Cleavage->Binding CellPerm Cell Permeability Assays Binding->CellPerm Functional In Vitro & In Vivo Functional Assays CellPerm->Functional

Workflow for stapled peptide synthesis and evaluation.
Targeting the p53-MDM2 Interaction with a Stapled Peptide

Hydrocarbon stapling has been successfully employed to develop potent inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology. The stapled peptide mimics the α-helical region of p53 that binds to MDM2, thereby disrupting the interaction and reactivating p53's tumor suppressor function.

p53_MDM2_Pathway cluster_normal Normal Cell Signaling cluster_stapled Intervention with Stapled Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis (Suppressed) StapledPeptide Stapled p53 Peptide MDM2_inhibited MDM2 StapledPeptide->MDM2_inhibited Inhibition p53_active p53 (Active) MDM2_inhibited->p53_active Degradation Blocked Apoptosis_active Apoptosis (Activated) p53_active->Apoptosis_active

Inhibition of the p53-MDM2 interaction by a stapled peptide.

References

Safety Operating Guide

Proper Disposal of Fmoc-(R)-2-(7-octenyl)Ala-OH: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for Fmoc-(R)-2-(7-octenyl)Ala-OH (CAS No. 945212-26-0), a specialized amino acid derivative used in peptide synthesis.[1] Adherence to these protocols is critical to ensure personnel safety and environmental compliance. The fundamental principle is to treat this compound and any associated materials as hazardous chemical waste.[2]

Chemical Safety and Hazard Data

Based on available safety data, this compound is classified as hazardous, primarily due to its environmental impact. All handling and disposal steps must be conducted in accordance with the information summarized below.

ParameterDataSource
CAS Number 945212-26-0
Physical Form Solid
GHS Pictogram GHS09 (Hazardous to the aquatic environment)
Signal Word Warning
Hazard Statement H400: Very toxic to aquatic life
Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3: Severely hazardous to water (Germany)

Experimental Protocols: Waste Disposal Procedures

The following step-by-step methodologies detail the disposal for all waste streams generated from the use of this compound. Always perform these procedures in a well-ventilated area or a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[2][3]

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Containerization : Secure the solid waste in its original container, if possible. If not, use a new, sealable, and chemically compatible container clearly labeled for hazardous waste.[2]

  • Labeling : Affix a hazardous waste label to the container. The label must include:

    • The phrase "Hazardous Waste".

    • The full chemical name: "this compound".[2]

    • The CAS Number: "945212-26-0".

    • The relevant hazard warning: "Hazardous to the Aquatic Environment".

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.[2]

Protocol 2: Disposal of Contaminated Solid Waste

This protocol covers disposable labware that has come into direct contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated wipes.

  • Collection : Place all contaminated solid items into a designated, leak-proof hazardous waste container lined with a durable plastic bag.

  • Labeling : Clearly label the container "Hazardous Waste" and list the contaminating chemical ("this compound contaminated debris").

  • Storage and Disposal : Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[2]

Protocol 3: Disposal of Contaminated Liquid Waste

This protocol is for liquid waste generated during experimental procedures, such as peptide synthesis, which may contain the title compound, its byproducts, solvents (e.g., DMF, NMP), and other reagents (e.g., piperidine).[4][5]

  • Segregation : Collect all organic liquid waste from the procedure in a dedicated, sealable, and chemically resistant container (e.g., a solvent waste canister). Do not mix with aqueous or halogenated waste streams unless institutional guidelines permit.[3][6]

  • Labeling : Label the liquid waste container as "Hazardous Waste". List all chemical constituents and their approximate concentrations. For example: "Organic Waste: Dimethylformamide, Piperidine, Fmoc-piperidine adduct, trace this compound".[2]

  • Storage : Securely cap the container and store it in a designated hazardous liquid waste area, using secondary containment to prevent spills.

  • Disposal : Arrange for disposal via your institution's hazardous waste management program.[2] Never pour this waste down the drain, as the compound is severely hazardous to aquatic life.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate and Containerize cluster_3 Step 3: Final Disposal start This compound Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Unused/Expired Solid Chemical waste_type->solid_waste Solid Chemical liquid_waste Contaminated Liquid (e.g., from synthesis) waste_type->liquid_waste Liquid labware_waste Contaminated Solid Labware (Gloves, Tips, etc.) waste_type->labware_waste Contaminated Labware solid_container Labelled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labelled Hazardous Liquid Waste Container liquid_waste->liquid_container labware_container Labelled Hazardous Solid Waste Container labware_waste->labware_container final_disposal Store in Designated Area Arrange Disposal via EHS solid_container->final_disposal liquid_container->final_disposal labware_container->final_disposal

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.